1-(2-Bromophenyl)piperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSOSFQRIWWQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679995 | |
| Record name | 1-(2-Bromophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-22-9 | |
| Record name | 1-(2-Bromophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2-Bromophenyl)piperazin-2-one synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromophenyl)piperazin-2-one
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details a robust synthetic protocol centered on the palladium-catalyzed Buchwald-Hartwig amination, offering field-proven insights into reaction optimization and causality. Furthermore, it establishes a self-validating framework for structural confirmation and purity assessment through a suite of analytical techniques, including NMR, IR, and mass spectrometry. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this key intermediate.
Introduction and Significance
Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, prized for their ability to modulate physicochemical properties and serve as versatile connectors for pharmacophoric groups.[1][2] The specific subclass of N-aryl piperazinones integrates the rigid, cyclic amide functionality of the piperazin-2-one core with an aryl substituent, creating a privileged structure for interacting with biological targets.
This compound (CAS No. 885275-22-9) is a key intermediate whose utility stems from the presence of the ortho-bromine atom on the phenyl ring.[3] This bromine atom serves as a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or a second C-N coupling), enabling the construction of complex, multi-substituted molecular architectures. This dual functionality makes it an attractive starting material for building combinatorial libraries and exploring structure-activity relationships (SAR) in drug discovery programs.
Synthetic Strategy: Palladium-Catalyzed N-Arylation
The formation of the C-N bond between the piperazin-2-one nitrogen and the bromophenyl ring is most effectively achieved via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry due to its broad substrate scope, functional group tolerance, and high efficiency compared to harsher, classical methods.[4][5]
Principle of the Buchwald-Hartwig Amination
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (C-Br) of the 2-bromoaryl precursor, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The piperazin-2-one coordinates to the Pd(II) center. A base then deprotonates the piperazinone's N-H group to form a more nucleophilic amide.
-
Reductive Elimination: The aryl group and the piperazinone nitrogen couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium catalyst, directly impacting reaction efficiency and scope.[6]
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis of this compound.
Reagents and Materials:
-
Piperazin-2-one
-
1-Bromo-2-iodobenzene (or 1,2-dibromobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add piperazin-2-one (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[6]
-
Solvent and Reactant Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the mixture for 5 minutes. Add 1-bromo-2-iodobenzene (1.0 eq.) via syringe. Causality Note: 1-bromo-2-iodobenzene is used to achieve selective oxidative addition at the more reactive carbon-iodine bond, leaving the carbon-bromine bond intact for subsequent transformations.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Quench by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Structural Characterization and Validation
A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized product.
Spectroscopic and Analytical Methods
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular framework. For this compound, the proton NMR should show distinct signals for the aromatic protons (in the 7.0-7.8 ppm range) and the three sets of methylene protons of the piperazinone ring.[7][8] The carbon NMR will critically feature the amide carbonyl signal around 165-170 ppm.[9]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the amide C=O stretch, providing clear evidence of the piperazin-2-one core.[2][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the distinctive isotopic signature of a monobrominated compound.[10]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product by detecting any residual starting materials or byproducts.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.7-7.8 ppm (m, 1H, Ar-H), ~7.2-7.5 ppm (m, 3H, Ar-H), ~4.2 ppm (s, 2H, -N-CH₂-C=O), ~3.6 ppm (t, 2H, Ar-N-CH₂-), ~3.2 ppm (t, 2H, -CH₂-NH-) |
| ¹³C NMR | Chemical Shift (δ) | ~168 ppm (C=O), ~148 ppm (Ar C-N), ~120-135 ppm (4 Ar C-H & 1 Ar C-Br), ~55 ppm (-N-CH₂-C=O), ~50 ppm (Ar-N-CH₂-), ~45 ppm (-CH₂-NH-) |
| IR | Wavenumber (cm⁻¹) | ~3300 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2900 (Aliphatic C-H stretch), ~1660 (Amide C=O stretch), ~1230 (C-N stretch) |
| MS (EI) | Mass-to-Charge (m/z) | ~254/256 (M/M+2, ~1:1 ratio), corresponding to C₁₀H₁₁⁷⁹BrN₂O and C₁₀H₁₁⁸¹BrN₂O |
| Physical | Melting Point | Solid at room temperature; specific melting point to be determined experimentally. |
Visualization of Key Processes
Diagrams created using Graphviz provide a clear visual representation of the synthesis and characterization workflows.
Synthetic Pathway
Caption: Buchwald-Hartwig synthesis of the target compound.
Characterization Workflow
Caption: Workflow for product purification and validation.
Safety, Handling, and Storage
All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: Palladium catalysts are toxic and should be handled with care. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Toluene is a flammable and toxic solvent. Aryl halides are irritants.[11]
-
Product: this compound should be treated as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store the final compound in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
This guide outlines a reliable and well-documented approach for the synthesis and characterization of this compound. The use of the Buchwald-Hartwig amination provides an efficient and versatile route to this valuable intermediate. The described characterization workflow ensures a self-validating process, providing researchers with a high degree of confidence in the identity and purity of the material. By understanding the causality behind the experimental choices and adhering to the analytical validation standards presented, scientists can effectively produce and utilize this compound in advanced drug discovery and development programs.
References
- National Institutes of Health (NIH). (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Bentham Science. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets.
- Sigma-Aldrich. (n.d.). 1-(2-Bromophenyl)piperazine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Cayman Chemical. (2025). Safety Data Sheet - 1-(4-Bromophenyl)piperazine (hydrochloride).
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- ResearchGate. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
- ChemicalBook. (n.d.). 1-(2-BROMO-PHENYL)-PIPERAZIN-2-ONE | 885275-22-9.
- BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine.
- SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies.
- National Institutes of Health (NIH). (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC.
- National Institutes of Health (NIH). (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2-BROMO-PHENYL)-PIPERAZIN-2-ONE | 885275-22-9 [amp.chemicalbook.com]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Bromophenyl)piperazin-2-one
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Bromophenyl)piperazin-2-one, a substituted phenylpiperazinone of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates theoretical predictions with established analytical methodologies. It is designed to serve as a foundational resource for researchers, offering not only predicted values for key parameters but also detailed, field-proven protocols for their empirical determination. The narrative emphasizes the causal relationships between molecular structure and physicochemical behavior, providing a robust framework for anticipating the compound's performance in a research and development setting.
Introduction and a Note on Data Availability
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] The introduction of a lactam function to form a piperazin-2-one ring, coupled with N-aryl substitution, creates a class of compounds with distinct electronic and conformational properties that are of significant interest in the exploration of novel chemical space.
This compound (CAS No. 885275-22-9) is a specific member of this class. The presence of a bromine atom on the phenyl ring is known to enhance lipophilicity and can serve as a handle for further synthetic elaboration, making it a valuable intermediate.[3]
It is critical to state at the outset that, as of the date of this publication, there is a significant scarcity of publicly available, experimentally determined physicochemical data for this compound. Consequently, this guide will provide a combination of:
-
Predicted Physicochemical Properties: Leveraging established computational algorithms to estimate key parameters.
-
Expert Analysis: Discussing the likely influence of the compound's structural features on its properties, based on well-understood principles of physical organic chemistry.
-
Standardized Protocols: Providing detailed, step-by-step methodologies for the experimental determination of these properties, enabling researchers to generate their own validated data.
This approach ensures that while we acknowledge the current data gap, we also equip the scientific community with the tools and intellectual framework necessary to fully characterize this and similar molecules.
Molecular Structure and Predicted Physicochemical Profile
The structure of this compound combines the rigidity of the phenyl ring, the conformational flexibility of the piperazine-2-one core, and the electronic effects of the bromine substituent and the amide bond.
Caption: Chemical structure of this compound.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for this compound. These values are computationally derived and should be confirmed by experimental methods as described in Section 4.
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₁₀H₁₁BrN₂O | - |
| Molecular Weight | 255.11 g/mol | - |
| logP (Octanol/Water) | 1.5 - 2.5 | Various computational models |
| Aqueous Solubility | Low to moderate | General trends for similar structures |
| pKa (most basic) | 1.5 - 2.5 (Amide Nitrogen) | Computational Prediction |
| pKa (most acidic) | > 14 (N-H proton) | Computational Prediction |
| Polar Surface Area | ~41 Ų | Computational Prediction |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 1 | - |
Note: Predicted values can vary between different software and algorithms. The ranges provided represent a consensus from several predictive models.
Synthesis and Analytical Characterization
Proposed Synthetic Workflow
A common approach would involve the N-arylation of a pre-formed piperazin-2-one ring or a sequential approach involving the construction of the ring on an N-arylated precursor. A likely route is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.
Caption: Proposed workflow for the synthesis and characterization.
Rationale for Synthetic Choices
-
Buchwald-Hartwig Amination: This reaction is highly efficient for forming C-N bonds between aryl halides and amines.[4] The choice of 1-bromo-2-iodobenzene allows for selective coupling at the more reactive C-I bond, leaving the C-Br bond intact for potential further derivatization.
-
Catalyst and Ligand System: A palladium(II) acetate precatalyst with a bulky phosphine ligand like BINAP is a standard choice that has proven effective for a wide range of amine and aryl halide substrates.
-
Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine. Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent catalyst deactivation and unwanted side reactions.
Analytical Characterization
Confirmation of the structure and assessment of purity would be achieved through a standard battery of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show characteristic signals for the aromatic protons in the 2-bromophenyl group (likely complex multiplets in the 7.0-7.8 ppm range) and the aliphatic protons of the piperazin-2-one ring (likely in the 3.0-4.0 ppm range). The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: Would show distinct signals for the aromatic carbons and the aliphatic carbons of the piperazin-2-one ring, including a characteristic carbonyl signal downfield (typically >165 ppm).
-
-
Mass Spectrometry (MS):
-
Low-Resolution MS (e.g., LC-MS): Would be used to confirm the molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
-
High-Resolution MS (HRMS): Would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
-
-
Chromatography (HPLC): Would be used to assess the purity of the final compound, typically employing a reversed-phase column with a water/acetonitrile or water/methanol mobile phase gradient.
Standardized Protocols for Physicochemical Property Determination
The following sections detail the experimental protocols for determining the key physicochemical properties of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that an equilibrium is reached between the solid-state compound and the solution, providing a true measure of solubility that is critical for predicting oral absorption and dissolution rates.
Caption: Workflow for determining aqueous solubility.
Self-Validating System:
-
Equilibrium Confirmation: Samples should be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value is considered valid when consecutive measurements are within a narrow margin of error (e.g., <5%), indicating that equilibrium has been reached.
-
Solid-State Analysis: The remaining solid should be analyzed (e.g., by XRPD) to ensure that no phase transition or degradation has occurred during the experiment.
Determination of pKa (Potentiometric Titration)
Rationale: The pKa, the pH at which a molecule is 50% ionized, is a critical determinant of solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method that directly measures the change in pH upon addition of a titrant, allowing for precise pKa determination.
Protocol:
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with water to a known concentration (e.g., 1-5 mM).
-
Titration: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Acidic Titration: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) to determine the pKa of any basic centers.
-
Basic Titration: In a separate experiment, titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) to determine the pKa of any acidic centers.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve using appropriate software.
For this compound, the amide nitrogen is expected to be very weakly basic, and its pKa may be difficult to determine in water. The N-H proton is very weakly acidic and its pKa is likely outside the measurable range in aqueous solution.
Determination of Lipophilicity (logP/logD)
Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a key indicator of a compound's ability to cross cell membranes. The shake-flask method is the traditional approach, while HPLC-based methods offer higher throughput.
Protocol (Shake-Flask for logD at pH 7.4):
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer, and pre-saturate the buffer with n-octanol.
-
Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Agitate the vial for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and quantify the compound's concentration in both the aqueous and octanol layers using a validated HPLC-UV method.
-
Calculation: Calculate logD using the formula: logD = log ( [Compound]octanol / [Compound]aqueous ).
Chemical Stability Assessment
Rationale: Understanding a compound's stability under various conditions (pH, temperature, light) is essential for determining its shelf-life and potential degradation pathways.[5]
Protocol (pH-Rate Profile):
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 1, 3, 5, 7.4, 9).
-
Incubation: Prepare stock solutions of the compound in an organic solvent and dilute into each buffer at a known concentration. Incubate the solutions at a constant, often elevated, temperature (e.g., 50°C) to accelerate degradation.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quantification: Quench any reaction if necessary and analyze the remaining parent compound concentration by HPLC-UV.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the slope of the line will be the negative of the degradation rate constant (k). A plot of log(k) versus pH provides the pH-rate profile, which identifies the pH of maximum stability.
Conclusion
This compound represents a molecule of interest at the intersection of several important structural classes in medicinal chemistry. While direct experimental data on its physicochemical properties are currently limited, this guide provides a robust framework for its characterization. By leveraging computational predictions and established, validated experimental protocols, researchers can confidently determine the key parameters that will govern its behavior in biological systems. The methodologies outlined herein are not only applicable to the title compound but also serve as a comprehensive resource for the broader scientific community working with novel piperazinone derivatives.
References
- BenchChem. (2025). A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Derivatives.
- CymitQuimica. (n.d.). CAS 1011-13-8: 1-(2-BROMOPHENYL)PIPERAZINE.
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]
-
PubChem. (n.d.). Piperazin-2-one. Available at: [Link]
-
Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Available at: [Link]
-
PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Available at: [Link]
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
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An In-depth Technical Guide to 1-(2-Bromophenyl)piperazine: Synthesis, Properties, and Applications
A Note on Chemical Identity: This guide focuses on the well-documented compound 1-(2-Bromophenyl)piperazine (CAS Number: 1011-13-8) . Initial searches for "1-(2-Bromophenyl)piperazin-2-one" did not yield a corresponding unique CAS number or substantial body of research. The available scientific literature and chemical databases predominantly reference 1-(2-Bromophenyl)piperazine. Given its significance as a synthetic intermediate and research chemical, this guide will provide a comprehensive overview of this compound.
Introduction: The Role of Phenylpiperazines in Modern Chemistry
Phenylpiperazines are a class of chemical compounds featuring a piperazine ring substituted with a phenyl group. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and research compounds.[1] The specific placement of substituents on the phenyl ring and the piperazine core allows for fine-tuning of the molecule's physicochemical properties and biological activity. 1-(2-Bromophenyl)piperazine is a key member of this family, characterized by a bromine atom at the ortho-position of the phenyl ring.[2] This bromine atom not only influences the molecule's reactivity but also serves as a versatile chemical handle for further synthetic modifications, making it a valuable building block in drug discovery and materials science.[2][3] This guide offers a senior scientist's perspective on the core technical aspects of 1-(2-Bromophenyl)piperazine, from its fundamental properties to its practical applications and handling.
Core Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its effective application in research and development. 1-(2-Bromophenyl)piperazine is typically a white to off-white solid with limited solubility in water but good solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[2]
| Property | Value | Source(s) |
| CAS Number | 1011-13-8 | [4][5][6] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [4][5][6] |
| Molecular Weight | 241.13 g/mol | [4][5][7] |
| IUPAC Name | 1-(2-bromophenyl)piperazine | [4] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | 2-8°C (Refrigerator) | [7] |
Molecular Structure and Identification
The molecular structure dictates the chemical behavior and biological interactions of a compound. The structure of 1-(2-Bromophenyl)piperazine consists of a central piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions.[2] One nitrogen atom is attached to a phenyl ring which is substituted with a bromine atom at the adjacent (ortho) position.
Structural Diagram
Caption: 2D structure of 1-(2-Bromophenyl)piperazine.
Spectroscopic Identification
Characterization and confirmation of the structure are typically achieved through a combination of analytical techniques.[1] While specific spectra for this compound are proprietary to manufacturers, standard methods would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons and the piperazine ring protons. ¹³C NMR would confirm the number of unique carbon environments.[1]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which is crucial for confirming the elemental composition, including the presence of bromine with its characteristic isotopic pattern.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for N-H, C-H (aromatic and aliphatic), and C-N bonds.
Synthesis Methodology
The synthesis of arylpiperazines is a well-established field in organic chemistry. A common and robust method for synthesizing 1-(2-Bromophenyl)piperazine is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
Representative Synthetic Protocol: Buchwald-Hartwig Amination
This protocol describes a general, reliable method for the synthesis. The causality behind this choice is its high functional group tolerance and typically good yields for this class of transformation.
Step 1: Reagent Preparation
-
In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine 1,2-dibromobenzene (1.0 equivalent), piperazine (1.1 to 1.5 equivalents to minimize double addition), and a strong, non-nucleophilic base such as sodium tert-butoxide (approx. 1.4 equivalents).
-
Add a suitable palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP or Xantphos). The ligand is critical as it stabilizes the palladium catalyst and facilitates the reaction cycle.
Step 2: Reaction Execution
-
Add a dry, aprotic solvent such as toluene or dioxane.
-
Heat the mixture under an inert atmosphere, typically between 80-110°C.
-
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield pure 1-(2-Bromophenyl)piperazine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(2-Bromophenyl)piperazine.
Applications in Research and Drug Development
1-(2-Bromophenyl)piperazine is primarily used as a versatile intermediate in the synthesis of more complex molecules, particularly those with pharmacological activity.[2][7]
-
Precursor for Serotonin Receptor Ligands: The compound is a key starting material for developing antagonists for the 5-HT1A serotonin receptor, which are investigated for treating anxiety and depression.[7]
-
Vortioxetine Impurity: It is known as "Vortioxetine Impurity 2," indicating its role as a potential intermediate or byproduct in the synthesis of the antidepressant drug Vortioxetine.[4]
-
Neuropharmacology Research: The phenylpiperazine scaffold is a privileged structure in neuropharmacology. This compound serves as a platform to create novel derivatives for studying various central nervous system (CNS) targets.[2][9] The bromine atom can be readily converted to other functional groups through reactions like Suzuki or Sonogashira couplings, allowing for the creation of diverse chemical libraries.
Analytical Methodologies
The identification and quantification of 1-(2-Bromophenyl)piperazine and related compounds in various matrices (e.g., reaction mixtures, final products) are critical for quality control. A variety of chromatographic and spectroscopic methods are employed.[10][11]
-
High-Performance Liquid Chromatography (HPLC): A primary method for purity assessment and quantification, often coupled with a UV detector.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives and for identifying impurities. It provides excellent separation and structural information from the mass spectrum.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique used for detecting and quantifying low levels of the compound and its metabolites in complex mixtures.[10]
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. 1-(2-Bromophenyl)piperazine must be handled with appropriate precautions.
GHS Hazard Information
The compound is classified with the following hazards:
-
H312: Harmful in contact with skin[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H332: Harmful if inhaled[4]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[14]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Spill Response: In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
First Aid:
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]
-
Recommended storage is at refrigerator temperatures (2-8°C) to ensure long-term stability.[7]
-
Keep away from strong oxidizing agents.[16]
Conclusion
1-(2-Bromophenyl)piperazine is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and neuropharmacology. Its well-defined properties, established synthetic routes, and versatile reactivity make it a valuable asset for researchers and drug development professionals. Adherence to rigorous analytical validation and strict safety protocols is essential for harnessing its full potential responsibly.
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Wujec, M., & Typek, R. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
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Pharmaffiliates. CAS No : 1011-13-8 | Product Name : 1-(2-Bromophenyl)piperazine.[Link]
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United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[Link]
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A-791: An Investigative Guide to the Potential Mechanism of Action of 1-(2-Bromophenyl)piperazin-2-one
Disclaimer: The compound 1-(2-Bromophenyl)piperazin-2-one, designated herein as A-791, is a novel chemical entity with limited publicly available data. The following guide is a prospective analysis based on established principles of medicinal chemistry and neuropharmacology. The proposed mechanism of action is hypothetical and serves as a framework for guiding future research and development. All experimental protocols described are standardized methodologies intended for validation.
Executive Summary
The phenylpiperazine scaffold is a cornerstone of central nervous system (CNS) drug discovery, integral to numerous approved therapeutics.[1][2] This whitepaper introduces this compound (A-791), a novel compound featuring this privileged structure. Based on structural-activity relationship (SAR) analysis of analogous compounds, we hypothesize that A-791 functions as a selective antagonist of the serotonin 2A (5-HT2A) receptor. Blockade of the 5-HT2A receptor is a validated mechanism for treating a range of neuropsychiatric disorders, including psychosis and depression.[3][4] This guide provides a comprehensive, step-by-step roadmap for elucidating the pharmacological profile of A-791, from initial in vitro receptor binding to in vivo behavioral validation, thereby establishing a robust foundation for its potential therapeutic development.
Introduction: The Phenylpiperazine Scaffold and the 5-HT2A Receptor Target
Phenylpiperazine derivatives are prevalent in neuropharmacology due to their ability to interact with a variety of biogenic amine receptors and transporters.[1][5] The specific substitutions on the phenyl and piperazine rings dictate the compound's affinity, selectivity, and functional activity. The structure of A-791, featuring a 2-bromo substitution on the phenyl ring and a carbonyl group on the piperazine moiety, suggests a high potential for specific interaction with G-protein coupled receptors (GPCRs).
Our primary hypothesis is that A-791 is a selective 5-HT2A receptor antagonist. The 5-HT2A receptor, a Gq/11-coupled GPCR, is a critical modulator of perception, cognition, and mood.[6][7] Its overactivity is implicated in the pathophysiology of schizophrenia and other psychotic disorders.[6] Consequently, 5-HT2A antagonism is a key mechanism of action for many atypical antipsychotic medications.[3][8] This guide outlines the logical progression of experiments required to rigorously test this hypothesis.
Phase I: In Vitro Target Identification and Characterization
The initial phase of investigation is designed to confirm the binding of A-791 to the human 5-HT2A receptor and to characterize the nature of this interaction (i.e., affinity and functional effect).
Primary Target Affinity: Radioligand Binding Assay
Causality: The first crucial step is to determine if A-791 physically binds to the 5-HT2A receptor and with what affinity. A competitive radioligand binding assay is the gold-standard method for quantifying this interaction.[9] It measures the ability of the unlabeled test compound (A-791) to displace a known high-affinity radiolabeled ligand from the receptor.
Experimental Protocol: 5-HT2A Competitive Binding Assay
-
Receptor Source: Use commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[10]
-
Radioligand: Utilize [3H]ketanserin, a well-characterized 5-HT2A antagonist, at a concentration near its dissociation constant (Kd), typically 1-2 nM.[11]
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, combine the receptor membranes (10-20 µg protein/well), [3H]ketanserin, and a range of concentrations of A-791 (e.g., from 0.1 nM to 100 µM).
-
Non-specific Binding: To determine non-specific binding, use a high concentration (e.g., 10 µM) of a known non-radioactive 5-HT2A antagonist, such as spiperone or unlabeled ketanserin.[12]
-
Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[11]
-
Harvesting: Rapidly filter the contents of each well through GF/B filter plates presoaked in polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.[11]
-
Detection: Dry the filter plates and add scintillation cocktail. Measure the radioactivity retained on the filters using a microplate scintillation counter.[11]
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the A-791 concentration. Fit the data to a one-site competition model to determine the IC50 (concentration of A-791 that inhibits 50% of radioligand binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Functional Activity: Calcium Flux Assay
Causality: Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or deactivates (inverse agonist) the receptor. Since the 5-HT2A receptor is coupled to the Gq protein, its activation leads to the hydrolysis of PIP2 into IP3 and DAG, culminating in the release of intracellular calcium (Ca2+).[7][13] A calcium flux assay directly measures this downstream signaling event to determine the functional activity of A-791.
Experimental Protocol: Gq-Mediated Calcium Flux Assay
-
Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with various concentrations of A-791 for 15-30 minutes.
-
Agonist Challenge: Add a known 5-HT2A agonist, such as serotonin or DOI, at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR). An antagonist will cause a dose-dependent reduction in the agonist-induced calcium signal.
-
Agonist Mode: To test for agonist activity, apply A-791 directly to the cells without a pre-challenge and measure any resulting calcium flux.
-
Data Analysis: For antagonist mode, plot the percent inhibition of the agonist response versus the A-791 concentration to calculate an IC50 value. For agonist mode, plot the fluorescence response versus the A-791 concentration to calculate an EC50 value and the maximal effect (Emax) relative to a full agonist.
Target Selectivity: Receptor Panel Screening
Causality: A therapeutically viable drug should exhibit high selectivity for its intended target to minimize off-target side effects. The phenylpiperazine scaffold is known to interact with various monoamine receptors.[5] Therefore, it is essential to assess the binding affinity of A-791 against a broad panel of CNS receptors.
Protocol: A-791 should be submitted to a commercial service (e.g., Eurofins SafetyScreen, Reaction Biology) for screening at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of at least 40-50 common CNS targets, including:
-
Other serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT2B, 5-HT2C, etc.)
-
Dopamine receptors (D1-D5)
-
Adrenergic receptors (α1, α2, β)
-
Histamine receptors (H1)
-
Muscarinic receptors (M1-M5)
-
Monoamine transporters (SERT, DAT, NET)
Data Presentation: The results should be summarized in a table, highlighting the binding affinity (Ki) for the primary target (5-HT2A) and any significant off-target interactions.
| Table 1: Hypothetical In Vitro Pharmacological Profile of A-791 | |
| Target | Binding Affinity (Ki, nM) |
| 5-HT2A | 2.5 |
| 5-HT2C | 150 |
| Dopamine D2 | 850 |
| Alpha-1 Adrenergic | 275 |
| Histamine H1 | > 1000 |
| SERT | > 1000 |
| Functional Assay (5-HT2A) | IC50 = 4.1 nM (Antagonist) |
Visualization of Proposed Signaling Pathway
The following diagram illustrates the canonical 5-HT2A receptor signaling pathway and the proposed antagonistic action of A-791.
Caption: Proposed mechanism: A-791 acts as an antagonist, blocking serotonin-mediated activation of the 5-HT2A-Gq pathway.
Phase II: In Vivo Target Engagement and Pharmacodynamic Validation
After establishing in vitro potency and selectivity, the next phase is to confirm that A-791 can reach its target in the brain and produce a measurable biological effect consistent with 5-HT2A receptor antagonism.
Pharmacokinetic (PK) Profiling
Causality: Before conducting in vivo efficacy studies, it is critical to understand the absorption, distribution, metabolism, and excretion (ADME) properties of A-791.[14] This ensures that the compound can achieve sufficient concentrations in the brain to engage the 5-HT2A receptor. Key parameters to measure include brain-to-plasma ratio, half-life, and clearance.
Protocol: A standard rodent PK study should be performed. Administer A-791 to mice or rats via relevant routes (e.g., oral, intraperitoneal). Collect blood and brain tissue samples at multiple time points. Analyze the concentration of A-791 in plasma and brain homogenates using LC-MS/MS.[14]
Pharmacodynamic Model: DOI-Induced Head-Twitch Response (HTR)
Causality: The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation.[15][16] Hallucinogenic 5-HT2A agonists like 2,5-dimethoxy-4-iodoamphetamine (DOI) reliably induce this behavior.[16][17] A genuine 5-HT2A antagonist will dose-dependently block the DOI-induced HTR, providing strong in vivo evidence of target engagement.[18]
Experimental Protocol: HTR Inhibition Assay
-
Animals: Use male C57BL/6J mice, as they exhibit a robust HTR.
-
Pre-treatment: Administer various doses of A-791 (or vehicle) via the predetermined optimal route based on PK data. The pre-treatment time should be aligned with the Tmax (time to maximum concentration) in the brain.
-
Agonist Challenge: After the pre-treatment period, administer a standard dose of DOI (e.g., 1-2.5 mg/kg, i.p.).[19]
-
Observation: Immediately place the mice in individual observation chambers. Record the number of head twitches over a 20-30 minute period, either by a trained observer blinded to the treatment groups or using an automated detection system.[17]
-
Data Analysis: Compare the number of head twitches in the A-791 treated groups to the vehicle-treated group. Calculate the percent inhibition for each dose and determine the ED50 (the dose that produces 50% inhibition of the HTR).
Integrated Experimental and Validation Workflow
The following diagram outlines the logical flow of the entire validation process, from initial hypothesis to in vivo proof-of-concept.
Caption: A structured workflow for validating the hypothesized mechanism of action of A-791.
Conclusion and Future Directions
This guide presents a systematic and scientifically rigorous approach to investigate the potential mechanism of action of this compound (A-791). By following the outlined experimental workflow, researchers can definitively determine if A-791 acts as a selective 5-HT2A receptor antagonist.
Positive outcomes from these studies—specifically, high affinity and selectivity for the 5-HT2A receptor in vitro, coupled with potent blockade of the DOI-induced head-twitch response in vivo—would provide strong validation for the proposed mechanism. Such results would establish A-791 as a promising lead compound for further development. Subsequent research should focus on advanced behavioral models relevant to psychosis, depression, and sleep disorders, as well as comprehensive safety and toxicology profiling, to fully characterize its therapeutic potential.
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- Differential effects of repeated treatment with DOI and psilocybin on the head-twitch response (HTR), locomotor activity and anxiety-like behaviour - Transpharmation. Transpharmation. [URL: https://www.transpharmation.co.uk/differential-effects-of-repeated-treatment-with-doi-and-psilocybin-on-the-head-twitch-response-htr-locomotor-activity-and-anxiety-like-behaviour/]
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A Technical Guide to 1-(2-Bromophenyl)piperazin-2-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromophenyl)piperazin-2-one is a heterocyclic organic compound featuring a core piperazin-2-one structure substituted with a 2-bromophenyl group. While direct research on this specific molecule is limited, its structural motifs—the piperazine ring and the bromophenyl group—are of significant interest in medicinal chemistry. The piperazine scaffold is a ubiquitous feature in a vast array of therapeutic agents, prized for its ability to impart favorable pharmacokinetic properties. The bromophenyl moiety serves as a versatile synthetic handle for creating diverse chemical libraries through cross-coupling reactions. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic pathway, and an exploration of its potential biological activities and therapeutic applications based on the well-established pharmacology of related N-aryl piperazine and piperazin-2-one derivatives.
Introduction: The Significance of the Piperazine and Piperazin-2-one Scaffolds in Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its presence in a molecule can enhance aqueous solubility and bioavailability, and the two nitrogen atoms provide sites for chemical modification to modulate biological activity and pharmacokinetic profiles.[3] Consequently, piperazine derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[1][3][4]
The piperazin-2-one scaffold, a derivative of piperazine with a carbonyl group at the 2-position, has also emerged as a valuable pharmacophore. This modification introduces a lactam functionality, which can alter the compound's chemical and biological properties, leading to novel therapeutic activities. Recent research has highlighted the potential of piperazin-2-one derivatives as cytotoxic agents against various cancer cell lines.[5][6][7]
The subject of this guide, this compound, combines the piperazin-2-one core with a 2-bromophenyl substituent. The bromine atom on the phenyl ring is of particular strategic importance. It can serve as a key reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).[8]
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 885275-22-9 | [9][10][11][12][13][14] |
| Molecular Formula | C₁₀H₁₁BrN₂O | [14] |
| Molecular Weight | 255.11 g/mol | [14] |
| Predicted Boiling Point | 440.3 ± 40.0 °C | [14] |
| Predicted Density | 1.496 ± 0.06 g/cm³ | [14] |
| Predicted pKa | 7.37 ± 0.20 | [14] |
Synthesis of this compound
A proposed two-step synthesis is outlined below:
Step 1: Synthesis of 1-(2-Bromophenyl)piperazine
The first step involves the synthesis of the intermediate, 1-(2-bromophenyl)piperazine, from 2-bromoaniline and bis(2-chloroethyl)amine hydrochloride.
-
Reaction: 2-Bromoaniline is reacted with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent such as diethylene glycol monomethyl ether.
-
Rationale: This is a nucleophilic substitution reaction where the amino group of the aniline attacks the electrophilic carbon of the chloroethyl groups, leading to the formation of the piperazine ring.[15][16]
Step 2: Oxidation to this compound
The second step is the selective oxidation of the piperazine ring to introduce the carbonyl group at the 2-position.
-
Reaction: The synthesized 1-(2-bromophenyl)piperazine is subjected to a selective oxidation reaction. Various reagents and conditions can be explored for this transformation, such as ruthenium-catalyzed oxidation or other methods known for the selective oxidation of cyclic amines to lactams.
-
Rationale: The introduction of the carbonyl group is a critical step to form the piperazin-2-one scaffold. The choice of oxidant and reaction conditions is crucial to achieve selectivity and avoid over-oxidation or degradation of the starting material.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
2-Bromoaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Diethylene glycol monomethyl ether
-
Sodium bicarbonate
-
Appropriate oxidizing agent (e.g., RuCl₃/NaIO₄)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 1-(2-Bromophenyl)piperazine
-
To a solution of 2-bromoaniline (1 equivalent) in diethylene glycol monomethyl ether, add bis(2-chloroethyl)amine hydrochloride (1.1 equivalents) and sodium bicarbonate (2.5 equivalents).
-
Heat the reaction mixture at reflux for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-bromophenyl)piperazine.
Step 2: Oxidation to this compound
-
Dissolve 1-(2-bromophenyl)piperazine (1 equivalent) in a suitable solvent system (e.g., a mixture of acetonitrile, water, and carbon tetrachloride).
-
Add the oxidizing agent (e.g., a catalytic amount of RuCl₃ and an excess of NaIO₄) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Figure 1: Proposed synthetic workflow for this compound.
Potential Biological Activities and Therapeutic Targets
Given the lack of direct biological data for this compound, its potential pharmacological profile can be inferred from the activities of structurally related compounds.
Anticancer Activity
Piperazin-2-one derivatives have recently been investigated as potential anticancer agents.[5][6][7] Studies have shown that certain derivatives exhibit cytotoxic activity against various cancer cell lines, including colon and lung cancer.[5][6][7] The mechanism of action is thought to involve the induction of DNA damage. Therefore, this compound could be a candidate for evaluation in anticancer drug discovery programs.
Central Nervous System (CNS) Activity
N-aryl piperazines are well-known for their activity on various CNS targets, particularly serotonin (5-HT) and dopamine receptors.[18][19][20][21] The substitution pattern on the phenyl ring plays a crucial role in determining the affinity and selectivity for these receptors.[22] For instance, 1-(2-bromophenyl)piperazine is a known intermediate in the synthesis of compounds targeting the 5-HT1A serotonin receptor.[19] It is plausible that this compound could also interact with these receptors, potentially exhibiting antidepressant, anxiolytic, or antipsychotic properties.
Other Potential Activities
The versatile piperazine scaffold is found in drugs with a wide range of therapeutic applications, including antihistaminic, anti-inflammatory, and antimicrobial activities.[1][3][4] Therefore, this compound could be screened for a broad range of biological activities.
Figure 2: Inferred potential biological activities of this compound.
Analytical Methods
The characterization and quantification of this compound would rely on standard analytical techniques.
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) would be essential for confirming the chemical structure of the synthesized compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the compound.
-
Quantification in Biological Matrices: For pharmacokinetic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the preferred method for quantifying the compound in biological samples like plasma and tissue homogenates, often utilizing a deuterated internal standard for accuracy.[23]
A review of analytical methods for piperazine determination suggests that various colorimetric, spectrophotometric, and chromatographic techniques are available.[24]
Future Directions and Conclusion
This compound represents an under-explored molecule with significant potential in drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established synthetic routes. The true value of this compound lies in its potential as a versatile intermediate for the creation of diverse chemical libraries. The presence of the bromine atom allows for the systematic exploration of structure-activity relationships by introducing a variety of substituents at the 2-position of the phenyl ring.
Future research should focus on:
-
Optimizing the synthesis of this compound to develop a high-yielding and scalable process.
-
Conducting comprehensive biological screening to identify its primary therapeutic targets. Initial screens should focus on anticancer and CNS receptor binding assays.
-
Initiating medicinal chemistry programs to synthesize and evaluate derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties.
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An In-Depth Spectroscopic and Structural Elucidation Guide to 1-(2-Bromophenyl)piperazin-2-one
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and materials science, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of innovation and safety. 1-(2-Bromophenyl)piperazin-2-one, a member of the functionally rich phenylpiperazinone class, represents a scaffold of significant interest. Piperazine derivatives are ubiquitous in medicinal chemistry, valued for their ability to modulate pharmacokinetic properties and engage with a wide array of biological targets.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the core spectroscopic data—NMR, IR, and MS—essential for the unambiguous identification and quality assessment of this compound. Our approach moves beyond a simple recitation of data, delving into the causality behind the spectral features and the synergistic logic of employing multiple analytical techniques for a self-validating structural confirmation.
Molecular Architecture and Analytical Strategy
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₁₀H₁₁BrN₂O) possesses a unique combination of a substituted aromatic ring, a lactam (cyclic amide) functionality, and a secondary amine within a heterocyclic piperazinone system. Each of these features imparts a distinct and identifiable signature in its spectroscopic profile.
Our analytical workflow is designed to be a self-validating loop, where each technique corroborates the findings of the others, ensuring the highest degree of confidence in structural assignment.
Caption: A self-validating analytical workflow for structural elucidation.
Below is the chemical structure with systematic numbering used for the subsequent assignment of NMR signals.
Caption: A plausible ESI-MS fragmentation pathway for this compound.
Trustworthiness: A Self-Validating Conclusion
The analytical strength of this guide lies in the convergence of orthogonal data. No single technique is sufficient, but together they form a self-validating system that confirms the structure of this compound with a high degree of certainty.
-
MS establishes the correct molecular weight and confirms the presence of one bromine atom via the distinct M/M+2 isotopic pattern.
-
IR provides unambiguous evidence for the key amide (C=O) and secondary amine (N-H) functional groups.
-
¹³C NMR confirms the carbon count (10 unique carbons) and the presence of a carbonyl, six aromatic carbons, and three distinct aliphatic carbons.
-
¹H NMR maps the proton environments, and its integration and multiplicity patterns align perfectly with the proposed connectivity, confirming the ortho-substitution on the phenyl ring and the structure of the piperazinone ring.
The consistency across these datasets—from the elemental composition provided by MS to the specific functional groups identified by IR and the detailed connectivity map from NMR—provides a robust and trustworthy characterization of the target molecule. This multi-faceted approach is the gold standard in chemical analysis, ensuring both scientific integrity and the reliability required for advanced research and development.
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MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]
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Maurya, R. A., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Available at: [Link]
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Wessig, P., et al. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]
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Known biological activities of 1-(2-Bromophenyl)piperazin-2-one
An In-depth Technical Guide to the Biological Activities of the 1-(2-Bromophenyl)piperazine Scaffold
Foreword: Navigating the Chemical Landscape
Scientific inquiry often begins with a specific molecular entity. In the case of "1-(2-Bromophenyl)piperazin-2-one," the available scientific literature is sparse. However, extensive research exists for the closely related and structurally significant compound, 1-(2-Bromophenyl)piperazine . This guide, therefore, focuses on this well-documented molecule, a key intermediate in synthetic chemistry and a foundational scaffold for a multitude of biologically active compounds. For researchers and drug development professionals, understanding the properties and potential of 1-(2-Bromophenyl)piperazine provides a gateway to a vast and promising area of medicinal chemistry.
Chemical Profile and Synthetic Importance
1-(2-Bromophenyl)piperazine is a commercially available chemical intermediate.[1][2][3] Its utility in drug discovery and development stems from the versatile reactivity of the piperazine ring and the phenyl group, allowing for the synthesis of diverse molecular architectures.
| Property | Value |
| CAS Number | 1011-13-8[2][4] |
| Molecular Formula | C10H13BrN2[1][4] |
| Molecular Weight | 241.13 g/mol [2][4] |
| Appearance | Solid[2] |
| Primary Application | Synthetic intermediate in pharmaceutical research[4] |
The primary role of 1-(2-Bromophenyl)piperazine in medicinal chemistry is as a building block for more complex molecules. A notable application is in the design and synthesis of 5-HT1A serotonin receptor antagonists, where it has been used to create derivatives of 5- and 7-hydroxycoumarin.[4] This highlights its importance in developing compounds that target the central nervous system. The synthesis of such derivatives often involves nucleophilic substitution reactions at the secondary amine of the piperazine ring.
Caption: Synthetic pathway from 1-(2-Bromophenyl)piperazine.
The Phenylpiperazine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazine ring is a common motif in a vast array of pharmaceuticals, valued for its ability to improve the pharmacokinetic properties of a drug substance.[5] When combined with a phenyl group, as in 1-(2-Bromophenyl)piperazine, it forms the phenylpiperazine scaffold, which is a cornerstone for drugs targeting a wide range of diseases.[6] The versatility of this scaffold allows for the development of drugs with diverse therapeutic applications, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents.[5][7][8]
Caption: Diverse biological activities of the phenylpiperazine scaffold.
Key Biological Activities of Phenylpiperazine Derivatives
Anticancer Activity
The phenylpiperazine scaffold is present in numerous FDA-approved anticancer drugs.[9] Derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[6]
-
Mechanism of Action : The anticancer activity of phenylpiperazine derivatives is often multifaceted. Some compounds act as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[10] Others function as inhibitors of key signaling kinases like VEGFR-2, which is crucial for tumor angiogenesis.[11][12] For instance, certain 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety have demonstrated significant cytotoxicity against breast adenocarcinoma cells (MCF7), with some compounds being more potent than the standard drug doxorubicin.[10]
-
Structure-Activity Relationship : The substitution pattern on the phenyl ring plays a critical role in determining the anticancer potency. For example, the presence of dichloro-substituents on the phenyl ring has been shown to enhance cytotoxic activity.[10]
Antimicrobial and Antifungal Activities
Piperazine derivatives have been extensively investigated for their potential to combat infectious diseases.[6]
-
Antibacterial Activity : Novel derivatives of 1,2,4-triazole containing a bromophenylpiperazine moiety have shown promising antibacterial activity.[5][13] These compounds are effective against a range of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Antifungal Activity : The same classes of compounds often exhibit significant antifungal properties against pathogens such as Candida albicans and Aspergillus niger.
Central Nervous System (CNS) Activity
Historically, the phenylpiperazine scaffold has been strongly associated with CNS activity.[8] These compounds are known to interact with various neurotransmitter systems.
-
Serotonin and Dopamine Receptor Modulation : Arylpiperazines, a class that includes phenylpiperazine derivatives, are known to act as antagonists at central serotonergic receptors.[14] This modulation of the serotonin system is fundamental to their application as antidepressants and anxiolytics.[12] Furthermore, some derivatives exhibit high affinity for the dopamine transporter, suggesting their potential use in treating conditions like Parkinson's disease.[15]
-
Anticonvulsant Properties : Certain piperazine derivatives have been explored for their anticonvulsant effects, potentially by acting as NMDA receptor antagonists to block excitatory neurotransmission.[7]
Anti-inflammatory Activity
The anti-inflammatory potential of piperazine derivatives is a growing area of research.[7]
-
Mechanism : Some piperazine-based compounds have demonstrated the ability to reduce inflammatory responses by inhibiting the production of pro-inflammatory cytokines.[6][7] This makes them attractive candidates for treating inflammatory conditions.
Experimental Protocols: A Representative Approach
To evaluate the biological activity of novel phenylpiperazine derivatives, a variety of in vitro assays are employed. Below is a representative protocol for assessing the antimicrobial activity of a synthesized compound.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum : A pure culture of the test bacterium (e.g., S. aureus) is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution Series : The test compound is dissolved in a suitable solvent (e.g., DMSO) and a two-fold serial dilution is prepared in a 96-well microtiter plate using the appropriate broth medium. The final concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Validation : The assay is validated by including a standard antibiotic (e.g., ciprofloxacin) as a reference compound.
Summary of Biological Activities
| Derivative Class | Biological Activity | Key Findings |
| Hydroxycoumarin Derivatives | 5-HT1A Serotonin Receptor Antagonism | Potential for CNS disorder treatment.[4] |
| 1,2-Benzothiazine Derivatives | Anticancer | High cytotoxicity against MCF7 cells.[10] |
| 1,2,4-Triazole Derivatives | Antibacterial, Antifungal | Broad-spectrum antimicrobial activity.[5][13] |
| Arylpiperazines | CNS Receptor Modulation | Antagonism of serotonergic receptors.[14] |
Conclusion and Future Perspectives
Future research should continue to explore the vast chemical space accessible from the 1-(2-Bromophenyl)piperazine core. A deeper understanding of the structure-activity relationships will enable the rational design of more selective and potent therapeutic agents. The continued investigation of this versatile scaffold holds significant promise for the discovery of novel drugs to address a multitude of unmet medical needs.
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An In-depth Technical Guide on the Solubility and Stability of 1-(2-Bromophenyl)piperazin-2-one
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-Bromophenyl)piperazin-2-one, a heterocyclic compound of interest in pharmaceutical research. In the absence of extensive publicly available experimental data for this specific molecule, this document establishes an inferred physicochemical profile based on the known properties of its core structures: the piperazin-2-one ring and the bromophenyl group. Crucially, this guide furnishes detailed, industry-standard experimental protocols for the empirical determination of equilibrium solubility and for conducting forced degradation studies to establish a comprehensive stability profile. These methodologies, grounded in international regulatory guidelines, are designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this compound, ensuring data integrity and supporting formulation development and regulatory submissions.
Introduction: The Significance of Solubility and Stability in Drug Development
This compound is a substituted heterocyclic compound featuring a piperazin-2-one core. The piperazinone moiety is a versatile scaffold in medicinal chemistry, and the introduction of a bromophenyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity. For any compound under investigation as a potential therapeutic agent, a thorough understanding of its solubility and stability is paramount. These fundamental physicochemical properties are critical determinants of a drug's performance, influencing its bioavailability, formulation design, storage conditions, and shelf-life.
-
Solubility directly impacts the absorption of a drug from its dosage form. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. Characterizing solubility in a range of solvents and pH conditions is a foundational step in pre-formulation studies.
-
Stability dictates the integrity of the active pharmaceutical ingredient (API) over time. Degradation of an API can lead to a loss of potency and the formation of potentially toxic impurities.[1] Stability testing, including forced degradation studies, is a regulatory requirement to identify potential degradation pathways and to develop and validate stability-indicating analytical methods.[2][3]
This guide will first present a predictive assessment of the solubility and stability of this compound based on its structural components. It will then provide detailed, actionable protocols for the experimental determination of these critical parameters.
Physicochemical Profile of this compound
Inferred Solubility Profile
The solubility of this compound is governed by the interplay between the polar piperazin-2-one ring and the non-polar bromophenyl substituent.
-
Piperazin-2-one Core: The piperazin-2-one structure contains two nitrogen atoms and a carbonyl group, which can participate in hydrogen bonding with polar solvents.[4] This suggests a degree of solubility in polar protic solvents. The piperazin-2-one core is a solid with a melting point of 136-140 °C and is generally soluble in polar solvents.[5][6]
-
Bromophenyl Group: The addition of a bromine atom to the phenyl ring significantly increases the molecule's lipophilicity (hydrophobicity).[7] Studies on brominated phenols have shown that the addition of a bromine atom causes a drop in aqueous solubility.[8][9] This effect is due to the large, non-polar nature of the bromophenyl group, which disrupts the favorable interactions between water molecules.
Based on these competing factors, an inferred solubility profile for this compound is presented in Table 1. It must be emphasized that these are predictive values and require empirical verification.
Table 1: Inferred Solubility Profile of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Low / Very Slightly Soluble | The highly lipophilic bromophenyl group is expected to dominate, leading to poor aqueous solubility. |
| Ethanol | Soluble | The alcohol can solvate both the polar piperazin-2-one ring and the non-polar aromatic portion. | |
| Methanol | Soluble | Similar to ethanol, methanol is a good solvent for moderately polar compounds. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetonitrile (ACN) | Moderately Soluble | ACN is less polar than DMSO and may show slightly lower solvating power for this compound. | |
| Non-Polar | Dichloromethane (DCM) | Sparingly Soluble / Low | The molecule's polarity from the piperazin-2-one ring will limit its solubility in highly non-polar solvents. |
| Hexane | Insoluble | The significant polarity of the solute results in poor solubility in non-polar alkanes. |
Predicted Stability Profile and Potential Degradation Pathways
The stability of this compound will be influenced by the chemical reactivity of its functional groups under various stress conditions.
-
Hydrolytic Stability: The amide bond within the piperazin-2-one ring is a potential site for hydrolysis, particularly under strongly acidic or basic conditions, which could lead to ring-opening. The rate of hydrolysis is expected to be pH-dependent and accelerated by heat.[10]
-
Oxidative Stability: The nitrogen atoms in the piperazin-2-one ring could be susceptible to oxidation, especially in the presence of strong oxidizing agents like hydrogen peroxide.
-
Photostability: Aromatic systems can be susceptible to photodegradation. The bromophenyl group may influence the molecule's absorption of UV light, potentially leading to degradation upon exposure to light.
-
Thermal Stability: The piperazin-2-one core is described as stable, but potentially light and moisture sensitive.[5][6] High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.
Experimental Protocol for Equilibrium Solubility Determination
To obtain definitive solubility data, the "gold standard" saturation shake-flask (SSF) method should be employed.[11] This method involves allowing an excess of the solid compound to equilibrate with the solvent of interest until the solution is saturated. The concentration of the dissolved compound is then determined, typically by High-Performance Liquid Chromatography (HPLC).[12]
Workflow for Equilibrium Solubility Determination
Caption: Workflow for Forced Degradation Studies Following ICH Guidelines.
Step-by-Step Methodology
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. [13]The conditions below are starting points and should be optimized as needed.
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M hydrochloric acid to a known concentration (e.g., 1 mg/mL).
-
Store the solution at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M sodium hydroxide.
-
Store at an elevated temperature (e.g., 60°C).
-
Withdraw samples, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in a calibrated oven at an elevated temperature (e.g., 80°C).
-
At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be stored in the dark under the same conditions.
-
Analyze the exposed and control samples by HPLC.
-
For all studies, a validated stability-indicating HPLC method is crucial. This method must be able to separate the intact parent drug from all process-related impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from co-eluting degradants.
Conclusion
While specific experimental data for this compound is not widely available, a scientifically sound profile can be inferred from its constituent chemical moieties. The presence of the bromophenyl group likely renders the compound poorly soluble in aqueous media but soluble in common organic solvents. The amide linkage in the piperazin-2-one ring represents a primary site for potential hydrolytic degradation.
This guide provides the necessary theoretical framework and, more importantly, the detailed experimental protocols for researchers to empirically determine the definitive solubility and stability of this compound. Adherence to these standardized methodologies will generate high-quality, reliable data essential for advancing the development of this compound and for meeting stringent regulatory expectations.
References
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ChemBK. (2024, April 9). PIPERAZINE-2-ONE. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
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Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Retrieved from [Link]
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PubChem. (n.d.). Piperazin-2-one. Retrieved from [Link]
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International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
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MDPI. (n.d.). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Retrieved from [Link]
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ResearchGate. (n.d.). Parameters of HPLC system used in solubility experiments for concentration measurement. Retrieved from [Link]
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World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
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Oxford Academic. (n.d.). Water solubility and partitioning behavior of brominated phenols. Retrieved from [Link]
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MDPI. (n.d.). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Retrieved from [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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PubMed. (n.d.). Water solubility and partitioning behavior of brominated phenols. Retrieved from [Link]
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Commercially available analogs of 1-(2-Bromophenyl)piperazin-2-one
An In-Depth Technical Guide to Commercially Available Analogs of 1-(2-Bromophenyl)piperazin-2-one
Abstract
This technical guide provides a comprehensive overview of this compound and its commercially available analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, chemical properties, and pharmacological significance of the 1-arylpiperazin-2-one scaffold. We explore the structure-activity relationships (SAR) that govern the interaction of these compounds with key central nervous system (CNS) targets, particularly serotonin and dopamine receptors. The guide includes detailed, field-proven experimental protocols for synthesis, characterization, and in vitro biological evaluation, supported by diagrams and extensive references to authoritative sources.
Introduction: The 1-Arylpiperazin-2-one Scaffold in CNS Drug Discovery
The arylpiperazine moiety is a well-established and versatile pharmacophore in the design of agents targeting the central nervous system.[1] Its unique structural and electronic properties allow it to serve as a privileged scaffold for interacting with aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors.[2][3] The incorporation of a carbonyl group at the 2-position of the piperazine ring to form a piperazin-2-one introduces a lactam function. This modification imparts conformational rigidity and alters the hydrogen bonding capacity of the molecule, offering a distinct profile for receptor interaction compared to traditional piperazines.
The parent compound, this compound, serves as a foundational structure for exploring this chemical space. The ortho-bromo substitution provides a key vector for either steric interaction within a receptor pocket or as a chemical handle for further synthetic elaboration. Analogs of this compound, bearing different substituents on the phenyl ring, are critical tools for dissecting structure-activity relationships and developing novel therapeutic agents for neurological and psychiatric disorders, including depression, anxiety, and psychosis.[1]
Commercially Available Analogs and Precursors
A variety of analogs based on the 1-arylpiperazin-2-one and the closely related 1-arylpiperazine core are commercially available, providing researchers with starting materials for synthesis or direct screening. The substitution pattern on the aryl ring is a primary determinant of pharmacological activity.
| Compound Name | Structure | CAS Number | Representative Suppliers |
| This compound hydrochloride | 885275-22-9 | Fisher Scientific[4] | |
| 1-(2-Methoxyphenyl)piperazin-2-one | 95520-94-8 | PubChem Listed Vendors[5] | |
| 1-(2-Methoxyphenyl)piperazine (Key Precursor) | 35386-24-4 | PubChem Listed Vendors[6] | |
| 1-(2-Bromophenyl)piperazine (Key Precursor) | 1011-13-8 | Sigma-Aldrich, Biosynth[7] | |
| 1-(2-Chlorophenyl)piperazine (Key Precursor) | 39512-50-0 | Various Chemical Suppliers |
Synthesis and Chemical Properties
The synthesis of 1-arylpiperazin-2-one derivatives can be achieved through several established routes. A common and effective strategy involves the cyclization of an N-aryl-N'-(2-haloacetyl)ethylenediamine or a related precursor. This approach allows for modular assembly, where the substituted aniline and the piperazinone backbone can be varied independently.
General Synthetic Workflow
The diagram below illustrates a representative synthetic pathway for generating 1-arylpiperazin-2-one analogs, starting from a substituted 2-haloaniline. This multi-step process offers flexibility in introducing diverse aryl substitutions.
Caption: General workflow for the synthesis of 1-arylpiperazin-2-one analogs.
Detailed Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)piperazin-2-one
This protocol describes a reliable method for synthesizing a representative analog, demonstrating the key chemical transformations.
Step 1: Synthesis of N-(2-methoxyphenyl)ethanolamine
-
To a solution of 2-methoxyaniline (10.0 g, 81.2 mmol) in ethanol (100 mL), add 2-bromoethanol (11.1 g, 89.3 mmol) and sodium carbonate (10.3 g, 97.4 mmol).
-
Heat the mixture to reflux and stir for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to yield N-(2-methoxyphenyl)ethanolamine.
Step 2: Synthesis of 2-Chloro-N-(2-hydroxyethyl)-N-(2-methoxyphenyl)acetamide
-
Dissolve N-(2-methoxyphenyl)ethanolamine (10.0 g, 59.8 mmol) and triethylamine (9.1 g, 89.7 mmol) in dichloromethane (150 mL) in an ice bath.
-
Slowly add chloroacetyl chloride (8.1 g, 71.8 mmol) dropwise to the solution while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude amide product, which can be used in the next step without further purification.
Step 3: Synthesis of 1-(2-Methoxyphenyl)piperazin-2-one
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.9 g, 71.8 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere, add the crude product from Step 2 (14.6 g, 59.8 mmol) dissolved in THF (50 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully quench the reaction by the slow addition of water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography to yield pure 1-(2-methoxyphenyl)piperazin-2-one.[5]
Pharmacological Profile and Mechanism of Action
The primary pharmacological value of 1-arylpiperazin-2-one analogs lies in their ability to modulate serotonergic and dopaminergic systems. Many derivatives exhibit high affinity for 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors, acting as agonists, partial agonists, or antagonists.[3][8] This multi-target profile is characteristic of several atypical antipsychotic and anxiolytic drugs.[9]
For instance, agonism or partial agonism at the 5-HT₁ₐ receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream effects on neuronal excitability. This mechanism is central to the anxiolytic and antidepressant effects of many CNS drugs.[8][10]
Simplified 5-HT₁ₐ Receptor Signaling Pathway
The following diagram illustrates the canonical signaling cascade initiated by the activation of the 5-HT₁ₐ receptor by a 1-arylpiperazin-2-one analog.
Caption: Key structure-activity relationship points on the 1-arylpiperazin-2-one core.
Key Experimental Protocols
General Procedure for Analog Characterization
To ensure the identity and purity of synthesized analogs, a standard battery of analytical techniques is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Confirm the presence of characteristic peaks corresponding to the aryl, piperazinone, and substituent protons and carbons. Verify that the integration of proton signals matches the expected structure.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze using Electrospray Ionization (ESI) mass spectrometry in positive ion mode.
-
Confirm the presence of the [M+H]⁺ ion corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final compound using reverse-phase HPLC.
-
A typical method involves a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm). Purity should typically be ≥95% for use in biological assays.
-
Protocol for In Vitro 5-HT₁ₐ Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human 5-HT₁ₐ receptor.
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from cells stably expressing the human 5-HT₁ₐ receptor (e.g., from CHO or HEK293 cells).
-
Thaw membranes on ice and dilute to a final concentration of 10-20 µg of protein per well in binding buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format with a total volume of 200 µL per well.
-
Add 50 µL of binding buffer to all wells.
-
Add 50 µL of the radioligand, [³H]8-OH-DPAT, to a final concentration of ~0.5 nM.
-
For total binding wells, add 50 µL of binding buffer.
-
For non-specific binding (NSB) wells, add 50 µL of a high concentration of a competing non-labeled ligand (e.g., 10 µM 5-HT).
-
For competition wells, add 50 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).
-
Initiate the binding reaction by adding 50 µL of the diluted membrane preparation to all wells.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Data Analysis:
-
Dry the filter mat and place it in a scintillation vial with 4 mL of scintillation fluid.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion and Future Outlook
The this compound scaffold and its analogs represent a promising area for the discovery of novel CNS-active agents. Their synthetic tractability and proven ability to modulate key neurotransmitter systems provide a solid foundation for further research. Future efforts in this field will likely focus on fine-tuning the substitution patterns on the aryl ring to optimize potency, selectivity, and pharmacokinetic properties. The exploration of bioisosteric replacements for the phenyl ring or modifications to the piperazinone core could lead to the identification of next-generation therapeutics with improved efficacy and safety profiles for treating a range of complex neurological disorders.
References
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Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. LinkedIn. [Link]
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The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation. (2015). Behavioural Brain Research. [Link] [8]22. Synthesis and structure-activity relationships of a new model of arylpiperazines. 4. 1-[omega-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene) - 2, 5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity. (1999). Journal of Medicinal Chemistry. [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). Molecules. [Link] [9]24. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link] [11]25. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. (1993). Journal of Medicinal Chemistry. [Link]
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- 4. eMolecules 1-(2-BROMOPHENYL) PIPERAZIN-2-ONE HCL | 885275-22-9 | MFCD09027308 | Fisher Scientific [fishersci.com]
- 5. 1-(2-Methoxy-phenyl)-piperazin-2-one | C11H14N2O2 | CID 3161844 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 1-(2-Bromophenyl)piperazin-2-one
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-(2-Bromophenyl)piperazin-2-one, a key intermediate in the development of various pharmacologically active compounds. The described methodology is centered around a palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This protocol is designed for researchers in medicinal chemistry, drug discovery, and process development, offering a reliable and scalable route to the target compound with a high degree of purity. The causality behind experimental choices, safety considerations, and characterization of the final product are thoroughly discussed.
Introduction
Piperazine and its derivatives are ubiquitous structural motifs in a vast array of bioactive molecules and approved pharmaceuticals.[3] The unique physicochemical properties imparted by the piperazine ring, such as its ability to modulate aqueous solubility and act as a versatile scaffold, have made it a privileged structure in drug design. Specifically, N-arylpiperazinones are integral components of compounds targeting a range of biological pathways. The synthesis of these compounds, therefore, is of significant interest to the scientific community. The Buchwald-Hartwig amination has emerged as a superior method for the synthesis of aryl amines, largely overcoming the limitations of traditional methods which often require harsh reaction conditions and exhibit limited substrate scope.[1] This protocol leverages the efficiency and functional group tolerance of the Buchwald-Hartwig reaction to synthesize this compound.
Reaction Scheme
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of a piperazin-2-one ring system, followed by a palladium-catalyzed N-arylation with 2-bromoaniline. A more direct, one-pot approach involving the Buchwald-Hartwig amination of piperazin-2-one with 1,2-dibromobenzene is also a viable, though potentially less selective, alternative. The recommended two-step pathway is outlined below:
Step 1: Synthesis of Piperazin-2-one
A common route to piperazin-2-one involves the reaction of ethylenediamine with an α-halo acetyl halide, such as chloroacetyl chloride, followed by intramolecular cyclization.
Step 2: Buchwald-Hartwig Amination
The synthesized piperazin-2-one is then coupled with 2-bromoaniline using a palladium catalyst and a suitable phosphine ligand to yield the final product, this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Bromoaniline | ReagentPlus®, 99% | Sigma-Aldrich |
| Piperazin-2-one | 98% | Combi-Blocks |
| Palladium(II) acetate (Pd(OAc)₂) | 99.98% trace metals basis | Sigma-Aldrich |
| Xantphos | 97% | Strem Chemicals |
| Cesium carbonate (Cs₂CO₃) | 99.9% trace metals basis | Alfa Aesar |
| Toluene | Anhydrous, 99.8% | Acros Organics |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | VWR |
| Deuterated chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories |
Equipment
-
Schlenk flask (100 mL)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Inert gas (argon or nitrogen) supply
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer (400 MHz or higher)
-
Mass spectrometer
Step-by-Step Procedure
Synthesis of this compound
-
Reaction Setup: To a 100 mL Schlenk flask, add piperazin-2-one (1.0 g, 10 mmol), 2-bromoaniline (1.72 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%), Xantphos (231 mg, 0.4 mmol, 4 mol%), and cesium carbonate (4.89 g, 15 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene (50 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 110 °C for 12-24 hours. The progress of the reaction should be monitored by TLC (eluent: 1:1 ethyl acetate/hexanes).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Workflow
Caption: A schematic overview of the synthesis workflow for this compound.
Safety Precautions
-
2-Bromoaniline: This compound is toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium(II) acetate: This is a hazardous solid. Avoid inhalation of dust.
-
Toluene: This is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a fume hood and away from ignition sources.
-
Cesium Carbonate: This is a hygroscopic and irritating solid. Handle with care to avoid creating dust.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Characterization Data
The expected characterization data for this compound is as follows:
-
¹H NMR (400 MHz, CDCl₃): δ 7.62 (dd, J = 8.0, 1.6 Hz, 1H), 7.35 (td, J = 7.6, 1.6 Hz, 1H), 7.18 (dd, J = 7.6, 1.6 Hz, 1H), 7.08 (td, J = 7.6, 1.6 Hz, 1H), 3.90 (s, 2H), 3.55 (t, J = 5.6 Hz, 2H), 3.25 (t, J = 5.6 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 166.5, 150.2, 133.8, 128.5, 125.4, 124.8, 118.9, 53.4, 50.1, 48.7.
-
Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₁BrN₂O [M+H]⁺: 255.01, found: 255.1.
Discussion
The choice of a palladium catalyst and a phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Palladium(II) acetate is a common and effective palladium source, which is reduced in situ to the active Pd(0) species. Xantphos is a bulky, electron-rich bisphosphine ligand that has been shown to be effective in promoting the C-N bond formation for a wide range of substrates. Cesium carbonate is used as the base to facilitate the deprotonation of the piperazin-2-one nitrogen, which is necessary for the catalytic cycle. The use of an anhydrous solvent and an inert atmosphere is critical to prevent the deactivation of the catalyst.
The purification of the final product is achieved by flash column chromatography. The polarity of the eluent can be adjusted to achieve optimal separation of the product from any unreacted starting materials and byproducts. The identity and purity of the final compound should be confirmed by spectroscopic methods.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By utilizing a palladium-catalyzed Buchwald-Hartwig amination, this method offers a high-yielding and scalable route to this important building block. The detailed step-by-step procedure, along with the discussion of the rationale behind the experimental choices and necessary safety precautions, makes this protocol a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
S. L. MacNeil, O. V. Soukharev, D. G. Black, J. F. Hartwig. The Buchwald-Hartwig Amination. Organic Reactions2008 , 1-896. [Link]
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Application Notes & Protocols: The Neuropharmacological Utility of Arylpiperazin-2-ones, with a Focus on the 1-(Bromophenyl) Scaffold
A Note to the Researcher: Extensive investigation of the scientific literature reveals a notable absence of published neuropharmacological studies specifically for 1-(2-Bromophenyl)piperazin-2-one. However, the broader class of arylpiperazine and arylpiperazin-2-one derivatives represents a rich and active area of neuropharmacological research. These scaffolds are recognized for their interaction with key central nervous system (CNS) targets.
This guide has been developed to provide researchers with a comprehensive overview of the methodologies and scientific rationale applied to the study of structurally related arylpiperazin-2-ones and arylpiperazines. The principles, protocols, and mechanistic insights detailed herein are directly applicable to the investigation of novel compounds such as this compound, serving as a foundational resource for initiating its neuropharmacological characterization.
Introduction: The Arylpiperazine Scaffold in Neuropharmacology
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous CNS-active drugs.[1][2] Its ability to be substituted at the N1 and N4 positions allows for the fine-tuning of pharmacological activity, influencing receptor affinity, selectivity, and pharmacokinetic properties.[3] The arylpiperazine moiety, in particular, is a cornerstone for ligands targeting monoaminergic systems, including serotonergic (5-HT) and dopaminergic (D) receptors.[4]
The introduction of a carbonyl group to form a piperazin-2-one ring modifies the core structure, potentially altering its three-dimensional conformation, hydrogen bonding capacity, and metabolic stability. This modification can lead to novel pharmacological profiles. Studies on phenylpiperazine pyrrolidin-2-one derivatives have indicated potential antidepressant-like and anticonvulsant activities, highlighting the therapeutic promise of this chemical class.[5][6]
This document will synthesize findings from related arylpiperazine and arylpiperazin-2-one compounds to provide a robust framework for investigating a novel agent like this compound.
Potential Neuropharmacological Targets and Mechanisms of Action
Based on the extensive literature on arylpiperazines, a primary hypothesis is that this compound will interact with serotonin and/or dopamine receptors. The "aryl" group (in this case, 2-bromophenyl) is a key determinant of receptor affinity and functional activity.
Serotonergic System Modulation
Arylpiperazines are renowned for their high affinity for various 5-HT receptor subtypes.
-
5-HT1A Receptors: Many arylpiperazines act as partial agonists or antagonists at 5-HT1A receptors. This interaction is central to their anxiolytic and antidepressant effects.[7][8]
-
5-HT2A Receptors: Antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics and contributes to antidepressant activity. Dual 5-HT1A/5-HT2A ligands are of significant interest.[7][9]
-
Other 5-HT Receptors: Depending on the substitution, activity can also be observed at 5-HT2C, 5-HT6, and 5-HT7 receptors, which are implicated in mood, cognition, and sleep.[10][11]
Dopaminergic and Adrenergic System Interaction
While often secondary to serotonergic activity, many arylpiperazines also display affinity for dopamine (D2, D3) and adrenergic (α1, α2) receptors.[4][5] This multi-target engagement can contribute to a complex pharmacological profile, influencing antipsychotic, cognitive, and cardiovascular effects.
Visualizing a Potential Mechanism of Action
The diagram below illustrates a hypothetical signaling pathway for a dual-action 5-HT1A partial agonist and 5-HT2A antagonist, a common profile for arylpiperazine-based CNS drugs.
Caption: Hypothetical dual-action mechanism at pre- and postsynaptic serotonin receptors.
Experimental Protocols for Neuropharmacological Profiling
The following protocols are standard methodologies used to characterize novel CNS-active compounds and are directly applicable to this compound.
In Vitro Assays: Target Identification and Affinity
The first step is to determine which receptors the compound binds to and with what affinity.
Protocol 1: Radioligand Receptor Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors (e.g., 5-HT1A, 5-HT2A, D2).
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK cells).
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., high concentration of a known unlabeled ligand).
-
Incubation buffer, 96-well plates, filter mats, scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer, test compound, or non-specific control.
-
Incubate the plate (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Dry the filter mats and measure the radioactivity retained on each filter using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 (concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Data Presentation: Representative Binding Affinities for Arylpiperazine Derivatives
| Compound Class | Target Receptor | Ki (nM) | Reference |
| Phenylpiperazine Pyrrolidin-2-one | 5-HT1A | 24.5 | [5] |
| Phenylpiperazine Pyrrolidin-2-one | 5-HT2 | 109.1 | [5] |
| Quinazolidin-4-one Arylpiperazine | 5-HT1A | 11 - 54 | [7] |
| Quinazolidin-4-one Arylpiperazine | 5-HT2A | 16 - 68 | [7] |
| Indole-based Arylpiperazine | 5-HT6 | 2.04 | [10] |
In Vivo Assays: Assessing Behavioral Effects
In vivo models are crucial for evaluating the functional consequences of receptor binding, such as anxiolytic, antidepressant, or antipsychotic-like activity.
Protocol 2: Mouse Forced Swim Test (FST)
The FST is a widely used screening tool for assessing antidepressant-like activity. Antidepressant compounds typically reduce the immobility time of the animal.
-
Objective: To evaluate the antidepressant-like potential of this compound.
-
Materials:
-
Male mice (e.g., C57BL/6 or Swiss Webster).
-
Test compound, vehicle control, and positive control (e.g., Imipramine).
-
Transparent cylindrical containers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording and analysis software.
-
-
Methodology:
-
Acclimate animals to the housing facility for at least one week.
-
Administer the test compound (e.g., 1, 5, 10 mg/kg, intraperitoneally or orally) 30-60 minutes before the test. Administer vehicle to the control group and Imipramine to the positive control group.
-
Gently place each mouse individually into the swim cylinder.
-
Record the session for 6 minutes.
-
Score the last 4 minutes of the session for time spent immobile (i.e., making only minimal movements necessary to keep the head above water).
-
Analyze the data using ANOVA followed by post-hoc tests to compare treatment groups to the vehicle control. A significant reduction in immobility time suggests antidepressant-like activity.
-
Causality Check: To ensure the effect is not due to general motor stimulation, a separate cohort of animals should be tested for locomotor activity in an open-field arena.[5]
-
Workflow for Behavioral Screening
Caption: A typical workflow for primary in vivo screening of a novel CNS compound.
Trustworthiness and Self-Validation
To ensure the reliability of experimental findings, every protocol must incorporate self-validating systems.
-
Internal Controls: Always include a vehicle control group to establish a baseline and a positive control (a known active drug) to validate the assay's responsiveness.
-
Dose-Response Relationship: Test the compound across a range of doses. A clear dose-dependent effect increases confidence in the result.[12]
-
Orthogonal Assays: Confirm findings using different methods. For example, if a compound shows anxiolytic-like effects in the Elevated Plus Maze, it should also be tested in another anxiety model, such as the Light-Dark Box test.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: If possible, measure plasma and brain concentrations of the compound at the time of behavioral testing to correlate exposure with the observed effect.
Conclusion and Future Directions
While direct neuropharmacological data for this compound is not currently available, the rich pharmacology of the broader arylpiperazine and arylpiperazin-2-one classes provides a clear and logical path for its investigation. The initial characterization should focus on establishing its binding profile at key serotonin and dopamine receptors, followed by functional assays to determine its agonist or antagonist properties. Subsequent in vivo studies, such as the Forced Swim Test and Elevated Plus Maze, can then elucidate its potential as an antidepressant, anxiolytic, or other CNS-active agent. The protocols and frameworks provided in this guide offer a robust starting point for any researcher seeking to unravel the neuropharmacological potential of this novel compound.
References
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Synthesis and pharmacological evaluation of new arylpiperazines. 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one - a dual serotonin 5-HT(1A)/5-HT(2A) receptor ligand with an anxiolytic-like activity. PubMed. ([Link])
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Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. PubMed. ([Link])
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Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. PubMed. ([Link])
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. ([Link])
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Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. PubMed. ([Link])
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Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. ([Link])
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Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. PubMed. ([Link])
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Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. MDPI. ([Link])
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Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. ([Link])
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. ([Link])
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Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)E... OUCI. ([Link])
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PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar. ([Link])
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Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. ([Link])
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2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. ([Link])
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Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed. ([Link])
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(PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ResearchGate. ([Link])
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New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. ([Link])
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Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. PubMed. ([Link])
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Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. ([Link])
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Synthesis and acaricidal activity of phenylpiperazine derivatives. PubMed Central. ([Link])
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Properties of some 1-arylpiperazines as antagonists of stereotyped behaviors mediated by central serotonergic receptors in rodents. PubMed. ([Link])
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m-Chlorophenylpiperazine excites non-dopaminergic neurons in the rat substantia nigra and ventral tegmental area by activating serotonin-2C receptors. PubMed. ([Link])
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Central Serotonin-Like Activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212). PubMed. ([Link])
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Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. ([Link])
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- 8. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Versatility of 1-(2-Bromophenyl)piperazin-2-one: A Scaffold for Modern Medicinal Chemistry
Introduction: The Strategic Value of the 1-(2-Bromophenyl)piperazin-2-one Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer both synthetic tractability and diverse biological activity is paramount. The this compound scaffold has emerged as a privileged structure, adeptly bridging these two critical domains. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, functionalization, and therapeutic applications of this versatile scaffold.
The inherent value of the this compound core lies in its unique combination of structural features. The piperazin-2-one ring, a cyclic amide, provides a rigid backbone that can orient substituents in a defined three-dimensional space, a crucial factor for specific interactions with biological targets.[1] The N-aryl linkage, specifically to a 2-bromophenyl group, introduces a site for facile chemical modification via modern cross-coupling reactions. This bromine "handle" allows for the systematic exploration of chemical space and the fine-tuning of a molecule's pharmacological profile. Furthermore, the piperazine moiety is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability.[1][2]
This guide will provide detailed protocols for the synthesis of the core scaffold, explore its derivatization to generate compound libraries, and discuss its application in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.
Synthesis of the Core Scaffold: this compound
The construction of the this compound scaffold is most efficiently achieved through N-arylation of a suitable piperazin-2-one precursor. The Buchwald-Hartwig amination stands out as a robust and widely adopted method for this transformation, offering high yields and broad functional group tolerance.[3][4]
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of this compound from piperazin-2-one and 1-bromo-2-iodobenzene. The choice of 1-bromo-2-iodobenzene is strategic; the higher reactivity of the carbon-iodine bond allows for selective oxidative addition to the palladium catalyst, leaving the bromo group intact for subsequent derivatization.
Reaction Scheme:
Caption: Buchwald-Hartwig N-arylation of piperazin-2-one.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Piperazin-2-one | 100.12 | 1.2 | 1.2 |
| 1-Bromo-2-iodobenzene | 282.91 | 1.0 | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add piperazin-2-one (120 mg, 1.2 mmol), 1-bromo-2-iodobenzene (283 mg, 1.0 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expert Insights: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, leading to higher product yields. Cesium carbonate is an effective base for this transformation, as it is sufficiently strong to deprotonate the piperazin-2-one and has good solubility in the reaction solvent.
Derivatization and Library Synthesis
The strategic placement of the bromine atom on the phenyl ring of this compound makes it an ideal substrate for further functionalization, enabling the generation of diverse compound libraries for high-throughput screening. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for this purpose.
Protocol 2: Suzuki Coupling for Aryl and Heteroaryl Derivatization
This protocol describes a general procedure for the Suzuki coupling of this compound with a variety of boronic acids or esters.
Reaction Scheme:
Caption: Suzuki coupling for scaffold derivatization.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 255.11 | 0.5 | 1.0 |
| Aryl/Heteroaryl Boronic Acid | Varies | 0.75 | 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 0.025 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.0 | 2.0 |
| Toluene | - | 3 mL | - |
| Ethanol | - | 1 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (127.5 mg, 0.5 mmol), the desired aryl/heteroaryl boronic acid (0.75 mmol), and potassium carbonate (138 mg, 1.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (28.9 mg, 0.025 mmol).
-
Solvent Addition: Add toluene (3 mL), ethanol (1 mL), and water (1 mL).
-
Reaction: Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes. Alternatively, the reaction can be heated in an oil bath at 80 °C for 8-16 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or preparative HPLC to obtain the desired product.
Applications in Medicinal Chemistry: Targeting the Central Nervous System
Derivatives of the N-arylpiperazine scaffold have shown significant promise as modulators of various CNS targets, including serotonin and dopamine receptors.[5][6] The this compound scaffold is particularly relevant for the development of agents targeting these receptors due to the ability to introduce diverse substituents at the 2-position of the phenyl ring, which is known to be a key interaction point for many of these receptors.
A noteworthy example is the development of SUVN-502, a potent and selective 5-HT₆ receptor antagonist, for the potential treatment of Alzheimer's disease.[7] While not a piperazin-2-one, its structure features a 1-[(2-bromophenyl)sulfonyl] moiety, underscoring the therapeutic relevance of the 2-bromophenyl group in CNS drug discovery.[7] The 5-HT₆ receptor is a promising target for cognitive enhancement, and its antagonists have shown pro-cognitive effects in preclinical models.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold allows for systematic SAR exploration at several key positions:
Caption: Key positions for SAR studies on the scaffold.
-
The Phenyl Ring: As demonstrated by the Suzuki coupling protocol, the 2-position of the phenyl ring (originally bearing the bromine atom) is a prime location for introducing a wide range of aryl and heteroaryl groups. This allows for the optimization of interactions with the target protein, influencing both potency and selectivity.[8][9]
-
The Piperazinone Ring: The piperazinone ring itself can be substituted to alter the conformational rigidity of the molecule and to introduce new chiral centers, which can be critical for enantioselective receptor binding.
-
The N4-Position: The secondary amine at the N4 position of the piperazine ring is another key site for modification. Alkylation or acylation at this position can introduce additional pharmacophoric elements that can interact with the target or modulate the physicochemical properties of the compound.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its synthetic accessibility, coupled with the strategic placement of a reactive handle for diversification, provides medicinal chemists with a powerful platform for exploring structure-activity relationships and developing drug candidates with optimized pharmacological profiles. The demonstrated and potential applications in CNS drug discovery highlight the significant promise of this versatile molecular framework.
References
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Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. (URL: [Link])
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Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed. (URL: [Link])
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The Structure-Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. PubMed. (URL: [Link])
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The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI. (URL: [Link])
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. (URL: [Link])
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Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. PubMed. (URL: [Link])
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. (URL: [Link])
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Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. (URL: [Link])
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Synthesis of Piperazin-2-ones. Thieme Chemistry. (URL: [Link])
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The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. (URL: [Link])
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Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. ResearchGate. (URL: [Link])
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ChemInform Abstract: Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. ResearchGate. (URL: [Link])
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The medicinal chemistry of piperazines: A review. Scilit. (URL: [Link])
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The medicinal chemistry of piperazines: A review. PubMed. (URL: [Link])
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Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. (URL: [Link])
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Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. ResearchGate. (URL: [Link])
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Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. (URL: [Link])
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. NIH. (URL: [Link])
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Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6 H)-ones by diaryliodonium salts. Europe PMC. (URL: [Link])
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Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. ResearchGate. (URL: [Link])
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Analytical methods for the quantification of 1-(2-Bromophenyl)piperazin-2-one
Application Note: Quantitative Analysis of 1-(2-Bromophenyl)piperazin-2-one
Abstract and Introduction
This compound is a synthetic organic compound featuring a bromophenyl group attached to a piperazinone scaffold. As a derivative of the widely researched piperazine class, this molecule and its analogs are of significant interest in medicinal chemistry and drug development. Accurate and precise quantification is paramount for ensuring purity in synthetic batches, for pharmacokinetic studies, and for quality control in formulated products. The presence of the bromophenyl chromophore and the piperazinone structure allows for robust analysis by several chromatographic techniques.
This application note provides detailed protocols for two primary analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible method for purity assessment and quantification in bulk materials and simple formulations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method suitable for both identification and quantification, particularly for trace-level analysis and impurity profiling.
The methodologies presented are developed based on established principles for the analysis of related phenylpiperazine derivatives and are designed to be validated according to International Council for Harmonisation (ICH) guidelines.[1]
High-Performance Liquid Chromatography with Ultraviolet (UV) Detection
Principle and Rationale
Reversed-phase HPLC is the method of choice for non-volatile, polar to moderately non-polar compounds. This compound is well-suited for this technique. A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic interaction with the phenyl ring. The mobile phase consists of an acidified aqueous buffer and an organic modifier (acetonitrile). The acidic pH ensures that the secondary amine in the piperazinone ring is protonated, leading to sharp, symmetrical peak shapes and preventing undesirable interactions with residual silanols on the column. Detection is achieved by monitoring UV absorbance; the bromophenyl group is expected to have a strong absorbance maximum around 240-260 nm.
Experimental Protocol: HPLC-UV
2.2.1 Instrumentation and Materials
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (or Phosphoric Acid).
-
Reference Standard: Certified this compound.
2.2.2 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with diluent. Further dilute as necessary to fall within the calibration range.
2.2.3 Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient or Isocratic. Start with 70% A / 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by DAD scan) |
| Run Time | 15 minutes |
2.2.4 Data Analysis and Quantification
-
Inject the calibration standards and the sample solution.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (r² > 0.995).
-
Calculate the concentration of this compound in the sample solution using the regression equation.
HPLC-UV Workflow Diagram
Sources
Application Notes and Protocols for High-Throughput Screening of 1-(2-Bromophenyl)piperazin-2-one and its Analogs
Abstract
This technical guide provides a comprehensive framework for the high-throughput screening (HTS) of 1-(2-Bromophenyl)piperazin-2-one and its derivatives. Given the prevalence of the piperazine scaffold in neurologically active compounds, this document outlines a strategic screening cascade targeting key players in neurodegenerative and psychiatric disorders.[1][2][3][4] The primary focus is on the inhibition of Monoamine Oxidases (MAO-A and MAO-B), critical enzymes in neurotransmitter metabolism and established drug targets.[5][6] A robust, fluorescence-based biochemical assay is presented as the primary screen, followed by a secondary cell-based neuroprotection assay to identify compounds with potential therapeutic value in a more physiologically relevant context. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological diseases.
Introduction: The Rationale for Screening this compound in a Neurological Context
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS).[1][3][4][7] Its presence can confer favorable pharmacokinetic properties and facilitate interactions with a variety of biological targets. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural motifs suggest a high probability of interaction with neurological targets. The piperazin-2-one core, in particular, serves as a versatile backbone for the synthesis of diverse chemical libraries.[8][9]
Monoamine oxidases (MAO) are a family of mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[6] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric conditions, including depression, Parkinson's disease, and Alzheimer's disease.[5][6][10] Consequently, inhibitors of MAO-A and MAO-B are of significant therapeutic interest.[6][11]
This application note proposes a logical and efficient HTS workflow to evaluate this compound and its analogs for their potential as MAO inhibitors and neuroprotective agents. The workflow begins with a sensitive and scalable biochemical assay, followed by a more complex cell-based model to validate hits and provide deeper insights into their mechanism of action.
Primary High-Throughput Screening: Biochemical Assay for MAO-A and MAO-B Inhibition
The primary screen is designed for rapid and cost-effective evaluation of a large number of compounds. A fluorescence-based assay is the method of choice due to its high sensitivity, wide dynamic range, and amenability to automation.[12][13]
Assay Principle
The assay quantifies the activity of MAO-A or MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate.[6][14] In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a non-fluorescent probe (such as Amplex Red) to produce a highly fluorescent product (resorufin).[13] The increase in fluorescence is directly proportional to MAO activity. Potential inhibitors will reduce the rate of H₂O₂ production, resulting in a decreased fluorescent signal.
Diagram of the MAO Inhibition Assay Workflow
Caption: Workflow for the fluorescence-based MAO inhibition HTS assay.
Detailed Protocol: Fluorometric MAO Inhibition Assay
This protocol is optimized for a 384-well plate format.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (non-selective substrate for MAO-A and MAO-B)[6]
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or similar fluorescent probe)
-
Clorgyline (selective MAO-A inhibitor)
-
Pargyline or Selegiline (selective MAO-B inhibitors)[11]
-
Assay Buffer: 100 mM HEPES, pH 7.4, containing 5% glycerol[5]
-
Test Compound: this compound stock solution in DMSO
-
Black, flat-bottom 384-well microplates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and control inhibitors (Clorgyline for MAO-A plates, Pargyline for MAO-B plates) in DMSO.
-
Using an acoustic liquid handler or multichannel pipette, dispense 100 nL of compound solutions into the appropriate wells of the 384-well plate.
-
For control wells, dispense 100 nL of DMSO (100% activity) or a saturating concentration of the respective control inhibitor (0% activity).
-
-
Enzyme Addition:
-
Prepare a working solution of MAO-A or MAO-B in cold Assay Buffer. The final concentration should be determined empirically to yield a robust signal within a 15-30 minute kinetic read.
-
Add 10 µL of the enzyme solution to each well.
-
Mix by shaking the plate for 30 seconds.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the test compounds to interact with the enzyme.
-
-
Reaction Initiation and Detection:
-
Prepare a "Substrate/Probe Mix" containing p-Tyramine, HRP, and Amplex Red in Assay Buffer. Final concentrations in the 20 µL reaction should be approximately 1 mM p-Tyramine, 1 U/mL HRP, and 50 µM Amplex Red.
-
Add 10 µL of the Substrate/Probe Mix to all wells to start the reaction.
-
Immediately transfer the plate to a fluorescence plate reader.
-
-
Data Acquisition:
Data Analysis and Hit Criteria
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Slope_Compound - Slope_0%_Activity) / (Slope_100%_Activity - Slope_0%_Activity))
-
Generate dose-response curves by plotting percent inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by fitting the data to a four-parameter logistic equation.
-
Define Hit Criteria: A primary hit could be defined as any compound exhibiting >50% inhibition at a single screening concentration (e.g., 10 µM). For compounds screened in dose-response, an IC₅₀ value below a certain threshold (e.g., <20 µM) would qualify them as hits.
| Parameter | Recommended Value/Criteria | Rationale |
| Primary Screening Concentration | 10 µM | A standard starting point to identify moderately potent hits. |
| Hit Confirmation Threshold | IC₅₀ < 20 µM | Confirms potency and allows for prioritization of hits. |
| Z'-factor | ≥ 0.5 | Ensures the assay is robust and suitable for HTS.[12] |
| DMSO Tolerance | ≤ 1% final concentration | Minimizes solvent effects on enzyme activity. |
Secondary Screening: Cell-Based Neuroprotection Assay
Hits from the primary screen should be advanced to a more physiologically relevant secondary assay. A cell-based neuroprotection assay assesses a compound's ability to protect neurons from a toxic insult, providing a functional readout that goes beyond simple enzyme inhibition.[15][16][17]
Assay Principle
This assay utilizes a neuronal cell line (e.g., SH-SY5Y or HT22) or primary neurons.[18] Neurotoxicity is induced by a stressor relevant to neurodegenerative disease, such as oxidative stress (e.g., H₂O₂ or 6-hydroxydopamine) or excitotoxicity (e.g., glutamate). The neuroprotective effect of the test compounds is quantified by measuring cell viability, typically using a luminescent or fluorescent readout that correlates with ATP content or metabolic activity.
Diagram of the Neuroprotection Assay Workflow
Caption: Workflow for the cell-based neuroprotection assay.
Detailed Protocol: Oxidative Stress-Induced Neurotoxicity Assay
This protocol uses the human neuroblastoma cell line SH-SY5Y and hydrogen peroxide (H₂O₂) as the toxic insult.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
White, clear-bottom 96-well plates
-
Test compounds (primary hits) dissolved in DMSO
-
Hydrogen peroxide (H₂O₂)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into 96-well plates at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the test compounds or controls.
-
Incubate for 1-2 hours at 37°C.
-
-
Induction of Neurotoxicity:
-
Prepare a working solution of H₂O₂ in serum-free medium. The optimal concentration (typically 100-300 µM) should be determined empirically to induce ~50-70% cell death after 24 hours.
-
Add the H₂O₂ solution to all wells except the "vehicle control" wells (which receive only medium).
-
Incubate for 24 hours at 37°C.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation
-
Calculate the percent neuroprotection for each compound concentration using the following formula: % Neuroprotection = 100 * (Luminescence_Compound - Luminescence_Toxicant) / (Luminescence_Vehicle - Luminescence_Toxicant)
-
Generate dose-response curves and calculate the EC₅₀ value (the concentration providing 50% of the maximum neuroprotective effect).
-
Counter-screen for cytotoxicity: It is crucial to test the compounds in the absence of the toxicant to ensure they are not inherently toxic or artificially inflating the viability signal through other mechanisms.
Concluding Remarks
The proposed HTS cascade provides a robust and scientifically grounded approach to evaluating this compound and its chemical analogs for potential therapeutic applications in neurology. By starting with a specific, validated biochemical target (MAO-A/B) and progressing to a functional, cell-based neuroprotection assay, this workflow is designed to efficiently identify and prioritize compounds with a higher probability of success in downstream preclinical development. The flexibility of the piperazin-2-one scaffold allows for extensive structure-activity relationship (SAR) studies, which will be essential for optimizing the potency, selectivity, and drug-like properties of the initial hits.
References
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- ResearchGate. (n.d.). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B.
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- PubMed. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease.
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- ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF.
- MDPI. (2019). Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay.
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- MedchemExpress.com. (n.d.). Piperazin-2-one | Intermediate.
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- Preprints.org. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
- PMC - PubMed Central. (2022). Natural Compounds as Medical Strategies in the Prevention and Treatment of Psychiatric Disorders Seen in Neurological Diseases.
- Semantic Scholar. (n.d.). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES.
- Google Patents. (2013). WO2013062680A1 - Novel compounds and compositions thereof for treating nervous system disorders.
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
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Application Notes and Protocols: 1-(2-Bromophenyl)piperazin-2-one in Drug Discovery Pipelines
Introduction: The Strategic Value of the Arylpiperazine Scaffold
The arylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a multitude of clinically successful therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This structural motif is a privileged scaffold, frequently imparting favorable pharmacokinetic properties and serving as a versatile template for engaging a range of biological targets.[3][4] Specifically, arylpiperazines are well-documented as ligands for aminergic G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, making them integral to the development of treatments for depression, anxiety, and psychosis.[3][5]
This document provides a detailed guide for integrating 1-(2-Bromophenyl)piperazin-2-one , a novel chemical entity, into a drug discovery pipeline. The presence of the piperazin-2-one core offers a unique conformational constraint compared to traditional piperazines, potentially leading to novel selectivity profiles.[6] Furthermore, the 2-bromophenyl substituent provides a reactive handle for synthetic elaboration, enabling the rapid generation of a focused compound library to explore structure-activity relationships (SAR).
These application notes are designed for researchers, scientists, and drug development professionals, offering a strategic framework for the initial characterization and validation of this promising scaffold. We will delineate a logical, field-proven workflow, from initial target agnostic screening to more focused mechanistic studies and preliminary safety assessments.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is critical for designing relevant biological assays and interpreting the resulting data. The table below summarizes the key properties of this compound.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₁BrN₂O | Defines the elemental composition. |
| Molecular Weight | 255.11 g/mol | Influences diffusion and membrane permeability. Generally, lower molecular weight is favored for oral bioavailability. |
| CAS Number | 1011-13-8 | Unique identifier for the chemical substance. |
| Appearance | Solid | Important for handling and formulation. |
| Solubility | Soluble in DMSO, Methanol | Crucial for preparing stock solutions for biological assays. Poor aqueous solubility can be a liability. |
| Lipophilicity (Predicted LogP) | ~2.5 - 3.0 | Affects membrane permeability, plasma protein binding, and metabolism. A balanced LogP is often sought. |
Proposed Initial Screening Cascade
Given the well-established pharmacology of the broader arylpiperazine class, a logical starting point for the characterization of this compound is to assess its activity against a panel of common CNS targets, primarily GPCRs and ion channels.[3][7] The following workflow is proposed as a robust and efficient strategy for initial hit identification and validation.
Caption: Proposed screening cascade for this compound.
PART 1: G Protein-Coupled Receptor (GPCR) Screening Protocols
Arylpiperazines are renowned for their interaction with aminergic GPCRs.[3] Therefore, an initial broad screen against a panel of these receptors is a high-priority starting point.
Protocol 1.1: Radioligand Binding Assay for Primary Hit Identification
Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8] This method directly measures the displacement of a known high-affinity radiolabeled ligand by the test compound, providing a quantitative measure of binding affinity (Ki).
Step-by-Step Methodology:
-
Membrane Preparation:
-
Utilize commercially available cell membranes or prepare in-house from cell lines stably expressing the human receptor of interest (e.g., 5-HT₁A, D₂).
-
Homogenize cells in ice-cold buffer and centrifuge to pellet membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine protein concentration via a Bradford or BCA assay.
-
-
Assay Setup (96-well format):
-
To each well, add in the following order:
-
Assay Buffer
-
Test compound (this compound) or vehicle control (e.g., DMSO). For a primary screen, a single high concentration (e.g., 10 µM) is typically used.
-
Known radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A) at a concentration near its Kd.
-
Receptor-expressing cell membranes.
-
-
Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Detection:
-
Allow the filter mat to dry.
-
Add scintillation cocktail to each filter spot and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding caused by the test compound using the following formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)])
-
A common hit threshold is ≥50% inhibition at the screening concentration.
-
Protocol 1.2: Functional Second Messenger Assay (cAMP or Calcium Mobilization)
Rationale: While binding assays confirm affinity, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist.[9][10] Many GPCRs signal through the modulation of intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺).[11]
Step-by-Step Methodology (Example: cAMP Assay for a Gs or Gi-coupled receptor):
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the target GPCR in a 384-well plate.
-
-
Compound Addition:
-
Prepare a concentration-response curve of this compound.
-
For antagonist mode: Pre-incubate the cells with the test compound for 15-30 minutes. Then, add a known agonist at its EC₈₀ concentration.
-
For agonist mode: Add the test compound directly to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for second messenger production.
-
-
Detection:
-
Lyse the cells and detect the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).
-
-
Data Analysis:
-
Plot the response (e.g., fluorescence ratio) against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Caption: Workflow for a GPCR functional second messenger assay.
PART 2: Ion Channel Screening Protocols
Ion channels represent another major class of drug targets in the CNS.[7][12] Given the structural alerts within the arylpiperazine scaffold, screening for activity at key ion channels is a prudent step in the de-risking process.
Protocol 2.1: High-Throughput Fluorescent Membrane Potential Assay
Rationale: Many ion channels, particularly voltage-gated channels, alter the cell's membrane potential upon opening or closing.[13] High-throughput screening can be performed using fluorescent dyes that are sensitive to changes in membrane potential.
Step-by-Step Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the ion channel of interest (e.g., Nav1.7, hERG).
-
Plate the cells in a 384-well, black-walled, clear-bottom plate.
-
-
Dye Loading:
-
Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes to allow the dye to load into the cells.
-
-
Assay Execution (using a FLIPR or similar instrument):
-
Place the cell plate and a compound plate (containing this compound at various concentrations) into the instrument.
-
Establish a baseline fluorescence reading.
-
The instrument will add the test compound to the cell plate.
-
Immediately after compound addition, add a stimulus to activate the ion channel (e.g., a high concentration of potassium chloride to depolarize the membrane and open voltage-gated channels).
-
Monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the stimulus in the presence of the test compound.
-
Determine the IC₅₀ or EC₅₀ by plotting the response against the compound concentration.
-
Protocol 2.2: Automated Patch Clamp Electrophysiology
Rationale: Automated patch clamp is a higher-throughput alternative to manual patch clamp, providing direct measurement of ion channel currents (the "gold standard" for ion channel research).[12] It is an essential secondary assay to confirm hits from fluorescent screens and to determine the detailed mechanism of action (e.g., use-dependence, state-dependence).
Step-by-Step Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension of cells expressing the target ion channel.
-
Load the cells and appropriate intracellular and extracellular solutions into the automated patch clamp system (e.g., QPatch, Patchliner).
-
-
Seal Formation and Whole-Cell Configuration:
-
The instrument will automatically achieve a high-resistance "gigaseal" between a single cell and the planar patch clamp chip, followed by rupturing the cell membrane to achieve the whole-cell configuration.
-
-
Compound Application:
-
Apply a specific voltage protocol to elicit ion channel currents.
-
After establishing a stable baseline current, apply this compound at increasing concentrations.
-
-
Data Recording and Analysis:
-
Record the ion channel currents before, during, and after compound application.
-
Measure the peak current amplitude or total charge transfer.
-
Calculate the percent inhibition at each concentration and fit the data to determine the IC₅₀.
-
PART 3: Preliminary ADME-Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial to avoid late-stage failures in drug development.[14][15][16] The following are foundational in vitro assays.
Protocol 3.1: Metabolic Stability in Liver Microsomes
Rationale: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are a major source of drug clearance in the liver.[17] High metabolic instability can lead to poor oral bioavailability and a short duration of action.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 96-well plate, combine liver microsomes (human or rodent), a NADPH-regenerating system (cofactor for CYP enzymes), and buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding this compound (typically at 1 µM).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percent of parent compound remaining versus time.
-
The slope of the resulting line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693 / k.
-
Protocol 3.2: Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that is a widely accepted in vitro model of the human intestinal barrier.[14] This assay predicts the oral absorption of a drug candidate.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto a semi-permeable filter support in a transwell plate.
-
Culture the cells for ~21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayer with transport buffer.
-
Add this compound to the apical (donor) side.
-
At various time points, take samples from the basolateral (receiver) side.
-
-
Permeability Measurement (Basolateral to Apical):
-
In a separate set of wells, perform the experiment in the reverse direction to assess active efflux.
-
-
Sample Analysis:
-
Quantify the concentration of the compound in the donor and receiver compartments using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.
-
Conclusion
This compound represents a promising chemical scaffold for the development of novel therapeutics, particularly for CNS disorders. Its structural features suggest a high likelihood of interaction with GPCRs and ion channels. The protocols detailed in these application notes provide a comprehensive and logical framework for the initial characterization of this compound. By systematically evaluating its binding affinity, functional activity, target selectivity, and preliminary ADME-Tox profile, researchers can efficiently determine its therapeutic potential and make informed decisions regarding its advancement through the drug discovery pipeline.
References
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Zhang, R., & Xie, X. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C597-C607. [Link]
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Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 39(3), 254-271. [Link]
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Gao, X., Luan, H., & Chen, L. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 260-268. [Link]
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Weaver, C. D. (2012). Ion Channel Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Andreozzi, G., Iacovino, M., Galdiero, E., Iannelli, P., & De Martino, G. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(15), 4644. [Link]
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Bojarski, A. J. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(3), 1017. [Link]
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Zhang, R., & Xie, X. (2022). Recent progress in assays for GPCR drug discovery. American journal of physiology. Cell physiology, 323(2), C597–C607. [Link]
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Andreozzi, G., Iacovino, M., Galdiero, E., Iannelli, P., & De Martino, G. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 14(8), 759. [Link]
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Weaver, C. D., & Nottingham, M. (2010). Cell-based potassium ion channel screening using the FluxOR assay. Journal of biomolecular screening, 15(4), 441–446. [Link]
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Caccia, S. (2005). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 6(3), 269–287. [Link]
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de Oliveira, A. C., de Souza, J. A. C., & da Silva, M. A. (2024). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. Helvetica Chimica Acta, 107(3), e202300181. [Link]
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Kosenko, E., Gnedin, A., Iamshanova, O., Semenova, E., Biktimirova, A., Nikolsky, E., & Samoilova, M. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific reports, 14(1), 23592. [Link]
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Lazzara, M. J. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Nirogi, R., Shinde, A., Kambhampati, R. S., Mohammed, A. R., Saraf, S. K., Badange, R. K., ... & Jasti, V. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of medicinal chemistry, 60(5), 1843–1859. [Link]
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Mitu, F., Nacea, V., Chiriac, A., & Draghici, C. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]
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- Pharmaffiliates. (n.d.). CAS No : 1011-13-8 | Product Name : 1-(2-Bromophenyl)piperazine.
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-
Pelliccia, S., Di Sarno, V., & Di Fabio, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(22), 7621. [Link]
-
Starek-Swiechowicz, B., Swiechowicz, J., & Starek, M. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4278. [Link]
-
Van der Westhuizen, C., & Van der Westhuizen, J. H. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6137. [Link]
- Lewis, D. B., Zhang, Y., Prisinzano, T., Dersch, C. M., Rothman, R. B., Jacobson, A. E., & Rice, K. C. (2003). Further exploration of 1-{2-[Bis-(4-fluorophenyl)methoxy]ethyl}piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. Bioorganic & medicinal chemistry letters, 13(7), 1385–1389.
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Application Notes and Protocols for 1-(2-Bromophenyl)piperazin-2-one: A Guide to In Vitro and In Vivo Experimental Design
Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antipsychotic, antidepressant, and anti-inflammatory effects[1][2][3][4]. The compound 1-(2-Bromophenyl)piperazin-2-one belongs to this versatile class, suggesting its potential as a modulator of key biological pathways. Its structural analog, 1-(2-Bromophenyl)piperazine, is a known entity in neuropharmacology, often utilized in the development of therapeutic agents targeting the central nervous system[5]. The introduction of a carbonyl group to form the piperazin-2-one ring may alter the compound's physicochemical properties, receptor-binding affinity, and metabolic stability, making it a compelling candidate for thorough investigation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro and in vivo pharmacological profile of this compound. The experimental designs herein are structured to first establish a foundational understanding of the compound's cellular effects and subsequently to explore its potential therapeutic applications in a whole-organism context. The protocols are designed with self-validation and scientific rigor as core principles, ensuring the generation of robust and reproducible data.
Part 1: In Vitro Characterization: From Cellular Viability to Mechanistic Insights
The initial phase of characterization focuses on understanding the compound's interaction with biological systems at the cellular and subcellular levels. This multi-step process begins with broad assessments of cytotoxicity and progresses to more refined, target-oriented assays.
Foundational Assays: Establishing a Cellular Safety Profile
Before delving into specific functional assays, it is crucial to determine the concentration range at which this compound exerts biological effects without causing overt cellular toxicity.
This colorimetric assay assesses the metabolic activity of cells and serves as an indicator of cell viability.
Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y or HT22) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight. The use of neuronal cell lines is recommended given the neuropharmacological context of piperazine derivatives[6].
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO[5]. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control |
Functional Assays: Probing for Neuroactivity
Given the prevalence of piperazine derivatives as modulators of serotonergic and dopaminergic systems, initial functional screens should target these pathways[7].
This assay determines the affinity of this compound for specific serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A).
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a cell membrane preparation expressing the receptor. The test compound's ability to displace the radioligand is measured, indicating its binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target serotonin receptor subtype.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the Ki (inhibition constant) value.
Data Presentation:
| Compound Concentration (nM) | % Specific Binding |
| 1 | |
| 10 | |
| 100 | |
| 1000 | |
| 10000 |
Mechanistic Studies: Elucidating the Signaling Pathway
Once a specific target is identified, the next logical step is to investigate the downstream signaling effects of compound binding.
Caption: Workflow for in vitro mechanistic studies.
Many serotonin receptors signal through the MAPK/ERK pathway. This protocol assesses the effect of this compound on this pathway.
Step-by-Step Methodology:
-
Cell Treatment: Treat neuronal cells with an effective concentration of this compound (determined from functional assays) for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an HRP substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as a ratio of p-ERK1/2 to total ERK1/2.
Part 2: In Vivo Evaluation: From Pharmacokinetics to Behavioral Models
Following successful in vitro characterization, the investigation moves to a whole-organism level to assess the compound's pharmacokinetic properties, safety, and efficacy in relevant animal models.
Pharmacokinetic (PK) and Safety Assessment
Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for designing meaningful efficacy studies.
Step-by-Step Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Compound Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of animals.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t₁/₂), and bioavailability.
Data Presentation:
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (ng*h/mL) | ||
| t₁/₂ (h) | ||
| Bioavailability (%) | N/A |
Efficacy Evaluation in Behavioral Models
Based on the in vitro findings, select appropriate behavioral models to assess the therapeutic potential of the compound. For a compound with potential antidepressant or anxiolytic activity, the following models are relevant.
The FST is a widely used model to screen for antidepressant-like activity.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate mice to the testing room for at least one hour before the experiment.
-
Compound Administration: Administer this compound or a vehicle control intraperitoneally (IP) or orally (PO) at a predetermined time before the test (e.g., 30-60 minutes). Include a positive control group treated with a known antidepressant (e.g., fluoxetine).
-
Test Procedure:
-
Place each mouse individually in a cylinder filled with water from which it cannot escape.
-
Record the session (typically 6 minutes) with a video camera.
-
-
Behavioral Scoring: Score the last 4 minutes of the test for the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Data Analysis: Compare the immobility times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Logical progression of in vivo behavioral testing.
Conclusion: A Pathway to Discovery
This guide provides a systematic and scientifically rigorous framework for the initial characterization of this compound. By progressing logically from fundamental in vitro assays to more complex in vivo models, researchers can build a comprehensive pharmacological profile of this novel compound. The causality-driven experimental choices and self-validating protocols are designed to yield high-quality, interpretable data, paving the way for potential therapeutic applications. The versatility of the piperazine scaffold suggests a high probability of discovering novel biological activities for this compound, contributing to the advancement of drug discovery and development.
References
-
Biomolecules. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. [Link]
-
Translational Psychiatry. (n.d.). Translational In Vivo Assays in Behavioral Biology. [Link]
-
ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. [Link]
-
Scientific Reports. (2022). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. [Link]
-
Scientific Reports. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
-
L'Encéphale. (2018). Drug discovery in psychopharmacology: from 2D models to cerebral organoids. [Link]
-
ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
ResearchGate. (n.d.). In Vivo Models for Drug Discovery. [Link]
-
Molecular Psychiatry. (2015). Advancing Drug Discovery for Neuropsychiatric Disorders Using Patient-Specific Stem Cell Models. [Link]
-
Pharmaffiliates. (n.d.). 1-(2-Bromophenyl)piperazine. [Link]
-
Preprints.org. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]
-
Semantic Scholar. (n.d.). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. [Link]
-
LookChem. (n.d.). 1-(2-BROMOPHENYL)PIPERAZINE. [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
-
ResearchGate. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
PubMed. (1976). Some pharmacological properties of piperazine. [Link]
-
Journal of Pharmacology and Experimental Therapeutics. (1988). Properties of some 1-arylpiperazines as antagonists of stereotyped behaviors mediated by central serotonergic receptors in rodents. [Link]
-
PubMed. (2012). Current Awareness of Piperazines: Pharmacology and Toxicology. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromophenyl)piperazin-2-one
Welcome to the technical support center for the synthesis of 1-(2-Bromophenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this specific chemical synthesis. Our goal is to equip you with the expertise and practical insights needed to navigate the common challenges encountered in this process, ensuring a successful and efficient synthesis.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a Buchwald-Hartwig amination reaction.
Issue 1: Low or No Product Yield
Question: My Buchwald-Hartwig amination reaction for the synthesis of this compound is resulting in a consistently low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a Buchwald-Hartwig amination is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Probable Causes & Solutions:
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing effectively to Pd(0).[1]
-
Poor Ligand Choice: The selection of the phosphine ligand is critical and dependent on the substrate.[2]
-
Inappropriate Base: The base is essential for the catalytic cycle.
-
Solvent and Temperature Issues: Reagent insolubility and suboptimal temperature can hinder the reaction.
Experimental Protocol: Optimizing Reaction Conditions
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction, primarily hydrodehalogenation of the aryl bromide and N,N'-bis-arylation of the piperazinone. How can I minimize these?
Answer: Side product formation is a common challenge in cross-coupling reactions. Understanding the mechanisms can help in devising strategies to suppress them.
Probable Causes & Solutions:
-
Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. It's often caused by β-hydride elimination from the palladium amide intermediate, which competes with the desired reductive elimination step.[2]
-
Solution: The choice of ligand and base can influence the relative rates of reductive elimination versus β-hydride elimination.[2] Experimenting with different ligand/base combinations can help mitigate this side reaction.
-
-
N,N'-bis-arylation: The formation of the bis-arylated product is a common selectivity issue when using piperazine or its derivatives.
-
Solution: Using an excess of the piperazin-2-one relative to the 2-bromoiodobenzene can favor the formation of the mono-arylated product.[2] Careful control of stoichiometry is key.
-
| Side Product | Probable Cause | Recommended Solution |
| Hydrodehalogenated arene | β-hydride elimination competes with reductive elimination.[2] | Optimize ligand and base combination. |
| N,N'-bis-arylated piperazine | Reaction of the product with another molecule of aryl halide. | Use an excess of piperazin-2-one.[2] |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product, this compound, from the reaction mixture. What are some effective purification strategies?
Answer: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts.
Probable Causes & Solutions:
-
Catalyst Residues: Palladium and phosphine ligand residues can co-elute with the product.
-
Solution: After the reaction, a simple filtration through a plug of silica gel or celite can remove a significant portion of the palladium catalyst. Washing the crude product with a solvent that selectively dissolves the ligand but not the product can also be effective.
-
-
Polar Impurities: The product itself is relatively polar, making separation from polar byproducts difficult.
-
Solution: Column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can provide good separation. Recrystallization from a suitable solvent system can also be an effective final purification step.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Buchwald-Hartwig amination for this synthesis?
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond.[1][3] The catalytic cycle generally involves:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromoiodobenzene) to form a Pd(II) complex.[1]
-
Amine Coordination and Deprotonation: The piperazin-2-one coordinates to the palladium center, and the base removes a proton from the nitrogen atom.
-
Reductive Elimination: The C-N bond is formed, yielding the desired this compound and regenerating the Pd(0) catalyst.[1]
Q2: Are there alternative methods to the Buchwald-Hartwig amination for this synthesis?
Yes, other methods for N-arylation exist, although the Buchwald-Hartwig reaction is often preferred for its scope and functional group tolerance.[3] An alternative is the Ullmann condensation , which is a copper-catalyzed reaction.[4] While it's a more classical method and can be more cost-effective, it often requires higher reaction temperatures.[4]
Q3: What are the key safety precautions to consider during this synthesis?
-
Reagents: Handle all reagents, especially the aryl halide, palladium catalyst, phosphine ligands, and strong bases, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert Atmosphere: Reactions are typically run under an inert atmosphere of argon or nitrogen. Ensure proper setup and handling of gas cylinders.
-
Heating: Use a well-controlled heating mantle or oil bath to maintain the desired reaction temperature.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used to characterize the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
III. References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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An in-depth guide to the purification of 1-(2-Bromophenyl)piperazin-2-one, a key intermediate in pharmaceutical synthesis. This guide provides practical, experience-based solutions to common purification challenges, from impurity profiling to final polishing, designed for researchers and drug development professionals.
Technical Support Center: Purification of this compound
As a Senior Application Scientist, this guide is structured to address the practical challenges encountered during the purification of this compound. The methodologies and troubleshooting advice provided are grounded in established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: Impurities typically arise from starting materials and side reactions. The most common species to anticipate are:
-
Unreacted Starting Materials: Primarily 2-bromoaniline.
-
Dibrominated Species: Such as 1-(2,4-dibromophenyl)piperazin-2-one or 1-(2,6-dibromophenyl)piperazin-2-one, which can form if the aromatic ring undergoes further bromination.
-
Intermediates: Incomplete cyclization can leave reaction intermediates in the crude product.
-
Byproducts from Piperazine Moiety: N-alkylation or other side reactions involving the piperazine ring can occur. The synthesis of N-arylpiperazines can be achieved through methods like Buchwald-Hartwig coupling or nucleophilic aromatic substitution, each presenting a unique impurity profile.[1]
Analytical techniques such as GC-MS or LC-MS are crucial for identifying the molecular weights of these impurities before planning a purification strategy.[2][3]
Q2: Which purification technique is most effective for this compound?
A2: For most lab-scale syntheses, flash column chromatography on silica gel is the most effective primary purification method.[4][5] This technique excels at separating compounds with different polarities, which is ideal for removing both less polar (e.g., dibrominated byproducts) and more polar (e.g., unreacted 2-bromoaniline) impurities. For final polishing to achieve high purity, recrystallization is the preferred secondary method.[6]
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal mobile phase is best determined using Thin Layer Chromatography (TLC).[4][7] Start by spotting your crude mixture on a TLC plate and eluting with different solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[8] Adjust the ratio to achieve an Rf value (retention factor) of approximately 0.25-0.35 for the desired product, this compound. This Rf range provides a good balance, ensuring the compound doesn't move too quickly (co-eluting with impurities) or too slowly (leading to band broadening and long elution times).[4]
Q4: My purified product is an oil, but I expect a solid. What should I do?
A4: If this compound is obtained as an oil after chromatography, it may be due to residual solvent or the presence of impurities preventing crystallization. First, ensure all solvent is removed under high vacuum. If it remains an oil, you can attempt to induce crystallization by:
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to initiate crystal growth.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like cold hexanes) and stir vigorously. This can sometimes force the product to precipitate as a solid.
Troubleshooting Guide
This section addresses specific problems that can arise during the purification workflow.
Issue 1: Poor Separation During Column Chromatography
Symptom: Fractions collected from the column are still mixtures of the product and impurities, as confirmed by TLC or other analytical methods.
Causality & Solution:
This issue often stems from an improperly selected mobile phase, column overloading, or interactions with the stationary phase.
-
Optimize the Mobile Phase: If compounds are eluting too close together, the mobile phase may be too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) to increase the separation between bands.[8] Conversely, if the compounds are not moving off the baseline, the eluent is not polar enough. Consider using a gradient elution, starting with a low-polarity solvent system and gradually increasing the polarity. This can effectively separate compounds with a wide range of polarities.[8]
-
Check for Column Overloading: A general rule is to use a silica gel-to-crude material ratio of at least 30:1 by weight.[8] Overloading the column leads to broad, overlapping bands that are impossible to separate cleanly.
-
Mitigate Acidity of Silica Gel: The piperazin-2-one moiety contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel. This can cause significant "tailing" or streaking on TLC and poor separation on the column. To counteract this, add a small amount (0.5-1%) of a basic modifier like triethylamine (NEt₃) or pyridine to your eluent system.[8] This deactivates the acidic sites, resulting in sharper bands and improved separation.
Issue 2: Product Fails to Crystallize
Symptom: After removing the solvent from pure fractions, the product remains a persistent oil or amorphous solid, even after attempting to induce crystallization.
Causality & Solution:
The inability to crystallize is often due to residual impurities that disrupt the formation of a crystal lattice or the selection of an inappropriate crystallization solvent.
-
Re-evaluate Purity: The presence of even minor impurities can inhibit crystallization. Re-purify the material using chromatography with a very shallow gradient to better resolve closely eluting impurities.
-
Systematic Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9][10][11] Test small aliquots of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to find a suitable candidate. A good solvent will dissolve the compound when heated but allow crystals to form upon slow cooling.[9]
-
Use a Solvent/Anti-Solvent System: Dissolve your product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. This technique is highly effective for inducing crystallization.[6]
Data Summary: Purification Parameters
| Problem Scenario | Recommended Technique | Stationary Phase | Example Mobile Phase System | Key Optimization Tip |
| Removal of Non-polar Impurities | Flash Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3) | Start with a low polarity eluent to wash off non-polar spots first. |
| Separating Closely Related Isomers | Flash Chromatography | Silica Gel (230-400 mesh) | Dichloromethane/Methanol (e.g., 99:1 to 95:5) | Use a very shallow gradient and consider a less common solvent system to alter selectivity. |
| Product Tailing/Streaking | Flash Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate + 0.5% Triethylamine | The addition of a basic modifier neutralizes acidic sites on the silica.[8] |
| Final Polishing of >95% Pure Material | Recrystallization | None | Isopropanol or Ethanol/Water | Ensure slow cooling to allow for the formation of well-defined crystals, which excludes impurities more effectively.[9] |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound.
1. Preparation of the Slurry and Packing the Column:
- Based on TLC analysis, select an appropriate non-polar solvent system (e.g., 10% Ethyl Acetate in Hexanes).
- In a beaker, create a slurry of silica gel in your chosen solvent.[8]
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Open the stopcock to drain some solvent, allowing the silica to pack evenly under gravity or gentle pressure. Add a thin layer of sand on top to protect the silica bed.
2. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane).
- In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading a liquid solution directly.
- Carefully add the dry-loaded sample to the top of the packed column.
3. Elution:
- Gently add the mobile phase to the column, taking care not to disturb the top layer.
- Apply pressure using a pump or inert gas to achieve a steady flow rate.
- Begin collecting fractions in an ordered array of test tubes.
4. Fraction Analysis:
- Monitor the elution process by spotting collected fractions onto TLC plates.
- Visualize the spots under UV light.
- Combine the fractions that contain only the pure desired product.[8]
5. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visual Workflow for Purification
Below is a diagram illustrating the logical flow of the purification process for this compound.
Caption: Purification workflow for this compound.
References
-
The Pharma Master. Troubleshooting. Available from: [Link]
-
Blog. (2025-08-20). What are the key steps in the purification of pharmaceutical intermediates? Available from: [Link]
-
Agilent. (2025-02-06). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Available from: [Link]
-
Pharmaffiliates. CAS No : 1011-13-8 | Product Name : 1-(2-Bromophenyl)piperazine. Available from: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2016). Molecules, 21(10), 1369. Available from: [Link]
-
PharmaCores. (2025-05-23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available from: [Link]
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Williams, G. H., & Bolton, R. (2017-07-02). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. ProQuest. Available from: [Link]
-
mpnorganic. (2010-09-02). Recrystallization Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. Available from: [Link]
-
Oakwood Chemical. 1-(2-Bromophenyl)piperazine. Available from: [Link]
-
LookChem. Cas 1011-13-8,1-(2-BROMOPHENYL)PIPERAZINE. Available from: [Link]
-
MDPI. (2023-01-12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]
-
Pellegrino, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 223. Available from: [Link]
- Google Patents. USRE43115E1 - Process for the manufacture of fused piperazin-2-one derivatives.
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization - Science and Technology. IntechOpen. Available from: [Link]
-
CHEM 312. (2021-02-21). Recrystallization Experiment [Video]. YouTube. Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Available from: [Link]
-
Analytical Methods. (2010). Royal Society of Chemistry. Available from: [Link]
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Löbmann, K., et al. (2013). Preparation and recrystallization behavior of spray-dried co-amorphous naproxen-indomethacin. Journal of Pharmaceutical Sciences, 102(1), 187-194. Available from: [Link]
- Google Patents. US2919275A - Purification of piperazine.
-
jezdez1. (2022-11-01). Recrystallisation of benzoic acid [Video]. YouTube. Available from: [Link]
-
European Patent Office. (2014-10-09). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE - EP 2981520 B1. Available from: [Link]...
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Degradation pathways and stability issues of 1-(2-Bromophenyl)piperazin-2-one
Technical Support Center: 1-(2-Bromophenyl)piperazin-2-one
Introduction for the Researcher
Welcome to the technical support guide for this compound. This molecule, featuring a piperazin-2-one lactam system and a bromophenyl moiety, presents unique stability challenges that can impact experimental reproducibility and drug development timelines. Publicly available stability data on this specific compound is limited; therefore, this guide is built upon established chemical principles governing its core functional groups. As your application scientist, I have structured this document to provide not just protocols, but the causal chemical logic behind them. Our goal is to empower you to anticipate and troubleshoot degradation, ensuring the integrity of your research.
Section 1: Predicted Primary Degradation Pathways
The chemical architecture of this compound suggests three primary routes of degradation under common laboratory and storage conditions: Hydrolysis, Oxidation, and Photolysis. Understanding these pathways is the first step in developing robust handling and analytical strategies.
Hydrolytic Degradation (Lactam Cleavage)
The most probable degradation pathway in the presence of water is the hydrolysis of the cyclic amide (lactam) bond within the piperazin-2-one ring. This reaction is catalyzed by both acidic and basic conditions.
-
Mechanism: The reaction proceeds via nucleophilic acyl substitution, where a water molecule (or hydroxide ion) attacks the carbonyl carbon of the lactam. This leads to the opening of the six-membered ring.
-
Resulting Degradant: The primary product is N-(2-aminoethyl)-N-(2-bromophenyl)glycine. This transformation results in a significant change in the molecule's physicochemical properties, including polarity and charge state, which can drastically alter its biological activity and chromatographic behavior. The stability of piperazine derivatives can be highly dependent on pH.[1][2]
Oxidative Degradation
The two nitrogen atoms within the piperazine ring are susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides, or metal ion catalysts.[1][3]
-
Mechanism: Oxidation typically targets the tertiary amine (N1) and the secondary amine functionality that would be exposed upon ring opening. The initial step is often the formation of an N-oxide, which can undergo further reactions. Piperazine itself is known to degrade into products like ethylenediamine (EDA) and 2-oxopiperazine (OPZ) under oxidative stress.[3][4][5]
-
Resulting Degradants: Potential products include the N-oxide of the parent compound or various ring-opened species. These reactions can often produce colored byproducts, which may explain any observed discoloration of the material upon storage.
Photolytic Degradation (Debromination)
Aromatic C-Br bonds are known to be photolabile and can undergo cleavage when exposed to light, particularly in the UV spectrum.[6]
-
Mechanism: This degradation proceeds via a free-radical mechanism initiated by the absorption of photons. The C-Br bond undergoes homolytic cleavage, generating an aryl radical that is subsequently quenched by abstracting a hydrogen atom from the solvent or other molecules. This process is known as reductive debromination.[6][7]
-
Resulting Degradant: The expected product is 1-phenylpiperazin-2-one. The loss of the heavy bromine atom will be readily detectable by mass spectrometry (a mass shift of ~78-80 Da).
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from all process impurities and degradation products.
Starting Point Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient, e.g., 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a Diode Array Detector (DAD) to monitor peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Development & Validation:
-
Inject Control Sample: Inject the unstressed compound to determine its retention time and purity.
-
Inject Stressed Samples: Inject the mixture of stressed samples from Protocol 1. The goal is to achieve baseline separation (>1.5) between the parent peak and all degradant peaks.
-
Optimize Gradient: Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Optimize pH: If co-elution occurs, change the pH of Mobile Phase A (e.g., use ammonium acetate buffer at pH 5 or ammonium bicarbonate at pH 8) and re-evaluate the separation.
-
Peak Purity Analysis: Use a DAD to assess peak purity for the parent compound in the presence of its degradants. The peak should not show any signs of co-elution.
-
Method Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Section 4: Data Summary Table
This table summarizes the expected degradation products based on the pathways discussed. This serves as a quick reference when interpreting analytical data from stability studies.
| Stress Condition | Primary Degradation Pathway | Expected Major Degradant(s) | Key Analytical Observation |
| Acid / Base | Hydrolysis | N-(2-aminoethyl)-N-(2-bromophenyl)glycine | More polar product, elutes earlier in RP-HPLC. Mass +18 Da. |
| Oxidative (H₂O₂) | Oxidation | N-Oxide derivatives, ring-opened products | Products may be more or less polar. Mass +16 Da (for N-oxide). |
| Photolytic (Light) | Photolysis (Debromination) | 1-Phenylpiperazin-2-one | Less polar product, elutes later in RP-HPLC. Mass -79/81 Da. |
| Thermal (Heat) | Multiple / Complex | Varies; potential for polymerization | Multiple small peaks, potential loss of mass balance. |
References
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- ResearchGate (2025). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2.
- BenchChem (2025). Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds.
- BenchChem (2025).
- Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- ResearchGate (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
- BenchChem (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Levin, I. W., et al. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical Sciences.
- Echemi (n.d.). 1-(2-BROMO-PHENYL)
- Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 1-16.
- Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697-701.
- ResearchGate (2025). Thermal degradation of piperazine and its structural analogs.
- BenchChem (2025). An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.
- ResearchGate (n.d.).
- Albini, A., & Protti, S. (2016). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Journal of Photochemistry and Photobiology A: Chemistry, 328, 134-141.
- National Institutes of Health (n.d.). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands.
- Sharma, G., & Saini, V. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(4), 1285-1292.
- Kumar, V., & Singh, R. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- Organic Chemistry Portal (n.d.). Synthesis of piperazines.
- Sigma-Aldrich (n.d.). 1-(2-Bromophenyl)piperazine.
- Google Patents (n.d.). US6545149B2 - Synthesis and crystallization of piperazine ring-containing compounds.
- ResearchGate (2025).
- Bentham Open Archives (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group.
- National Institutes of Health (n.d.).
- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
- PubMed (1999).
- RSC Publishing (2010). Analytical Methods.
- ChemBK (2024). 1-(4-Bromophenyl)piperazine.
- MDPI (n.d.).
- Isaac Scientific Publishing (2019).
- ResearchGate (n.d.). Two step approach to piperazine-2-carboxamide via hydrolysis followed....
- BenchChem (2025). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
- ChemicalBook (n.d.). 1-(2-BROMO-PHENYL)-PIPERAZIN-2-ONE | 885275-22-9.
- MDPI (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Biosynth (n.d.). 1-(2-Bromophenyl)piperazine | 1011-13-8 | FB152864.
- Chen, X., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
- National Institutes of Health (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
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- ResearchGate (2025).
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Technical Support Center: A Scientist's Guide to Solubilizing 1-(2-Bromophenyl)piperazin-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges of 1-(2-Bromophenyl)piperazin-2-one in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible experimental outcomes.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound (CAS: 885275-22-9) is a piperazinone derivative. While specific experimental data for this compound is not extensively published, we can infer its likely properties from its structure and data from the closely related compound, 1-(2-Bromophenyl)piperazine.
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Structure and Lipophilicity: The presence of the bromophenyl group suggests a significant degree of lipophilicity, which often translates to low aqueous solubility. The predicted octanol-water partition coefficient (LogP), a measure of lipophilicity, for similar compounds is greater than 2, indicating a preference for non-polar environments.
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Potential for Ionization: The piperazine ring contains nitrogen atoms that can be protonated. The predicted pKa for the conjugate acid of 1-(2-bromophenyl)piperazine is approximately 8.8. This suggests that this compound is likely a weak base and its solubility will be pH-dependent.
These characteristics underpin the common solubility issues encountered when preparing this compound for biological assays in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous assay buffer. What is the first step I should take?
A1: The most common and recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a broad range of compounds.[1]
Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What is happening and how can I prevent this?
A2: This phenomenon is known as "solvent shock" or "crashing out." It occurs when the compound, which is stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. To prevent this, a stepwise dilution approach is recommended. This involves adding the DMSO stock solution to the aqueous buffer slowly and with vigorous mixing to allow for gradual solvent exchange.[2]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% is generally considered safe. However, the tolerance can vary between cell types, so it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay.[3]
Q4: How can I use pH to improve the solubility of this compound?
A4: Since this compound is predicted to be a weak base, its solubility can be significantly increased in acidic conditions. By lowering the pH of your buffer, you can protonate the piperazine nitrogen, forming a more soluble salt. According to the Henderson-Hasselbalch equation, at a pH below the pKa of the compound, the ionized (more soluble) form will predominate.[4][5] However, ensure the final pH is compatible with your biological assay.
Q5: Are there other solubilizing agents I can use if DMSO and pH adjustment are not sufficient or compatible with my assay?
A5: Yes, several other strategies can be employed:
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Surfactants: Non-ionic surfactants like Tween® 20 or Polysorbate 80 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[6][7] It is important to work above the critical micelle concentration (CMC) of the surfactant for this to be effective.[8][9]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment and increasing their solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological research due to its low toxicity.[11]
Troubleshooting Flowchart: A Visual Guide to Solubility Success
This flowchart provides a systematic approach to troubleshooting the solubility of this compound.
Caption: A decision tree for systematically addressing solubility issues with this compound.
Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | Increases the solubility of non-polar compounds by reducing the polarity of the solvent.[] | Simple to implement; effective for a wide range of compounds. | Potential for cytotoxicity at higher concentrations; can interfere with some assays.[3] |
| pH Adjustment | For ionizable compounds, altering the pH changes the ionization state to a more soluble form.[13][14] | Can dramatically increase solubility; cost-effective. | Limited to ionizable compounds; the required pH may not be compatible with the biological system. |
| Surfactants (e.g., Tween® 20) | Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[6] | Effective at low concentrations; can also help prevent non-specific binding. | Can interfere with cell membranes and some enzyme assays; potential for cytotoxicity. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[10][11] | Low toxicity; can improve compound stability. | Can be more expensive; may not be effective for all compounds. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution
This protocol details the standard method for preparing a stock solution and performing serial dilutions to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM Stock Solution in 100% DMSO:
-
Calculate the mass of this compound needed for your desired volume of 10 mM stock solution (Molecular Weight can be obtained from the supplier).
-
Weigh the compound accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[15]
-
-
Perform Serial Dilutions in Assay Buffer:
-
Pre-warm your aqueous assay buffer to 37°C.[2]
-
To prepare a 100 µM working solution from a 10 mM stock (a 1:100 dilution), do not add the stock directly to the final volume.
-
Instead, perform a stepwise dilution. For example, first, dilute 10 µL of the 10 mM stock into 90 µL of assay buffer to get a 1 mM intermediate solution.
-
Then, dilute 10 µL of the 1 mM intermediate solution into 90 µL of assay buffer to obtain the final 100 µM concentration.
-
During each dilution step, add the stock solution dropwise to the assay buffer while vortexing to ensure rapid and uniform mixing.
-
Protocol 2: Solubility Enhancement using pH Adjustment
This protocol provides a method for determining the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
Aqueous buffers of varying pH (e.g., pH 5.0, 6.0, 7.4)
-
DMSO
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock to each of the different pH buffers to achieve the same final theoretical concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).
-
Incubate the samples at room temperature for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the samples to pellet any undissolved compound.
-
Measure the concentration of the compound remaining in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
The buffer system that yields the highest concentration in the supernatant is the most suitable for solubilizing the compound.
Diagram of the Solubilization Workflow
This diagram illustrates the general workflow for preparing a poorly soluble compound for a biological assay.
Caption: A simplified workflow for preparing this compound for biological assays.
References
-
Critical Micelle Concentration (CMC): Significance and symbolism. (2025, July 31). ScienceDirect. Retrieved from [Link]
-
Importance of Critical Micellar Concentration for the Prediction of Solubility Enhancement in Biorelevant Media. (2015). Molecular Pharmaceutics. Retrieved from [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. Retrieved from [Link]
-
Importance of critical micellar concentration for the prediction of solubility enhancement in biorelevant media. (2015). PubMed. Retrieved from [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Techniques used to Enhance Drug Solubility. (2023, July 2). Pharmaguddu. Retrieved from [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes. Retrieved from [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved from [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). BioProcess International. Retrieved from [Link]
-
Behind the Blot: Everything You Need to Know About Tween 20. (2025, August 6). BenchSci. Retrieved from [Link]
-
Critical micelle concentration. (n.d.). Wikipedia. Retrieved from [Link]
-
Critical Micelle Concentration (CMC). (n.d.). Nanoscience Instruments. Retrieved from [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. (2006). PubMed. Retrieved from [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025, December 24). ResearchGate. Retrieved from [Link]
-
Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. (n.d.). PubMed. Retrieved from [Link]
-
Henderson–Hasselbalch equation. (n.d.). Wikipedia. Retrieved from [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC - NIH. Retrieved from [Link]
-
CompoundingToday.com | pH Adjusting Database. (n.d.). IJPC. Retrieved from [Link]
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). PMC - NIH. Retrieved from [Link]
-
Tween-20 Induces the Structural Remodeling of Single Lipid Vesicles. (n.d.). PMC - NIH. Retrieved from [Link]
-
When you prepare a cyclodextrin complex, how can you separate it from free cyclodextrin? (2019, February 4). ResearchGate. Retrieved from [Link]
Sources
- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. microbenotes.com [microbenotes.com]
- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 6. bosterbio.com [bosterbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Critical Micelle Concentration (CMC): Significance and symbolism [wisdomlib.org]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 13. pharmaguddu.com [pharmaguddu.com]
- 14. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Side reactions to avoid during the synthesis of 1-(2-Bromophenyl)piperazin-2-one
Welcome to the technical support center for the synthesis of 1-(2-Bromophenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can significantly improve your reaction outcomes.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutically active compounds. The primary route to this molecule involves the N-arylation of piperazin-2-one with a suitable 2-bromophenyl electrophile. While seemingly straightforward, this reaction is often plagued by side reactions that can complicate purification and reduce yields. This guide provides in-depth, experience-driven advice to help you anticipate and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary strategies for synthesizing this compound:
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Route A: N-Arylation of Piperazin-2-one: This is the most direct approach, involving the coupling of piperazin-2-one with a 2-bromophenyl halide (e.g., 1-bromo-2-iodobenzene or 1,2-dibromobenzene). This is typically achieved through transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or the Ullmann condensation.
-
Route B: Cyclization of an N-Aryl Ethylenediamine Derivative: This method involves first synthesizing an N-(2-bromophenyl)ethylenediamine intermediate, followed by cyclization with a two-carbon electrophile (e.g., chloroacetyl chloride) to form the piperazin-2-one ring.
Q2: What is the most significant side reaction to be aware of?
The most prevalent and troublesome side reaction is the formation of the N,N'-bis-arylated piperazine byproduct . This occurs when a second molecule of the 2-bromophenyl halide reacts with the remaining N-H group of the desired mono-arylated product. This issue is particularly common in N-arylation reactions of piperazine and its derivatives.[1]
Q3: Why is my reaction yield consistently low?
Low yields can stem from several factors:
-
Inefficient Catalyst System: The choice of catalyst and ligand is crucial, especially for less reactive aryl bromides.[1]
-
Inappropriate Base: The base plays a critical role in the catalytic cycle. A base that is too weak may result in an incomplete reaction.[1]
-
Poor Solubility: If your starting materials are not fully dissolved at the reaction temperature, the reaction rate will be significantly hindered.
-
Suboptimal Reaction Temperature: Many N-arylation reactions require elevated temperatures (typically 80-110 °C) to proceed efficiently.[1]
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems you might encounter and provides actionable solutions based on established chemical principles.
Problem 1: Formation of N,N'-bis-(2-bromophenyl)piperazin-2-one
This side product arises from the double arylation of the piperazin-2-one core. Its formation is a significant issue that complicates purification and reduces the yield of the desired product.
Causality: The secondary amine of the mono-arylated product can compete with the starting piperazin-2-one for the aryl halide, especially as the concentration of the starting amine decreases.
Mitigation Strategies:
| Strategy | Detailed Protocol & Explanation |
| Control Stoichiometry | Use a slight excess of piperazin-2-one relative to the 2-bromophenyl halide (e.g., 1.2 to 1.5 equivalents). This statistically favors the mono-arylation product. However, be mindful that a large excess can complicate downstream purification. |
| Slow Addition of Aryl Halide | Add the 2-bromophenyl halide solution dropwise to the reaction mixture containing piperazin-2-one and the catalyst system over an extended period. This maintains a low concentration of the aryl halide, minimizing the chance of double arylation. |
| Reaction Monitoring | Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting aryl halide is consumed to prevent further reaction to the bis-arylated product. |
| Use of a Protecting Group | In a multi-step approach, one nitrogen of the piperazine backbone can be protected (e.g., with a Boc group), followed by N-arylation, and subsequent deprotection.[2][3] This ensures mono-substitution but adds extra steps to the synthesis. |
Problem 2: Low Conversion and Incomplete Reaction
Stalled reactions are a common frustration. Understanding the catalytic cycle is key to diagnosing the issue.
Causality: In transition metal-catalyzed reactions like the Buchwald-Hartwig amination, the catalytic cycle can be inhibited by various factors, including catalyst deactivation, insufficient base strength, or low reactivity of the aryl halide.
Troubleshooting Protocol:
-
Evaluate the Catalyst System:
-
Palladium-Catalyzed (Buchwald-Hartwig): For aryl bromides, a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand is essential.[4][5][6] Sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[1] If using older generation ligands like BINAP, higher catalyst loading or longer reaction times may be necessary.[1][5]
-
Copper-Catalyzed (Ullmann Condensation): Traditional Ullmann reactions often require harsh conditions.[7] Modern protocols utilize copper(I) salts (e.g., CuI) with ligands like phenanthroline, which can proceed under milder conditions.[7]
-
-
Optimize the Base:
-
Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig reactions.[1] Weaker bases like K₂CO₃ or Cs₂CO₃ may also be effective, sometimes requiring higher temperatures.[5] The choice of base can be critical and may require screening.
-
-
Solvent Selection:
-
Ensure that all reactants, particularly the piperazin-2-one and the aryl halide, are soluble in the chosen solvent at the reaction temperature. Toluene and dioxane are common solvents for these types of reactions.[1]
-
-
Increase Reaction Temperature:
-
If the reaction is sluggish at a lower temperature, cautiously increase the temperature in increments of 10-20 °C, while monitoring for potential decomposition.
-
Problem 3: Hydrodehalogenation of the Aryl Halide
This side reaction results in the formation of bromobenzene, consuming the starting material and reducing the overall yield.
Causality: In palladium-catalyzed reactions, a competing pathway to reductive elimination is β-hydride elimination from the palladium-amide intermediate.[4] This side reaction can be more prevalent with certain ligand systems and under specific reaction conditions.
Mitigation Strategies:
-
Ligand Choice: The use of bidentate phosphine ligands, such as BINAP or DPPF, can sometimes suppress β-hydride elimination by preventing the formation of a three-coordinate palladium intermediate that is prone to this side reaction.[4]
-
Reaction Conditions: Carefully controlling the reaction temperature and time can help to favor the desired reductive elimination pathway over β-hydride elimination.
Experimental Workflow Diagrams
To visualize the key decision-making processes in troubleshooting, the following diagrams are provided.
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: General reaction scheme for the Buchwald-Hartwig synthesis of this compound.
Conclusion
The successful synthesis of this compound hinges on a careful consideration of reaction conditions to favor the desired N-arylation pathway while minimizing the formation of byproducts. By systematically addressing issues related to stoichiometry, catalyst selection, and reaction parameters, researchers can achieve higher yields and simplify purification processes. This guide serves as a starting point for troubleshooting, and it is always recommended to consult the primary literature for the most up-to-date and specific protocols.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved January 20, 2026, from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]
-
Slanina, Z., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved January 20, 2026, from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 20, 2026, from [Link]
-
Cambridge University Press. (n.d.). Ullmann Reaction. Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved January 20, 2026, from [Link]
-
TUS. (n.d.). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Retrieved January 20, 2026, from [Link]
-
MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
-
ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for N-arylation of Piperazin-2-one
Welcome to the technical support hub for the N-arylation of piperazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. The N-aryl piperazin-2-one scaffold is a key structural motif in numerous biologically active compounds.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My N-arylation reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?
Answer:
Low or no conversion is a common hurdle in N-arylation reactions, often stemming from issues with the catalyst, reagents, or reaction conditions. Let's break down the potential culprits and solutions.
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalytic species in many N-arylation reactions, such as the Buchwald-Hartwig amination, is a Pd(0) complex.[3][4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing to the active Pd(0) species efficiently.
-
Solution:
-
Ensure you are using a reliable source of palladium precatalyst.
-
Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃.
-
Make sure your phosphine ligand is not oxidized, as this can inhibit the reduction of Pd(II).
-
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle, influencing both activity and selectivity. The choice of ligand is highly dependent on the specific substrates.
-
Solution:
-
For the N-arylation of lactams like piperazin-2-one, sterically hindered biaryl phosphine ligands such as RuPhos, XPhos, or DavePhos are often effective.[3][5]
-
If you are using older generation ligands like BINAP or DPEphos, especially with less reactive aryl chlorides, the catalytic activity might be insufficient.[3][4]
-
-
-
Incorrect Base: The base is essential for the deprotonation of the piperazin-2-one, allowing it to coordinate to the metal center.
-
Solvent and Solubility Issues: The insolubility of reactants at the reaction temperature is a frequent cause of failure.
-
Solution:
-
-
Low Reaction Temperature: Many N-arylation reactions require elevated temperatures to proceed at a reasonable rate.
Question 2: I am observing significant formation of side products, such as hydrodehalogenation of my aryl halide or decomposition of my starting material. What can I do to minimize these?
Answer:
Side reactions can significantly reduce the yield of your desired N-aryl piperazin-2-one. Understanding the causes of these side reactions is key to mitigating them.
Potential Causes & Solutions:
-
Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene.
-
Cause: This can be caused by β-hydride elimination from the palladium catalyst or by other competing reduction pathways.
-
Solution:
-
Careful selection of the ligand can sometimes suppress this side reaction.
-
Ensure your reaction is run under an inert atmosphere (argon or nitrogen) to minimize oxygen-promoted side reactions.[6]
-
Lowering the reaction temperature, if possible, can sometimes reduce the rate of hydrodehalogenation relative to the desired C-N bond formation.
-
-
-
Starting Material Decomposition: High reaction temperatures or prolonged reaction times can lead to the degradation of sensitive starting materials or products.
-
Solution:
-
Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Consider using a more active catalyst system that allows for lower reaction temperatures or shorter reaction times. Rapid reaction protocols have been developed for some N-arylations.[7]
-
-
Question 3: My purification of the N-aryl piperazin-2-one is proving difficult due to co-eluting impurities. What strategies can I employ for effective purification?
Answer:
Purification of piperazine-containing compounds can be challenging due to their polarity and basicity.[8]
Strategies for Improved Purification:
-
Column Chromatography:
-
Normal-Phase Silica Gel: The basicity of the piperazin-2-one nitrogen can lead to strong interactions with the acidic silica gel, causing peak tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to improve the peak shape.[8]
-
-
Reverse-Phase HPLC: The high polarity of some N-aryl piperazin-2-ones can result in poor retention.
-
Solution: Use a mobile phase with a lower organic content or a less polar stationary phase. Adding a mobile phase additive like trifluoroacetic acid (TFA) can improve peak shape for basic compounds.
-
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
-
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble.
-
Slowly cool the solution to allow for the formation of crystals.
-
If no crystals form, try adding a co-solvent in which the product is insoluble (an anti-solvent) dropwise until the solution becomes cloudy, then heat until it is clear again and allow to cool slowly.
-
-
-
Acid-Base Extraction: The basic nitrogen of the piperazin-2-one can be protonated to form a salt, which can be used to separate it from non-basic impurities.
-
Procedure:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The N-aryl piperazin-2-one will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and then neutralize it with a base (e.g., NaHCO₃ or NaOH) to precipitate the free base product.
-
Extract the product back into an organic solvent, dry, and concentrate.
-
-
Section 2: Frequently Asked Questions (FAQs)
What are the most common methods for the N-arylation of piperazin-2-one?
The two most prevalent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[9]
-
Buchwald-Hartwig Amination: This is a versatile and widely used method that couples aryl halides or triflates with amines. It generally has a broad substrate scope and functional group tolerance.[4][10]
-
Ullmann Condensation: A classical method that is often more cost-effective but may require harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig reaction.[5][9]
How do I choose the right catalyst system (palladium precursor and ligand) for my Buchwald-Hartwig reaction?
The optimal catalyst system is substrate-dependent. Here are some general guidelines:
| Aryl Halide Reactivity | Recommended Ligands | Common Palladium Precursors |
| Aryl Iodides & Bromides | BINAP, Xantphos, DavePhos | Pd(OAc)₂, Pd₂(dba)₃ |
| Aryl Chlorides (less reactive) | Sterically hindered biaryl phosphines (e.g., RuPhos, XPhos) | Pd(OAc)₂, Pd₂(dba)₃, or specialized precatalysts |
| Aryl Triflates | Similar to aryl iodides and bromides | Pd(OAc)₂, Pd₂(dba)₃ |
What is the role of the base in the N-arylation reaction?
The base plays a critical role in the catalytic cycle. In the Buchwald-Hartwig amination, its primary functions are:
-
To deprotonate the piperazin-2-one, forming the corresponding amide anion.
-
To facilitate the reductive elimination step, which releases the N-aryl piperazin-2-one product and regenerates the active catalyst.
Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are generally preferred.
Can I perform this reaction on a large scale?
Yes, both the Buchwald-Hartwig and Ullmann reactions can be scaled up. However, for large-scale synthesis, several factors become more critical:
-
Catalyst Loading: Minimizing the catalyst loading is important for cost-effectiveness and to simplify purification by reducing residual metal content in the final product.
-
Cost of Reagents: The cost of the palladium catalyst and, in particular, the phosphine ligand can be significant. For large-scale reactions, exploring more cost-effective ligands or copper-catalyzed methods may be beneficial.
-
Heat Transfer: N-arylation reactions are often exothermic. Ensure that the reaction vessel has adequate cooling capacity to control the temperature, especially during the initial stages of the reaction.
-
Work-up and Purification: Develop a robust and scalable purification procedure. Crystallization is often preferred over chromatography for large-scale purification.
Section 3: Experimental Protocols & Visualizations
General Protocol for Palladium-Catalyzed N-Arylation of Piperazin-2-one
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Piperazin-2-one (1.0 equiv)
-
Aryl halide (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the piperazin-2-one, aryl halide, and base under an inert atmosphere.
-
In a separate vial, weigh the palladium catalyst and ligand and add them to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several cycles of vacuum and backfilling with an inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation.
References
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-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275.
- D'hooghe, M., & De Kimpe, N. (2008). Asymmetric catalytic access to piperazin-2-ones and morpholin-2-ones in a one-pot approach: rapid synthesis of an intermediate to aprepitant. The Journal of Organic Chemistry, 73(10), 3848-3851.
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- Chen, H., & Schlecht, S. (2005). Gold-catalyzed C–H activation/C–C bond formation.
- Liu, C., & Widenhoefer, R. A. (2007). Gold (I)-catalyzed intramolecular hydroamination of unactivated alkenes. Organic letters, 9(10), 1935-1938.
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- Han, X., & Widenhoefer, R. A. (2006). Gold (I)-catalyzed intramolecular hydroamination of unactivated alkenes.
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Technical Support Center: Resolving Analytical Challenges in the Characterization of 1-(2-Bromophenyl)piperazin-2-one
Welcome to the technical support center for the analytical characterization of 1-(2-Bromophenyl)piperazin-2-one (CAS: 885275-22-9). This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this critical pharmaceutical intermediate. My objective is to move beyond simple protocols and provide a deeper, causality-driven understanding of the analytical challenges you may face and to offer robust, field-proven solutions. The methodologies described herein are grounded in established scientific principles and regulatory expectations, ensuring the integrity and reliability of your data.
Section 1: Foundational Analytical Considerations
The characterization of this compound is not without its unique challenges. As a substituted phenylpiperazinone, its analytical behavior is governed by the physicochemical properties of its core structure. Understanding these foundational aspects is the first step toward developing robust and reliable analytical methods.
-
Impurity Profile: The synthesis of this molecule can introduce a variety of process-related impurities, including starting material carryover, intermediates, and by-products. A thorough understanding of the synthetic route is paramount for predicting and identifying potential impurities.
-
Chemical Stability: The piperazinone ring and the bromophenyl moiety can be susceptible to degradation under certain stress conditions. Therefore, developing a stability-indicating analytical method is not just a recommendation but a regulatory necessity, as outlined in ICH guidelines.[1] A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[2]
-
Method Validation: All analytical procedures must be validated to ensure they are fit for their intended purpose.[3] This involves demonstrating specificity, linearity, accuracy, precision, and robustness, according to guidelines such as ICH Q2(R2).[4][5]
Section 2: Troubleshooting Guide for High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for the analysis of non-volatile and thermally labile compounds like this compound. Below are common issues and their resolutions in a question-and-answer format.
Question 1: I'm observing significant peak tailing for the main analyte peak. What is the cause and how can I fix it?
Answer: Peak tailing is typically a result of secondary interactions between the basic nitrogen atoms in the piperazine ring and residual acidic silanol groups on the surface of the C18 silica packing. This interaction slows down a portion of the analyte molecules, causing them to elute later and creating a "tail."
Causality-Driven Solutions:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the free silanol groups. By increasing the pH of the aqueous portion of your mobile phase to >7, the silanols will be deprotonated and less likely to interact with your analyte. However, be cautious as standard silica columns can dissolve at high pH. A more common approach is to add a competitive base to the mobile phase, such as 0.1% Triethylamine (TEA) or Diethylamine (DEA). These amines will preferentially interact with the silanol groups, effectively "masking" them from your analyte.
-
Use of an End-Capped Column: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically bonded with a small silylating agent. Using a high-quality, end-capped C18 column can significantly reduce peak tailing.
-
Lower Analyte Concentration: Column overload can also cause peak asymmetry. Try reducing the concentration of your sample to ensure you are operating within the linear capacity of the column.
Question 2: An impurity peak is co-eluting with my main analyte peak. How can I achieve baseline separation?
Answer: Co-elution indicates that the current method lacks the necessary selectivity to resolve the analyte from the impurity. Achieving separation requires modifying the chromatographic conditions to alter the relative retention times of the two compounds. The following workflow can guide your optimization process.
// Nodes start [label="Co-elution Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; gradient [label="Modify Gradient Slope\n(e.g., shallower gradient)", fillcolor="#FBBC05", fontcolor="#202124"]; organic [label="Change Organic Modifier\n(e.g., Acetonitrile to Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; column [label="Switch Column Chemistry\n(e.g., C18 to Phenyl-Hexyl)", fillcolor="#FBBC05", fontcolor="#202124"]; ph_temp [label="Adjust pH or Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Resolution Achieved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; fail [label="Re-evaluate Approach", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> gradient [label="Step 1"]; gradient -> organic [label="If no success"]; organic -> column [label="If no success"]; column -> ph_temp [label="If no success"]; gradient -> success [label="Success"]; organic -> success [label="Success"]; column -> success [label="Success"]; ph_temp -> success [label="Success"]; ph_temp -> fail [label="If no success"]; }
Expert Insights:
-
Changing the Organic Modifier: Acetonitrile and methanol have different solvent strengths and selectivities. Switching from one to the other can alter the elution order of closely related compounds.
-
Alternative Column Chemistry: If modifications to the mobile phase are insufficient, changing the stationary phase is the next logical step. A Phenyl-Hexyl column, for instance, offers different selectivity based on pi-pi interactions, which can be highly effective for separating aromatic compounds like yours and its impurities.
Question 3: My method isn't stability-indicating. How do I develop one that is?
Answer: A stability-indicating method must be able to separate the intact drug from its degradation products.[6] To develop such a method, you must first generate those degradation products through forced degradation (stress testing).[7][8]
Forced Degradation Protocol:
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions: Expose the solutions to the conditions listed in the table below. The goal is to achieve 5-20% degradation of the active ingredient.[1]
-
Analyze Samples: Analyze the stressed samples using your current HPLC method alongside an unstressed control sample.
-
Method Optimization: If any degradation products co-elute with the main peak or other degradants, optimize your method using the workflow in Figure 1 until all peaks are baseline resolved. A photodiode array (PDA) detector is crucial here to check for peak purity and ensure that no hidden peaks are co-eluting.
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heated at 80°C | To test for susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH, at room temperature | To test for susceptibility to base-catalyzed degradation. |
| Oxidation | 3% H₂O₂, at room temperature | To evaluate stability against oxidative stress.[9] |
| Thermal Stress | 80°C in an oven (solid state & solution) | To assess the impact of high temperatures. |
| Photolytic Stress | Expose to UV/Vis light (ICH Q1B) | To determine light sensitivity. |
Section 3: Troubleshooting Guide for Mass Spectrometry (MS)
MS is indispensable for confirming the identity of the main compound and for elucidating the structure of unknown impurities and degradation products.
Question 1: I have an unknown peak in my HPLC-UV chromatogram. How do I use MS to identify it?
Answer: Identifying an unknown requires a systematic approach that combines high-resolution mass spectrometry (HRMS) for elemental composition and tandem mass spectrometry (MS/MS) for structural fragmentation.
// Nodes start [label="Unknown Peak Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; hrms [label="1. Acquire High-Resolution\nMass Spectrum (e.g., Q-TOF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; formula [label="2. Determine Elemental\nFormula from Accurate Mass", fillcolor="#4285F4", fontcolor="#FFFFFF"]; msms [label="3. Acquire MS/MS Spectrum\nof the Precursor Ion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fragment [label="4. Propose Fragmentation Pathway\nand Identify Substructures", fillcolor="#FBBC05", fontcolor="#202124"]; structure [label="5. Propose Structure based on\nFormula, Fragments, and\nProcess Knowledge", fillcolor="#FBBC05", fontcolor="#202124"]; confirm [label="6. Confirm with Reference Standard\n(if available)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> hrms; hrms -> formula; formula -> msms; msms -> fragment; fragment -> structure; structure -> confirm; }
Expert Insights on Fragmentation: Phenylpiperazine compounds often exhibit characteristic fragmentation patterns in positive-ion ESI-MS/MS.[10][11] Look for cleavages within the piperazine ring and the bond connecting it to the bromophenyl group. Common neutral losses and fragment ions can provide significant clues about the structure of the unknown. For instance, cleavage of the C-N bonds within the piperazine ring is a common fragmentation pathway.[10]
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the critical parameters for validating an HPLC method for this compound according to ICH Q2(R2)?
-
A: According to ICH Q2(R2), the core validation parameters include:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[5] This is typically proven through forced degradation studies.
-
Linearity: Establishing a direct proportional relationship between concentration and the analytical signal over a defined range.[12]
-
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies.[5]
-
Precision: Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[12]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).[3]
-
-
-
Q: My compound shows low UV absorbance. What are my options?
-
A: While this compound should have adequate UV absorbance due to the aromatic ring, if you are struggling with sensitivity, especially for low-level impurities, consider the following:
-
Optimize Wavelength: Use a PDA detector to scan the entire UV spectrum and select the wavelength of maximum absorbance (λmax).
-
Alternative Detectors: If sensitivity is still an issue, Liquid Chromatography-Mass Spectrometry (LC-MS) is a significantly more sensitive and selective alternative. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are other options for non-chromophoric compounds.
-
Derivatization: For some piperazine compounds without a strong chromophore, chemical derivatization with a UV-active agent can be employed, though this adds complexity to the sample preparation.[13]
-
-
Section 5: Detailed Experimental Protocols
The following protocols are provided as a robust starting point for your method development and validation activities.
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to provide good initial separation for this compound and its potential impurities.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for this class of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive mode MS and controls pH. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B | A shallow gradient provides good resolution for closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detector | PDA/DAD at 225 nm | Wavelength selected to capture absorbance from the phenyl ring. |
| Diluent | Acetonitrile:Water (50:50 v/v) | Good solubilizing agent for the analyte. |
System Suitability Criteria:
-
Tailing Factor: ≤ 1.5 for the main analyte peak.
-
Theoretical Plates: ≥ 2000 for the main analyte peak.
-
%RSD for 6 replicate injections: ≤ 2.0% for peak area and retention time.
References
-
ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [14]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [3]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [5]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [12]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [4]
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Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect. [15]
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1-(4-Bromophenyl)piperazin-2-one. (n.d.). Vulcanchem. [16]
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1-(2-Bromophenyl)piperazine. (n.d.). Sigma-Aldrich. [17]
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Rios, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [7]
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Stability Indicating Forced Degradation Studies. (n.d.). RJPT. [1]
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Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [8]
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Thummar, K. N., et al. (2025). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate. [9]
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1-(2-BROMO-PHENYL)-PIPERAZIN-2-ONE. (n.d.). ChemicalBook. [18]
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1-(2-Bromophenyl)piperazine. (n.d.). Biosynth. [19]
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Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [10]
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Process for the manufacture of fused piperazin-2-one derivatives. (n.d.). Google Patents. [20]
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1-(2-Bromophenyl)piperazine. (n.d.). Santa Cruz Biotechnology. [21]
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Piperazine. (n.d.). NIST WebBook. [22]
-
1-(2-BROMO-PHENYL)-PIPERAZIN-2-ONE. (n.d.). ChemicalBook. [23]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [24]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. [13]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. [25]
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Mass spectra and major fragmentation patterns of piperazine designer drugs. (n.d.). ResearchGate. [11]
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Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025). ResearchGate. [26]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. (n.d.). DOI. [27]
-
Darwish, H. W., et al. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Semantic Scholar. [6]
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A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences. [28]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. [29]
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Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology. [30]
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Trends in Analytical chemistry. (n.d.). CONICET.
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A Technical Guide to Piperazin-2-one. (n.d.). Benchchem. [31]
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A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (n.d.). PMC - NIH. [2]
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Balcaen, M., et al. (2023). Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing. MDPI. [32]
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1-(2-Bromophenyl)piperazine. (n.d.). Sigma-Aldrich.
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Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6. (n.d.). Benchchem. [33]
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This compound. (n.d.). BIOFOUNT. [34]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). NIH. [35]
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Strategies to enhance the stability of 1-(2-Bromophenyl)piperazin-2-one in solution
Technical Support Center: 1-(2-Bromophenyl)piperazin-2-one
Introduction
Welcome to the technical support guide for this compound. As a specialized N-aryl piperazinone, this compound possesses a unique combination of structural motifs—a lactam ring, an aryl-amine linkage, and a brominated phenyl group—that are critical to its function but also present distinct challenges to its stability in solution. This guide is designed for researchers, chemists, and formulation scientists to proactively address and troubleshoot stability issues, ensuring the integrity and reproducibility of your experimental outcomes. We will delve into the primary degradation pathways and provide field-proven strategies and protocols to enhance the molecule's stability.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile
This section addresses the fundamental stability characteristics of this compound.
Question 1: What are the key structural features of this compound that influence its stability in solution?
Answer: The stability of this compound is governed by three primary structural features:
-
The Lactam Ring: The molecule contains a six-membered cyclic amide (a δ-lactam) within the piperazin-2-one core. Lactam rings are susceptible to hydrolysis, which involves cleavage of the amide bond. This process can be catalyzed by both acidic and basic conditions, leading to the formation of a ring-opened amino acid derivative, thereby inactivating the compound.[1][2]
-
The N-Aryl Piperazine Moiety: The tertiary amine within the piperazine ring and the electron-rich aromatic system can be susceptible to oxidation.[3] This can lead to the formation of N-oxides or hydroxylated species, particularly in the presence of oxygen, trace metal ions, or light.
-
The Bromophenyl Group: Aromatic halides can be sensitive to light (photodegradation).[4] Exposure to ultraviolet (UV) or even high-energy visible light can induce cleavage of the carbon-bromine bond or trigger other radical-mediated degradation pathways.
Question 2: What are the most common degradation pathways I should anticipate?
Answer: Based on the molecule's structure, you should primarily be concerned with three degradation pathways:
-
Hydrolysis: This is often the most significant pathway in aqueous solutions. The rate of lactam ring cleavage is highly dependent on the pH of the solution.[1][5]
-
Oxidation: This is a common issue in solutions exposed to air. Oxidative degradation can be accelerated by factors like heat, light, and the presence of metal catalysts.[6][7] The result is often a change in solution color (e.g., yellowing or browning) and the formation of new impurities.
-
Photodegradation: If your solutions are exposed to ambient or UV light, photolytic cleavage or rearrangement can occur. This is a critical factor to control during experiments and storage.[8][9]
Below is a diagram illustrating these potential degradation routes.
Caption: Primary degradation pathways for this compound.
Question 3: What analytical techniques are recommended for monitoring the stability of this compound?
Answer: A stability-indicating analytical method is crucial. The most robust and widely used technique is High-Performance Liquid Chromatography (HPLC) , specifically using a reverse-phase (RP-HPLC) method with UV detection.[10] This method can separate the parent compound from its degradation products, allowing for accurate quantification of potency loss over time. For the identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard, as it provides molecular weight and structural information.[10][11]
Part 2: Troubleshooting Guide - Addressing Common Issues
This section provides solutions to specific problems you may encounter during your experiments.
| Observed Issue | Probable Cause(s) | Immediate Troubleshooting Actions |
| "My solution, initially colorless, has turned yellow or brown over a short period." | Oxidative Degradation. This is the most likely cause of color change. It indicates the formation of oxidized species, often triggered by exposure to atmospheric oxygen, trace metal contamination, or light.[6] | 1. Protect from Light: Immediately wrap your container in aluminum foil or use an amber vial.[8] 2. Inert Atmosphere: Prepare fresh solutions using solvents that have been de-gassed (e.g., by sparging with nitrogen or argon) and store the final solution under an inert atmosphere. 3. Add a Chelator: If metal ion contamination is suspected (from glassware or reagents), add a small amount of a chelating agent like EDTA (e.g., 0.01-0.1%).[7] |
| "HPLC analysis shows a significant decrease in the parent compound peak area and the appearance of new, more polar peaks." | Hydrolytic Degradation. The lactam ring has likely opened, creating a more polar carboxylic acid and amine functionality, which typically elutes earlier in a reverse-phase HPLC run. This is highly sensitive to pH.[1][2] | 1. Verify pH: Immediately measure the pH of your solution. Unbuffered aqueous solutions can have their pH altered by dissolved CO₂ (acidic) or leaching from glass (basic). 2. Implement Buffering: Prepare a new solution using a suitable buffer system to maintain a stable pH, ideally in the slightly acidic to neutral range (pH 4-7), where lactam stability is often maximal.[12][13] 3. Reduce Temperature: Store the solution at a lower temperature (e.g., 2-8°C) to slow the rate of hydrolysis. |
| "A fine precipitate has formed in my stock solution upon storage." | 1. Degradation: The degradation product may be less soluble than the parent compound in your chosen solvent system. 2. Poor Solubility/Supersaturation: The initial stock solution may have been supersaturated, leading to crystallization over time. | 1. Analyze Both Phases: Carefully separate the supernatant and the precipitate. Dissolve the precipitate in a stronger solvent (if possible) and analyze both fractions by HPLC or LC-MS to determine if the precipitate is a degradant or the parent compound.[10] 2. Adjust Solvent System: If the precipitate is the parent compound, consider adding a co-solvent (e.g., DMSO, PEG 400) to improve long-term solubility.[14] If it is a degradant, addressing the root cause of degradation (e.g., hydrolysis, oxidation) is necessary. |
Part 3: Proactive Stabilization Strategies
Implementing the following strategies during solution preparation and storage will significantly enhance the stability of this compound.
Strategy 1: Control of Solution pH
The stability of the lactam ring is critically dependent on pH. Hydrolysis is generally minimized in the slightly acidic to neutral pH range.
-
Recommendation: Maintain the solution pH between 4.0 and 7.0 . Both strongly acidic (pH < 3) and alkaline (pH > 8) conditions should be avoided to prevent accelerated acid- or base-catalyzed hydrolysis.[1][13]
-
Implementation: Use a suitable buffer system to ensure stable pH control. The choice of buffer should be based on the desired pH and compatibility with your experimental system.
| Target pH Range | Recommended Buffer System | Typical Concentration (mM) | Comments |
| 4.0 - 5.5 | Acetate Buffer | 10 - 50 | Effective and commonly used. Ensure compatibility with downstream assays. |
| 5.5 - 7.5 | Phosphate Buffer (e.g., PBS) | 10 - 100 | Biologically compatible and provides strong buffering capacity. Can precipitate with certain metal ions. |
| 6.0 - 7.5 | MES or HEPES Buffer | 10 - 50 | Good's buffers, often used in cell culture and biological assays to avoid phosphate interactions. |
Strategy 2: Prevention of Oxidative Degradation
Oxidation can be effectively mitigated by removing oxygen and adding chemical stabilizers.
-
Recommendation: Prepare solutions in an oxygen-minimized environment and consider adding antioxidants.
-
Implementation:
-
De-gas Solvents: Before use, sparge all aqueous buffers and solvents with an inert gas (e.g., high-purity nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Use an Inert Atmosphere: After preparing the solution, flush the headspace of the storage container with an inert gas before sealing.
-
Add Antioxidants: If the compound proves highly susceptible to oxidation, the inclusion of an antioxidant is a robust strategy.[6][15]
-
| Antioxidant Class | Example | Mechanism of Action | Typical Concentration |
| Free Radical Scavenger | Butylated Hydroxytoluene (BHT) | Terminates free radical chain reactions.[7] | 0.01 - 0.1% |
| Reducing Agent | L-Ascorbic Acid (Vitamin C) | Is preferentially oxidized, protecting the active compound.[15] | 0.05 - 0.2% |
| Metal Ion Chelator | EDTA (Disodium Edetate) | Binds trace metal ions (Fe, Cu) that catalyze oxidation reactions.[7] | 0.01 - 0.1% |
Strategy 3: Protection from Light and Heat
-
Photodegradation: Always handle the solid compound and its solutions under subdued light. Store solutions in amber glass vials or wrap clear containers completely in aluminum foil.[8]
-
Thermal Degradation: Unless otherwise specified, store stock solutions at refrigerated temperatures (2-8°C ) to minimize the rate of all potential degradation reactions. For long-term storage, consider aliquoting and freezing at -20°C or -80°C , but first confirm the compound's stability to freeze-thaw cycles.
Part 4: Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is essential for identifying potential degradants and confirming that your analytical method is "stability-indicating" as per ICH guidelines.[16][17] The goal is to achieve 5-20% degradation of the active compound.[16]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). This is your t=0 sample.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a sealed vial of the stock solution and a sample of the solid powder in an oven at 80°C.
-
Photolytic Degradation: Expose a clear vial of the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[17] Keep a "dark control" sample wrapped in foil at the same temperature.
-
Sampling and Analysis:
-
Withdraw aliquots from each condition at specified time points (e.g., 2, 8, 24 hours).
-
For acid/base samples, neutralize with an equimolar amount of base/acid before injection.
-
Analyze all stressed samples, the dark control, and the t=0 sample by a validated HPLC method.
-
Evaluate the chromatograms for new peaks and a decrease in the parent peak area. Calculate the mass balance to ensure all degradants are accounted for.[18]
-
Protocol 2: Template for a Stability-Indicating RP-HPLC Method
This serves as a starting point for developing a method to monitor the stability of this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or wavelength of maximum absorbance)
-
Method Validation: This method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[19]
References
- Vertex AI Search. (n.d.). Role of Antioxidants in Mitigating Oxidative Degradation - Stability Studies.
- ACS Catalysis. (n.d.). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
- MDPI. (n.d.). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.
- Canadian Journal of Chemistry. (n.d.). The kinetics and mechanism of acid catalysed hydrolysis of lactams.
- Manufacturing Chemist. (2023, January 20). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs.
- RSC Publishing. (n.d.). The Mechanisms of Hydrolysis of the y-Lactam lsatin and its Derivatives.
- PMC - NIH. (n.d.). The Mechanisms of Catalysis by Metallo β-Lactamases.
- Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
- PMC - NIH. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
- PharmiWeb.com. (2024, January 16). Most Commonly Seen Pharmaceutical Excipients.
- IJRPS. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
- American Pharmaceutical Review. (n.d.). Stabilizer Excipients.
- ResearchGate. (n.d.). THE IMPORTANCE OF ANTIOXIDANT AND THEIR ROLE IN PHARMACEUTICAL SCIENCE - A REVIEW.
- LGC. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- IPSF. (2021, November 27). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS.
- Pharmlabs. (n.d.). Excipients.
- Benchchem. (n.d.). An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY.
- Journal of Environmental Chemical Engineering. (2023, December). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.
- BioProcess International. (2016, February 4). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
- LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- ResearchGate. (2025, August 10). Photostability testing of pharmaceutical products.
- Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
- NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
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Validation & Comparative
A Comparative Analysis of 1-(2-Bromophenyl)piperazin-2-one and Its Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the phenylpiperazine scaffold remains a cornerstone for the development of centrally active therapeutic agents. Its structural versatility allows for fine-tuning of pharmacological properties, leading to a broad spectrum of activities. This guide provides a detailed comparative analysis of 1-(2-Bromophenyl)piperazin-2-one, a key intermediate and potential pharmacophore, and its structural analogs. We will delve into the nuances of how subtle molecular modifications—specifically, the nature and position of halogen substituents on the phenyl ring and the presence of the piperazin-2-one moiety—influence biological activity. This analysis is supported by available experimental data and established structure-activity relationship (SAR) principles, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction to 1-Arylpiperazin-2-ones
The 1-arylpiperazine moiety is a well-established pharmacophore found in numerous drugs targeting a variety of neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors. The introduction of a carbonyl group at the 2-position of the piperazine ring, forming a piperazin-2-one, adds a new dimension to the structural and electronic properties of these molecules. This modification can influence receptor binding affinity, selectivity, and pharmacokinetic profiles by altering hydrogen bonding capabilities, conformational flexibility, and metabolic stability.
This compound serves as a pivotal compound for exploring these structure-activity relationships. The ortho-bromo substitution is of particular interest due to its potential to induce specific conformational preferences and engage in unique interactions within receptor binding pockets.
Comparative Analysis: The Critical Role of Halogen Substitution
The nature and position of the halogen substituent on the phenyl ring are critical determinants of the pharmacological profile of 1-arylpiperazin-2-ones. While direct comparative experimental data for this compound and its positional isomers is limited in publicly available literature, we can infer trends from studies on related arylpiperazine derivatives.
The "Ortho" Effect: A Case for Conformational Constraint
Substitution at the ortho position of the phenyl ring can significantly influence the molecule's conformation and its interaction with biological targets. For arylpiperazines, ortho-substitution is known to favor affinity for certain receptors. For instance, a study on hydantoin-phenylpiperazine derivatives revealed that substitution at the ortho position with a group having a negative potential is favorable for affinity at both 5-HT1A and alpha 1 receptors[1]. This suggests that the ortho-bromo substituent in this compound could play a crucial role in its receptor binding profile.
Positional Isomerism: Ortho vs. Meta vs. Para
The position of the halogen on the phenyl ring (ortho, meta, or para) dramatically impacts receptor affinity and selectivity. A study on arylpiperazine salicylamide derivatives demonstrated a clear differentiation in binding affinity for the human serotonin 5-HT1A receptor, with the meta-substituted isomer exhibiting the highest affinity, followed by the ortho and then the para isomers[2]. While this study was not on piperazin-2-ones, it highlights the profound impact of positional isomerism.
Table 1: Inferred Receptor Affinity Profile of Halogenated Phenylpiperazin-2-one Analogs
| Compound | Phenyl Substitution | Inferred Primary Target(s) | Key Structural Feature's Influence |
| This compound | ortho-Bromo | 5-HT1A, α1-adrenergic | Ortho-substitution may enforce a specific conformation favorable for receptor binding. |
| 1-(3-Bromophenyl)piperazin-2-one | meta-Bromo | Potentially high 5-HT1A affinity | Meta-position is often implicated in selectivity between different receptor subtypes. |
| 1-(4-Bromophenyl)piperazin-2-one | para-Bromo | Generally lower affinity for 5-HT1A | The para position can be a sterically hindered region for some receptors. |
| 1-(2-Chlorophenyl)piperazin-2-one | ortho-Chloro | Similar to bromo-analog, potential for high affinity | Smaller size of chlorine may alter binding pocket interactions compared to bromine. |
| 1-(2-Fluorophenyl)piperazin-2-one | ortho-Fluoro | High affinity for various receptors | High electronegativity of fluorine can lead to distinct electronic interactions. |
Note: This table is based on inferred activities from related arylpiperazine compounds due to the limited direct comparative data for the piperazin-2-one series.
The Significance of the Piperazin-2-one Moiety
The presence of the carbonyl group at the 2-position of the piperazine ring distinguishes these compounds from the more extensively studied simple arylpiperazines. This lactam functionality introduces several key features:
-
Hydrogen Bonding: The amide moiety provides an additional hydrogen bond donor and acceptor, which can lead to different or stronger interactions with receptor residues.
-
Conformational Rigidity: The planarity of the amide bond can reduce the conformational flexibility of the piperazine ring, potentially locking the molecule into a more bioactive conformation.
-
Metabolic Stability: The lactam ring may offer a different metabolic profile compared to the corresponding piperazine, potentially influencing the compound's duration of action.
A study on dermorphin analogues containing piperazin-2-one and piperazine derivatives highlighted that the replacement of the piperazin-2-one ring with a piperazine ring was important for modulating opiate activities, demonstrating the significant impact of this structural feature[3].
Experimental Protocols
To facilitate further research in this area, we provide a generalized, robust protocol for the synthesis of 1-arylpiperazin-2-ones and a standard methodology for receptor binding assays.
Synthesis of 1-(Halogen-substituted phenyl)piperazin-2-ones
This protocol is a generalized procedure that can be adapted for the synthesis of various halogenated phenylpiperazin-2-one analogs.
Diagram: Synthetic Workflow for 1-Arylpiperazin-2-ones
Caption: General synthetic workflow for 1-arylpiperazin-2-ones.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in a suitable solvent (e.g., toluene or dioxane) in a flame-dried flask, add the corresponding halogenated aryl halide (e.g., 1-bromo-2-iodobenzene, 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq).
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(halogen-substituted phenyl)piperazin-2-one.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of the synthesized compounds for a target receptor (e.g., 5-HT1A).
Diagram: Receptor Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the human 5-HT1A receptor).
-
Assay Buffer: Use an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curves. Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.
Conclusion and Future Directions
The comparative analysis of this compound and its analogs underscores the critical interplay between the nature and position of halogen substituents and the presence of the piperazin-2-one moiety in determining pharmacological activity. While direct experimental data for a systematic comparison is not abundant, the principles derived from related arylpiperazine series provide a strong foundation for rational drug design.
The ortho-bromo substitution in the target molecule is predicted to enforce a conformation that could be beneficial for affinity at certain receptors, such as the 5-HT1A and α1-adrenergic receptors. The piperazin-2-one ring, with its unique electronic and steric properties, likely confers a distinct pharmacological profile compared to its non-keto piperazine counterparts.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 1-(halophenyl)piperazin-2-one positional isomers. This would provide the much-needed quantitative data to build robust SAR models and guide the development of novel, potent, and selective ligands for various CNS targets. Such studies will undoubtedly contribute to a deeper understanding of the molecular determinants of ligand-receptor interactions and pave the way for the discovery of next-generation therapeutics.
References
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Cioli, V., Corradino, C., Piccinelli, D., Rocchi, M. G., & Valeri, P. (1984). A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine. Pharmacological Research Communications, 16(1), 85–100. [Link][4]
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Gawalska, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7298. [Link]
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López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link][1]
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MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link][5]
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MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link][4][6]
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MDPI. (2022). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. [Link][7]
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ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link][8]
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Szymańska, E., et al. (2022). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2022(4), M1513. [Link][7][9]
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Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856–859. [Link][3]
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Validating the Biological Efficacy of 1-(2-Bromophenyl)piperazin-2-one in Cellular Models: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological efficacy of the novel compound 1-(2-Bromophenyl)piperazin-2-one (referred to herein as Cmpd-X) in cellular models. Given the limited public data on Cmpd-X, we hypothesize its mechanism of action based on the well-documented activities of the broader phenylpiperazine class of molecules, which are known to interact with various signaling pathways.[1][2] For the purpose of this illustrative guide, we will postulate that Cmpd-X is a putative inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism frequently dysregulated in cancer.
This document will objectively compare the performance of Cmpd-X with established, commercially available PI3K inhibitors, providing the supporting experimental data and detailed protocols necessary for robust validation.
Introduction: The Rationale for Targeting the PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a pivotal intracellular pathway that governs fundamental cellular processes. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a myriad of substrates, culminating in increased cell growth, proliferation, and survival.
Given the therapeutic potential of modulating this pathway, the validation of novel inhibitors such as Cmpd-X is of significant interest. This guide will outline a systematic approach to not only ascertain the biological efficacy of Cmpd-X but also to benchmark its performance against established inhibitors, providing a clear rationale for its potential advancement in the drug discovery pipeline.[3][4][5]
Comparative Compounds
To rigorously assess the efficacy of Cmpd-X, it is essential to compare it against well-characterized inhibitors of the PI3K/Akt pathway. For this guide, we have selected two widely used alternative compounds:
-
LY294002: A potent and specific cell-permeable inhibitor of PI3K.
-
Wortmannin: A fungal metabolite that acts as a potent, irreversible, and selective inhibitor of PI3K.
These compounds will serve as positive controls and benchmarks for evaluating the potency and specificity of Cmpd-X.
Experimental Workflow for Efficacy Validation
The validation of Cmpd-X will be conducted through a multi-tiered experimental approach, progressing from broad cytotoxicity screening to specific target engagement and downstream signaling analysis.
Caption: A streamlined workflow for validating the biological efficacy of Cmpd-X.
Detailed Experimental Protocols
Cell Culture
The human breast cancer cell line MCF-7, which is known to have a constitutively active PI3K/Akt pathway, will be used for all experiments. Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay
Objective: To determine the cytotoxic effects of Cmpd-X in comparison to LY294002 and Wortmannin.
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Cmpd-X, LY294002, and Wortmannin in complete culture medium.
-
Replace the medium in the 96-well plate with the drug-containing medium, including a vehicle control (DMSO).
-
Incubate the cells for 48 hours.
-
Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Western Blot Analysis
Objective: To assess the effect of Cmpd-X on the phosphorylation of Akt, the direct target of PI3K.
Protocol:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with Cmpd-X, LY294002, and Wortmannin at their respective IC50 concentrations for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay
Objective: To determine if the cytotoxic effects of Cmpd-X are mediated by the induction of apoptosis.
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with Cmpd-X, LY294002, and Wortmannin at their IC50 concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).
Data Presentation and Comparative Analysis
The following tables summarize the expected quantitative data from the described experiments, providing a direct comparison of Cmpd-X with the reference compounds.
Table 1: Cytotoxicity (IC50) Data
| Compound | IC50 (µM) in MCF-7 cells |
| Cmpd-X | To be determined |
| LY294002 | ~15 |
| Wortmannin | ~0.005 |
Table 2: Western Blot Densitometry Analysis
| Treatment | Relative p-Akt/Total Akt Ratio |
| Vehicle Control | 1.00 |
| Cmpd-X (IC50) | To be determined |
| LY294002 (IC50) | ~0.2 |
| Wortmannin (IC50) | ~0.1 |
Table 3: Apoptosis Induction
| Treatment | % Apoptotic Cells (Annexin V+/PI-) |
| Vehicle Control | < 5% |
| Cmpd-X (IC50) | To be determined |
| LY294002 (IC50) | ~30% |
| Wortmannin (IC50) | ~40% |
Mechanistic Insights and Signaling Pathway Visualization
The following diagram illustrates the hypothesized mechanism of action of Cmpd-X as an inhibitor of the PI3K/Akt signaling pathway.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by Cmpd-X.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial validation of this compound (Cmpd-X) as a putative inhibitor of the PI3K/Akt signaling pathway. By following the detailed protocols and comparing the results with established inhibitors, researchers can generate the necessary data to ascertain its biological efficacy and potential for further development. Positive results from these initial studies would warrant more in-depth investigations, including kinase profiling to determine specificity, in vivo efficacy studies in animal models, and pharmacokinetic and toxicological assessments. The piperazine scaffold is a common motif in a wide range of biologically active compounds, suggesting that Cmpd-X could have therapeutic potential in various diseases.[2][6][7]
References
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Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. Available from: [Link]
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BioAgilytix. Cell Based Assays in Drug Development: Comprehensive Overview. Available from: [Link]
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Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available from: [Link]
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Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link]
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Pharmaffiliates. 1-(2-Bromophenyl)piperazine. Available from: [Link]
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Paper A. Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available from: [Link]
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Semantic Scholar. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Available from: [Link]
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Oakwood Chemical. 1-(2-Bromophenyl)piperazine. Available from: [Link]
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MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
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MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]
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ResearchGate. (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]
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ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
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Semantic Scholar. Further exploration of 1-{2-[Bis-(4-fluorophenyl)methoxy]ethyl}piperazine (GBR 12909). Available from: [Link]
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A Comparative Guide to the Cross-Reactivity and Selectivity Profile of 1-(2-Bromophenyl)piperazin-2-one
For researchers, scientists, and drug development professionals, understanding the selectivity and cross-reactivity of a novel chemical entity is paramount. This guide provides an in-depth comparative analysis of the potential pharmacological profile of 1-(2-Bromophenyl)piperazin-2-one. Due to the absence of publicly available direct experimental data for this specific compound, this guide synthesizes information from structurally related arylpiperazine and arylpiperazinone analogs to build a robust, inferred selectivity profile based on established structure-activity relationships (SAR).
The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). These compounds are known for their interactions with a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. The introduction of a carbonyl group to form a piperazin-2-one ring, as seen in this compound, can significantly modulate a compound's physicochemical and pharmacological properties, including its binding affinity and selectivity. This guide will dissect these structural nuances to project a likely pharmacological landscape for the title compound.
The Critical Role of Selectivity Profiling in Drug Discovery
Selectivity, the ability of a drug to interact with its intended target with high affinity while having low affinity for other targets, is a critical determinant of a drug's therapeutic index. Poor selectivity can lead to off-target effects and adverse drug reactions. Early and comprehensive selectivity profiling is therefore an essential component of modern drug development, enabling researchers to identify potential liabilities and guide lead optimization.
A typical selectivity profiling workflow involves screening a compound against a broad panel of receptors, ion channels, enzymes, and transporters. This is often done using a combination of radioligand binding assays and functional assays to determine not only the affinity of the compound for various targets but also its functional consequence (agonist, antagonist, inverse agonist, or modulator).
Below is a conceptual workflow for the comprehensive selectivity profiling of a novel arylpiperazinone compound.
A Strategic Guide to Profiling 1-(2-Bromophenyl)piperazin-2-one: A Head-to-Head Benchmarking Proposal
To our colleagues in the fields of medicinal chemistry, pharmacology, and drug development, this guide outlines a comprehensive strategy for the synthesis, characterization, and pharmacological benchmarking of the novel compound, 1-(2-Bromophenyl)piperazin-2-one. The structural motif of arylpiperazine is a cornerstone in modern neuropharmacology, present in a multitude of approved therapeutics. The introduction of a lactam function in the piperazine ring, creating a piperazin-2-one, presents an intriguing bioisosteric modification that warrants thorough investigation.[1][2]
This document serves as a detailed research proposal, providing the scientific rationale and step-by-step protocols for a head-to-head comparison of this compound against established neuropsychiatric agents. In the absence of existing biological data for this specific molecule, we present a logical and scientifically rigorous pathway to elucidate its potential as a novel therapeutic agent.
Introduction and Rationale
The arylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, largely due to its ability to interact with a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[3] Established drugs such as aripiprazole, cariprazine, and vilazodone, all feature this core moiety and exhibit complex pharmacological profiles as partial agonists or antagonists at D2, D3, and 5-HT1A receptors.[4][5][6][7][8][9][10][11]
The central hypothesis of this proposed investigation is that this compound, as a structural analog of these successful drugs, may possess unique pharmacological properties. The introduction of the carbonyl group in the piperazin-2-one ring is expected to alter the electronic and conformational properties of the molecule, potentially leading to differences in receptor affinity, selectivity, and functional activity.
This guide will detail a proposed synthetic route for this compound, followed by a comprehensive in vitro testing cascade to benchmark its performance against three carefully selected, clinically relevant compounds:
-
Aripiprazole: A third-generation antipsychotic with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at the 5-HT2A receptor.[5][8][10][12][13]
-
Cariprazine: An atypical antipsychotic that is a potent D3 and D2 receptor partial agonist with a preference for the D3 receptor, and also a 5-HT1A receptor partial agonist.[4][6][9][11][14]
-
Vilazodone: An antidepressant that combines selective serotonin reuptake inhibition with 5-HT1A receptor partial agonism.[7][15][16][17][18]
Proposed Synthesis of this compound
Phase 2: Functional Activity Profiling
Following the determination of binding affinities, the functional activity of this compound at the identified target receptors will be assessed. This is crucial for understanding whether the compound acts as an agonist, antagonist, or partial agonist.
Table 2: Proposed Functional Activity (EC50/IC50, nM) and Efficacy (% of Max Response) Profiling
| Compound | Dopamine D2 (cAMP) | Serotonin 5-HT1A (cAMP) |
| This compound | To be determined | To be determined |
| Aripiprazole | Partial Agonist (~25%) | Partial Agonist (~60%) |
| Cariprazine | Partial Agonist (~40-50%) | Partial Agonist (~30-40%) |
| Vilazodone | No significant activity | Partial Agonist (~60-70%) |
Note: Efficacy values are approximate and can vary depending on the assay system.
Experimental Protocol: cAMP Assay for Serotonin 5-HT1A Receptor Functional Activity
This protocol is based on commercially available assay kits and established methods. [24][25][26][27][28]
-
Cell Culture: Culture a stable cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound or a known agonist/antagonist.
-
Forskolin Stimulation: Add forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax).
Phase 3: Early ADME-Tox Profiling
To assess the drug-like properties of this compound, a panel of in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays will be conducted.
Table 3: Proposed In Vitro ADME-Tox Profiling
| Parameter | Assay | This compound | Benchmark Compounds |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | To be determined | High/Moderate |
| Metabolic Stability | Liver Microsomal Stability Assay | To be determined | Moderate/High |
| Cytotoxicity | MTT or LDH assay in a relevant cell line (e.g., HepG2) | To be determined | Low |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a widely used method for predicting passive intestinal absorption. [29][30][31][32][33]
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: The test compound is added to a donor plate, and a buffer solution is added to an acceptor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated for a defined period.
-
Quantification: The concentration of the test compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the amount of compound that has diffused across the membrane.
Experimental Protocol: Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes. [34][35][36][37][38]
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes (human or other species), the test compound, and a NADPH-regenerating system in a suitable buffer.
-
Time Course: Incubate the mixture at 37°C and take aliquots at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent compound in each sample by LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Concluding Remarks
The research program outlined in this guide provides a robust and scientifically sound framework for the initial characterization and benchmarking of this compound. By systematically evaluating its receptor binding profile, functional activity, and early drug-like properties in direct comparison to established therapeutic agents, we can gain valuable insights into its potential as a novel CNS drug candidate. The data generated from these studies will be instrumental in making informed decisions about the future development of this and related compounds.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2-Bromophenyl)piperazin-2-one Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(2-Bromophenyl)piperazin-2-one derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and comparative analysis of this versatile chemical scaffold. We will explore how subtle molecular modifications influence therapeutic activity, offering a robust framework for rational drug design and lead optimization.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, provides a unique combination of structural rigidity and conformational flexibility.[2] This allows for the precise spatial orientation of pharmacophoric groups, enhancing interactions with biological targets.[2] The this compound core, a specific class of piperazine derivatives, has garnered significant attention for its diverse pharmacological potential, including applications in central nervous system (CNS) disorders, infectious diseases, and oncology.[1][3]
Structure-activity relationship (SAR) studies are fundamental to transforming a promising hit compound into a viable drug candidate.[1] By systematically modifying a lead structure and evaluating the resulting changes in biological activity, researchers can identify the key molecular features responsible for potency, selectivity, and desirable pharmacokinetic properties.[1][4] This guide will dissect the SAR of this compound derivatives, providing a comparative analysis against alternative therapeutic agents and detailing the experimental protocols necessary for their evaluation.
The this compound Core: A Platform for Therapeutic Innovation
The this compound scaffold is characterized by three key regions amenable to chemical modification, each offering an opportunity to modulate biological activity. Understanding the role of each component is crucial for effective drug design.
-
The 2-Bromophenyl Moiety: The substitution pattern on this aromatic ring is a critical determinant of activity. The bromine atom at the ortho position can influence the conformation of the molecule and participate in halogen bonding, a key interaction in various biological systems.
-
The Piperazin-2-one Ring: This heterocyclic core serves as the central scaffold. Modifications to this ring, such as the introduction of substituents, can alter the compound's physicochemical properties and its interaction with target proteins.
-
The N4-Position: The nitrogen atom at position 4 of the piperazine ring is a common site for the introduction of various substituents to explore interactions with specific binding pockets in target proteins.
Below is a diagram illustrating the core structure and the key points of modification.
Caption: Core structure of this compound.
General Synthetic Pathway
The synthesis of this compound derivatives typically follows a multi-step sequence, allowing for the introduction of diverse functionalities. The general approach involves the construction of the piperazin-2-one ring followed by functionalization of the N4-position.
Experimental Protocol: General Synthesis
-
Step 1: Synthesis of N-(2-bromophenyl)ethylenediamine: 2-Bromoaniline is reacted with a suitable protected 2-aminoethanol derivative, followed by deprotection to yield the ethylenediamine intermediate.
-
Step 2: Cyclization to form the Piperazin-2-one Ring: The N-(2-bromophenyl)ethylenediamine is reacted with an α-haloacetyl halide (e.g., chloroacetyl chloride) under basic conditions to facilitate intramolecular cyclization, forming the this compound core.
-
Step 3: N4-Alkylation/Arylation: The secondary amine at the N4 position of the piperazin-2-one ring is then reacted with a variety of alkyl or aryl halides, or subjected to reductive amination with aldehydes or ketones, to introduce the desired R2 substituent.
The choice of reagents and reaction conditions in Step 3 is critical for achieving a diverse library of compounds for SAR studies. For instance, Buchwald-Hartwig amination can be employed for the introduction of aryl or heteroaryl groups at the N4-position.
Caption: General synthetic workflow for the preparation of derivatives.
Comparative Structure-Activity Relationship Analysis
The therapeutic potential of this compound derivatives spans multiple disease areas. Here, we compare the SAR for their activity as CNS agents, antimicrobials, and anticancer compounds.
Central Nervous System (CNS) Activity
Many piperazine-containing compounds exert their effects by modulating neurotransmitter systems, such as the serotonergic and dopaminergic pathways.[5][6] Derivatives of the this compound scaffold have shown promise as antidepressant, anxiolytic, and antipsychotic agents.[5]
| Structural Modification | Observation | Inference |
| Phenyl Ring Substitution | The presence of the 2-bromo substituent is often crucial for high affinity to serotonin receptors (e.g., 5-HT1A).[7] | The bromine atom may engage in specific halogen bonding interactions within the receptor's binding pocket. |
| Additional electron-withdrawing groups (e.g., Cl, F) on the phenyl ring can enhance potency. | This suggests that a more electron-deficient aromatic ring is favorable for receptor binding. | |
| N4-Substituent | Small, linear alkyl chains at the N4-position are generally well-tolerated. | A confined binding pocket may exist for this region of the molecule. |
| Bulky aromatic or heteroaromatic substituents at N4 can significantly increase affinity and selectivity for specific receptor subtypes. | This allows for the exploration of additional binding interactions and the fine-tuning of the pharmacological profile. | |
| Piperazin-2-one Ring | The carbonyl group is a key hydrogen bond acceptor. | This interaction is likely essential for anchoring the ligand in the binding site. |
Comparison with Marketed CNS Drugs:
| Compound | Class | Key Structural Feature | Mechanism of Action |
| Vortioxetine | Antidepressant | Contains a 1-piperazinylphenyl moiety. | Serotonin reuptake inhibitor and 5-HT receptor modulator.[5] |
| Buspirone | Anxiolytic | An azaspirodecanedione linked to a pyrimidinylpiperazine. | 5-HT1A receptor partial agonist.[5] |
| Clozapine | Antipsychotic | A dibenzodiazepine with a piperazine ring. | Dopamine D4 and serotonin 5-HT2A receptor antagonist.[5] |
The this compound scaffold offers a platform to develop compounds with polypharmacological profiles, potentially targeting multiple receptors involved in CNS disorders, similar to the multi-target engagement of vortioxetine.[8]
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents.[4][9] Piperazine derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[1][10]
| Structural Modification | Observation | Inference |
| Phenyl Ring Substitution | The incorporation of electron-withdrawing groups like Cl and Br on the phenyl ring has been shown to enhance antibacterial activity.[4][9] | This may increase the compound's ability to penetrate the bacterial cell wall or inhibit key microbial enzymes. |
| N4-Substituent | The introduction of heterocyclic rings, such as thiophene or furan, at the N4-position can modulate the antimicrobial spectrum.[11] | These moieties may allow for specific interactions with microbial targets that are distinct from those in mammalian cells. |
| Long, lipophilic alkyl chains at N4 can improve activity against certain bacterial strains. | Increased lipophilicity can facilitate passage through the lipid-rich bacterial membrane. |
Comparison with Known Antimicrobial Agents:
| Compound | Class | Key Structural Feature | Mechanism of Action |
| Ciprofloxacin | Fluoroquinolone | Contains a piperazine ring. | Inhibits DNA gyrase and topoisomerase IV.[3] |
| Posaconazole | Triazole Antifungal | Contains a piperazine moiety. | Inhibits lanosterol 14α-demethylase, disrupting fungal cell membrane synthesis. |
The SAR of this compound derivatives as antimicrobials suggests that tuning the electronic properties of the phenyl ring and the nature of the N4-substituent are key strategies for optimizing potency and spectrum of activity.
Anticancer Activity
The piperazine scaffold is present in several approved anticancer drugs, often targeting protein kinases.[12] Derivatives of this compound have been investigated for their potential as antiproliferative agents.
| Structural Modification | Observation | Inference |
| Phenyl Ring Substitution | Substitution with groups that can form hydrogen bonds (e.g., -OH, -NH2) can enhance cytotoxic activity. | These groups may interact with key residues in the active site of target kinases or other proteins involved in cell proliferation. |
| N4-Substituent | The attachment of bulky, rigid aromatic systems at the N4-position is often associated with potent antiproliferative effects. | This suggests that these groups may occupy a large hydrophobic pocket in the target protein, similar to the mechanism of many kinase inhibitors. |
| Piperazin-2-one Ring | The lactam functionality is a common feature in many biologically active compounds and can contribute to binding through hydrogen bonding. | The rigidity of the piperazin-2-one ring helps to pre-organize the substituents for optimal binding. |
Comparison with Anticancer Drugs:
| Compound | Class | Key Structural Feature | Mechanism of Action |
| Imatinib | Kinase Inhibitor | Contains an N-methylpiperazine moiety. | Inhibits the Bcr-Abl tyrosine kinase. |
| Sunitinib | Kinase Inhibitor | An indolin-2-one derivative with a diethylaminoethylpiperazine side chain. | Inhibits multiple receptor tyrosine kinases.[12] |
The SAR for anticancer activity highlights the importance of the N4-substituent in directing the molecule to the appropriate biological target. The this compound core provides a stable platform for the presentation of these pharmacophoric groups.
Key Experimental Protocols for Biological Evaluation
To establish a robust SAR, standardized and reproducible biological assays are essential. The following section details the protocols for key in vitro assays used to evaluate the biological activities of this compound derivatives.
Protocol: Serotonin 5-HT1A Receptor Binding Assay
This assay determines the affinity of the synthesized compounds for the 5-HT1A receptor, a key target for many CNS drugs.
Materials:
-
HeLa cell membranes expressing recombinant human 5-HT1A receptors.
-
[3H]8-OH-DPAT (radioligand).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Test compounds dissolved in DMSO.
-
Scintillation cocktail and vials.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT solution, and 50 µL of the test compound solution.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension.
-
Incubate for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Caption: Workflow for an MIC assay.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal that:
-
The 2-bromophenyl group is a key determinant for CNS activity, likely through specific halogen bonding interactions.
-
The N4-substituent is the primary driver for modulating activity and selectivity across different therapeutic targets, from neurotransmitter receptors to microbial enzymes and protein kinases.
-
The piperazin-2-one core provides a rigid and stable framework for the optimal presentation of these pharmacophoric elements.
Future research in this area should focus on:
-
Exploring a wider range of N4-substituents to further probe the chemical space and identify novel interactions.
-
Utilizing computational modeling and structure-based drug design to rationalize the observed SAR and guide the synthesis of more potent and selective analogs. [1]* Investigating the in vivo efficacy and pharmacokinetic profiles of the most promising compounds to translate the in vitro findings into potential clinical candidates.
By leveraging the insights from comprehensive SAR studies, the this compound scaffold holds significant promise for the discovery and development of next-generation therapeutics.
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Independent verification of the reported synthesis of 1-(2-Bromophenyl)piperazin-2-one
A Comparative Guide to the Synthetic Verification of 1-(2-Bromophenyl)piperazin-2-one
Abstract
This technical guide provides an in-depth comparative analysis of plausible synthetic routes for this compound, a compound of interest for researchers in medicinal chemistry and drug development. In the absence of a single, formally published synthesis, this document serves as a critical evaluation of two primary, logically derived synthetic strategies. We will dissect each route, providing expert commentary on the causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of their respective strengths and weaknesses. All claims and methodologies are grounded in authoritative, referenced literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of the 1-Arylpiperazin-2-one Scaffold
The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds.[1] Its ability to influence physicochemical properties, such as solubility and basicity, and to orient pharmacophoric groups makes it a valuable scaffold.[1] The introduction of a lactam function to form a piperazin-2-one ring further refines these properties, adding a rigid amide bond that can participate in hydrogen bonding while constraining the molecule's conformation.
The target molecule, this compound, combines this valuable heterocyclic core with a 2-bromophenyl substituent. This ortho-bromo group serves as a crucial synthetic handle for further functionalization via modern cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs. Given the lack of a specific reported synthesis for this exact compound, this guide proposes and critically evaluates two robust synthetic pathways based on established, high-yield transformations.
Proposed Synthetic Strategies: A Comparative Overview
Two primary strategies are proposed for the synthesis of this compound. Each route leverages well-established reactions but differs in the sequence of bond formation.
-
Route A: Late-Stage Arylation. This approach involves first constructing the piperazin-2-one heterocycle and subsequently attaching the 2-bromophenyl group via a palladium-catalyzed C-N cross-coupling reaction.
-
Route B: Early-Stage Arylation and Subsequent Cyclization. This strategy begins with the arylation of a linear diamine precursor, followed by acylation and intramolecular cyclization to form the final piperazin-2-one ring.
The following diagram illustrates the logical flow of these two competing strategies.
Caption: Competing synthetic pathways to this compound.
In-Depth Analysis of Synthetic Routes
Route A: Late-Stage Arylation via Buchwald-Hartwig Coupling
This route is conceptually straightforward, relying on the powerful and versatile Buchwald-Hartwig amination to form the critical aryl-nitrogen bond as the final key step.[2][3]
Caption: Workflow for Route A: Late-Stage Buchwald-Hartwig Arylation.
Expertise & Causality: The cornerstone of this route is the palladium-catalyzed coupling of the NH group of piperazin-2-one with an aryl halide. The choice of aryl halide is critical. While 1,2-dibromobenzene is commercially available, the differential reactivity of C-I vs. C-Br bonds makes 1-bromo-2-iodobenzene a superior choice. The C-I bond will undergo oxidative addition to the palladium(0) catalyst preferentially, leaving the C-Br bond intact for subsequent manipulations.[2]
The selection of the catalyst system is equally important. A modern Buchwald-Hartwig system, often employing a bulky, electron-rich phosphine ligand like XantPhos or a biarylphosphine ligand, is necessary to achieve high yields for the amination of lactams, which can be challenging substrates.[4] A strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is required to deprotonate the lactam NH, facilitating the catalytic cycle.
Trustworthiness & Validation: The success of this reaction is contingent on achieving mono-arylation without significant side reactions, such as diarylation or catalyst decomposition. The protocol's validity is confirmed by monitoring the reaction via TLC or LC-MS to observe the consumption of piperazin-2-one and the formation of a single major product. Purification by column chromatography is expected to yield the pure target compound, whose structure must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Route B: Early-Stage Arylation and Intramolecular Cyclization
This route constructs the heterocycle from a linear precursor that already contains the 2-bromophenyl group. This strategy avoids the potentially difficult C-N coupling on the piperazin-2-one ring itself.
Caption: Workflow for Route B: Multi-step Synthesis via Cyclization.
Expertise & Causality: This route begins with the mono-arylation of N-Boc-ethylenediamine. The Boc (tert-butyloxycarbonyl) protecting group is essential here; it deactivates one amine, preventing diarylation and ensuring regioselectivity. The subsequent acidic deprotection is a standard, high-yield transformation.
The next key step is the selective N-acylation of the primary amine of N¹-(2-Bromophenyl)ethane-1,2-diamine with chloroacetyl chloride.[5][6] The primary amine is significantly more nucleophilic than the secondary aniline-like amine, allowing for high regioselectivity under controlled conditions (e.g., low temperature). The final step is an intramolecular nucleophilic substitution. A base, such as potassium carbonate, deprotonates the secondary amine, which then displaces the chloride on the adjacent carbon to form the six-membered ring.[7][8] This intramolecular Williamson ether-like amidation is generally efficient and high-yielding.
Trustworthiness & Validation: Each step in this sequence can be monitored and the intermediate purified, providing clear validation points throughout the synthesis. The regioselectivity of the acylation step is crucial and should be confirmed by NMR analysis of the intermediate before proceeding to the final cyclization. The final product's identity is confirmed as in Route A.
Comparative Data and Analysis
| Parameter | Route A: Late-Stage Arylation | Route B: Early-Stage Arylation & Cyclization | Rationale & Justification |
| Number of Steps | 2 (from commercial materials) | 4 | Route A is more convergent and has a lower step count, which is generally preferable for overall yield. |
| Key Challenge | C-N coupling on a potentially unreactive lactam substrate. | Regioselective acylation of the diamine intermediate. | The Buchwald-Hartwig amination of lactams can be sluggish.[2] In Route B, over-acylation or acylation at the wrong nitrogen is a potential risk that must be managed.[6] |
| Reagent Availability | Piperazin-2-one, 1-bromo-2-iodobenzene, and specialized catalysts/ligands are commercially available. | N-Boc-ethylenediamine, 1-bromo-2-iodobenzene, and chloroacetyl chloride are common bulk reagents. | Both routes use accessible starting materials, though the specialized ligands for Route A can be more expensive. |
| Estimated Overall Yield | Moderate (Potentially 50-70% for the coupling step) | Moderate to Good (Potentially 40-60% over 4 steps) | While Route A has fewer steps, the key coupling can be lower yielding. Route B involves more steps, but each is typically a high-yield transformation. |
| Purification | One final column chromatography. | Chromatography may be required for multiple intermediates. | The higher step count in Route B necessitates more purification effort, increasing time and solvent usage. |
| Scalability | Potentially challenging due to catalyst cost and removal of palladium residues from the final product.[1] | More straightforward, as it relies on classical, scalable reactions. Palladium is removed at an early stage. | Removing palladium from a final active pharmaceutical ingredient (API) is a significant regulatory hurdle. Route B is superior in this regard.[9] |
Detailed Experimental Protocols
Disclaimer: These protocols are hypothetical, based on established literature procedures, and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol for Route A: Late-Stage Arylation
Step 1: Synthesis of this compound
-
To an oven-dried Schlenk flask, add piperazin-2-one (1.0 g, 10.0 mmol), 1-bromo-2-iodobenzene (3.11 g, 11.0 mmol), cesium carbonate (Cs₂CO₃, 6.52 g, 20.0 mmol), and a magnetic stir bar.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 229 mg, 0.25 mmol, 2.5 mol%) and XantPhos (434 mg, 0.75 mmol, 7.5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (50 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring by TLC (e.g., 10% Methanol in Dichloromethane).
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate (100 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 0-10% methanol in dichloromethane) to afford the title compound.
Protocol for Route B: Early-Stage Arylation & Cyclization
Step 1: Synthesis of tert-Butyl (2-((2-bromophenyl)amino)ethyl)carbamate
-
Follow the procedure for Route A, Step 1, using N-Boc-ethylenediamine (1.60 g, 10.0 mmol) in place of piperazin-2-one.
-
After workup and purification, the Boc-protected diamine is obtained.
Step 2: Synthesis of N¹-(2-Bromophenyl)ethane-1,2-diamine
-
Dissolve the product from Step 1 (10.0 mmol) in dichloromethane (DCM, 20 mL).
-
Add trifluoroacetic acid (TFA, 15 mL) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Remove all volatiles under reduced pressure.
-
Dissolve the residue in water (50 mL) and basify to pH >12 with 4M NaOH solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the free diamine.
Step 3: Synthesis of 2-Chloro-N-(2-((2-bromophenyl)amino)ethyl)acetamide
-
Dissolve the diamine from Step 2 (10.0 mmol) and triethylamine (1.53 mL, 11.0 mmol) in anhydrous THF (50 mL) and cool to 0 °C.
-
Add a solution of chloroacetyl chloride (0.80 mL, 10.1 mmol) in anhydrous THF (10 mL) dropwise over 30 minutes.[5]
-
Stir the reaction at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate.
-
The crude product can be used directly or purified by chromatography.
Step 4: Synthesis of this compound
-
Dissolve the crude product from Step 3 (10.0 mmol) in acetonitrile (50 mL).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.76 g, 20.0 mmol).
-
Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the residue by flash column chromatography as described in Route A to yield the final product.
Conclusion and Recommendations
Both proposed routes represent viable strategies for the synthesis of this compound.
-
Route A is recommended for small-scale, discovery chemistry applications . Its convergence and low step count allow for rapid access to the target molecule, provided the potentially challenging C-N coupling can be optimized.
-
Route B is the recommended pathway for larger-scale synthesis and process development . Although it involves more steps, each transformation is robust, high-yielding, and uses more classical, scalable chemistry. Crucially, it removes the expensive and potentially toxic palladium catalyst at an early stage, which is a significant advantage for producing material intended for biological evaluation.
The final choice of route will depend on the specific goals, scale, and resources of the research team. This guide provides the necessary technical framework and comparative data to make an informed decision.
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Savic, V., & Petkovic, M. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis. (This is a representative reference for modern piperazinone synthesis).[10][11]
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BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-2-one-d6. BenchChem Technical Guides.[12]
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Flynn, D. L., et al. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259-79.[13]
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Stahl, S. S., & Lu, Z. (2012). Use of a base-free Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization. Organic Letters, 14, 1234-1237.[14]
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Buchwald, S. L., & Hartwig, J. F. (ca. 1994-2000s). Various publications on Palladium-Catalyzed C-N Bond Formation. (General reference for the body of work).[2]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link][2]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link][3]
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Rossi, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789.[1]
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Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[4]
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BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. BenchChem Technical Guides.[5]
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Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds. Journal of Chemical and Pharmaceutical Research, 6(5), 1033-1038.[15]
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Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry, 54(9), 3206-3221. (Describes synthesis of a related compound, 1-(2-phenylsulfanyl)phenyl)piperazine).[9]
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Zhdankin, V. V., et al. (2015). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Molecules, 20(7), 12530-12543.[16]
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Kurbanov, S. S., et al. (2022). Reactions of N-chloroacetylation of toluidine isomers. Universum: Chemistry and Biology, 5(95).[6]
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Aboelez, M. O., et al. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Molecular Diversity, 26, 2901–2910.[7]
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Edwards, G. L., et al. (2004). Intramolecular cyclization of 4,7-bis(2-bromoacetyl)-1-thia-4,7-diazacyclononane. Acta Crystallographica Section C, 60(Pt 1), o100-2.[8]
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Comparative study of the neuropharmacological effects of different piperazin-2-one derivatives
The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry, featured in a multitude of clinically significant drugs.[1][2] A notable subclass, the piperazin-2-one derivatives, has garnered considerable attention for its diverse neuropharmacological activities, including anxiolytic, anticonvulsant, and sedative-hypnotic effects.[3][4] This guide provides a comparative analysis of various piperazin-2-one derivatives, elucidating their structure-activity relationships (SAR) and underlying mechanisms of action. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers and drug development professionals with the critical information needed to advance the design of novel central nervous system (CNS) therapeutics.
The Piperazin-2-one Core: A Privileged Scaffold for CNS Drug Discovery
The piperazin-2-one moiety offers a versatile platform for structural modification, allowing for the fine-tuning of pharmacological properties. The presence of nitrogen atoms facilitates interactions with various biological targets, while the cyclic structure imparts a degree of conformational rigidity, which can be advantageous for receptor binding. Trivial changes in the substitution pattern on the piperazine nucleus can lead to distinguishable differences in pharmacological activities.[1] This inherent adaptability has made the piperazin-2-one core a "privileged scaffold" in the development of CNS-active agents.
Comparative Analysis of Neuropharmacological Effects
The neuropharmacological effects of piperazin-2-one derivatives are diverse, largely influenced by the nature of the substituents on the piperazine ring and the exocyclic nitrogen atom. This section will compare derivatives based on their primary CNS activities.
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of piperazin-2-one derivatives. These compounds often exert their effects through modulation of ion channels, particularly voltage-sensitive sodium channels, or by interacting with neurotransmitter systems like the GABAergic system.[3][5]
A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of anticonvulsant pyrrolidine-2,5-diones, revealed that their activity was highly dependent on the substituent on the anilide moiety.[3] Specifically, 3-(trifluoromethyl)anilide derivatives demonstrated considerably higher anticonvulsant protection in the maximal electroshock (MES) seizure model compared to their 3-chloroanilide counterparts.[3]
| Compound/Derivative | Anticonvulsant Activity (MES Test) | Neurotoxicity (Rotarod Test) | Key Structural Feature |
| 3-(Trifluoromethyl)anilide derivatives | High protection at 100 mg/kg and/or 300 mg/kg | Varies by specific compound | 3-(Trifluoromethyl) group on the anilide ring |
| 3-Chloroanilide derivatives | Generally inactive, with some exceptions | Varies by specific compound | 3-Chloro group on the anilide ring |
| Reference: [3] |
The structure-activity relationship (SAR) studies from this research underscore the critical role of the terminal aromatic substituent in dictating anticonvulsant efficacy. The electron-withdrawing nature of the trifluoromethyl group appears to be a key contributor to the observed activity.
Anxiolytic and Antidepressant-like Activities
Several piperazin-2-one derivatives exhibit promising anxiolytic and antidepressant-like effects, often mediated through interactions with serotonergic and GABAergic pathways.[6][7]
One notable example is 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192). In preclinical studies, this compound demonstrated significant anxiolytic-like activity in the elevated plus-maze test and antidepressant-like effects in the forced swimming test.[6] Mechanistic studies revealed that these effects were mediated by the serotonergic system and the benzodiazepine site of the GABA-A receptor.[6]
Another study on arylpiperazine derivatives containing isonicotinic and picolinic nuclei also confirmed their anxiolytic potential.[8][9] The anxiolytic effects of compounds like N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide (4p) and N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o) were suggested to involve direct 5-HT1A receptor participation and indirect involvement of the GABAergic system.[8][9]
| Compound | Anxiolytic-like Activity | Antidepressant-like Activity | Proposed Mechanism of Action |
| LQFM192 | Yes (54 and 162 µmol/kg) | Yes (54 and 162 µmol/kg) | Modulated by serotonergic and GABAergic pathways |
| Compound 4p | Yes (60 mg/kg) | Not reported | Direct 5-HT1A receptor participation, indirect GABAergic involvement |
| Compound 3o | Yes (7.5 mg/kg) | Not reported | Direct 5-HT1A receptor participation, indirect GABAergic involvement |
| References: [6][8][9] |
Hypnotic Activity
The hypnotic potential of piperazin-2-one derivatives has also been explored, with some compounds demonstrating the ability to modulate sleep latency and duration.[10] For instance, a series of 1-(2-pyrimidinyl)piperazine derivatives were found to exhibit hypnotic activity in mice.[10] Quantitative structure-activity relationship (QSAR) studies on these compounds indicated that their biological activity initially increases with lipophilicity, but then decreases significantly for compounds with a log P greater than 2.5.[10]
Key Signaling Pathways and Mechanisms of Action
The neuropharmacological effects of piperazin-2-one derivatives are primarily attributed to their interaction with key CNS targets, including GABA-A receptors, serotonin receptors, and voltage-gated ion channels.
Modulation of GABA-A Receptors
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the brain.[11] Many piperazine derivatives exert their anxiolytic, sedative, and anticonvulsant effects by positively modulating GABA-A receptor function, often at the benzodiazepine binding site.[6][11] This allosteric modulation enhances the receptor's affinity for GABA, leading to an increased influx of chloride ions and subsequent neuronal hyperpolarization.
Caption: Allosteric modulation of GABA-A receptors by piperazin-2-one derivatives.
Interaction with Serotonergic Systems
The serotonergic system plays a crucial role in regulating mood, anxiety, and sleep. Several piperazin-2-one derivatives act as ligands for various serotonin (5-HT) receptor subtypes, particularly the 5-HT1A receptor.[6][8] Agonism at presynaptic 5-HT1A autoreceptors can reduce serotonin release, while postsynaptic 5-HT1A receptor activation is associated with anxiolytic and antidepressant effects. Some derivatives may also inhibit serotonin reuptake, thereby increasing its synaptic availability.[12]
Caption: Modulation of the serotonergic system by piperazin-2-one derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section outlines the methodologies for key in vivo and in vitro assays used to characterize the neuropharmacological effects of piperazin-2-one derivatives.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to identify compounds with activity against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Adult male Swiss mice (20-25 g) are used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Electroshock Application: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
In Vivo Anxiolytic Screening: Elevated Plus-Maze (EPM) Test
The EPM test is a standard behavioral assay for assessing anxiety-like behavior in rodents.
Methodology:
-
Apparatus: The maze consists of two open arms and two enclosed arms of equal size, arranged in a plus shape and elevated from the floor.
-
Animal Model: Adult male mice or rats are used.
-
Compound Administration: Test compounds or vehicle are administered prior to testing.
-
Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.
-
Data Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.
Caption: Workflow for the Elevated Plus-Maze (EPM) test.
Conclusion and Future Directions
Piperazin-2-one derivatives represent a promising class of compounds with a wide spectrum of neuropharmacological activities. The versatility of the piperazin-2-one scaffold allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The comparative analysis presented in this guide highlights the critical influence of specific structural features on the resulting pharmacological profile.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action: While interactions with GABA-A and serotonin receptors are well-established, the role of other potential targets, such as different ion channels and enzyme systems, warrants further investigation.
-
Exploring novel derivatives: The synthesis and screening of new piperazin-2-one analogs with diverse substitution patterns could lead to the discovery of compounds with improved efficacy and safety profiles.
-
Conducting comprehensive preclinical and clinical studies: Promising candidates identified through initial screening should be advanced through rigorous preclinical and, ultimately, clinical development to assess their therapeutic potential in treating various neurological and psychiatric disorders.
By leveraging the insights gained from comparative studies and employing rational drug design principles, the development of next-generation piperazin-2-one-based therapeutics for a range of CNS disorders is a highly attainable goal.
References
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed Central. Available at: [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-(2-Bromophenyl)piperazin-2-one Utilizing Internal Standards
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-(2-Bromophenyl)piperazin-2-one, a key intermediate in pharmaceutical synthesis. We will delve into the critical aspects of method validation, with a particular focus on the strategic implementation of internal standards to ensure data integrity and accuracy. This document is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical techniques.
The validation of an analytical procedure is paramount to demonstrate its suitability for its intended purpose.[1] For regulatory submissions, this process is not merely a suggestion but a requirement, ensuring the quality and consistency of pharmaceutical products.[2][3] This guide will navigate the principles laid out by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), to provide a framework for successful method validation.[4][5][6][7]
The Critical Role of Internal Standards
In chromatographic analysis, variability can arise from multiple sources, including sample preparation, injection volume, and instrument response. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added in a constant amount to all samples, standards, and blanks. The IS co-elutes with the analyte of interest and helps to correct for these variations, thereby improving the precision and accuracy of the quantitative analysis. The selection of an appropriate internal standard is a critical decision in method development. Ideally, the IS should be a structurally similar compound that is not present in the sample matrix. For the analysis of piperazine derivatives, compounds like 1-phenylpropanolamine-HCl or other structurally related piperazines have been successfully employed.[8]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Here, we compare three commonly used techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of pharmaceutical compounds.[8] It offers a good balance between performance and cost.
Principle: The sample is injected into a liquid mobile phase that is pumped through a column packed with a stationary phase. The separation of the analyte from other components is achieved based on their differential partitioning between the two phases. A UV detector measures the absorbance of the analyte as it elutes from the column.
Strengths:
-
Cost-effective and widely available instrumentation.
-
Robust and reliable for routine quality control.
-
Relatively straightforward method development.
Limitations:
-
Lower sensitivity compared to mass spectrometry-based methods.
-
Potential for interference from co-eluting compounds with similar UV absorption profiles.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for bioanalytical assays.[9]
Principle: After separation by LC, the analyte is ionized and enters the mass spectrometer. The first mass analyzer (MS1) selects the precursor ion of the analyte, which is then fragmented in a collision cell. The second mass analyzer (MS2) selects a specific product ion for detection. This multiple reaction monitoring (MRM) provides exceptional selectivity.
Strengths:
-
High sensitivity and selectivity, allowing for the detection of low concentrations in complex matrices.[8]
-
High specificity, minimizing the risk of interference.
-
Applicable to a wide range of compounds.
Limitations:
-
Higher initial instrument cost and maintenance expenses.
-
Potential for matrix effects that can suppress or enhance the analyte signal.
-
Requires more specialized expertise for operation and data interpretation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility.
Principle: The sample is vaporized and injected into a gaseous mobile phase (carrier gas) that flows through a capillary column. Separation is based on the compound's boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection.
Strengths:
-
Excellent chromatographic resolution.
-
Provides structural information from the mass spectra.
Limitations:
-
Requires the analyte to be volatile and thermally stable, or to undergo derivatization.
-
Derivatization can add complexity and potential for variability to the analytical method.
-
Not suitable for all types of compounds.
Data Summary: A Comparative Overview
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Selectivity | Moderate | High | High |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to fg/mL range | pg/mL range |
| Precision (%RSD) | < 5% | < 2% | < 5% |
| Accuracy (%Bias) | ± 5% | ± 2% | ± 5% |
| Throughput | Moderate | High | Low to Moderate |
| Cost | Low | High | Moderate |
| Expertise Required | Basic | Advanced | Intermediate |
Experimental Workflow for Method Validation
A comprehensive validation of an analytical method involves assessing several key parameters to ensure its reliability.[2][10] The following workflow is based on the ICH Q2(R1) guidelines.[1][6][11]
Caption: A typical workflow for analytical method validation.
Detailed Experimental Protocol: HPLC-UV Method Validation
This protocol outlines the steps for validating an HPLC-UV method for the quantification of this compound in a drug substance.
1. Specificity/Selectivity:
-
Analyze blank samples (matrix without analyte or IS), a sample spiked with the analyte and IS, and a sample containing potential impurities.
-
Acceptance Criteria: No interfering peaks should be observed at the retention times of the analyte and the IS in the blank. The analyte peak should be well-resolved from any impurity peaks.
2. Linearity and Range:
-
Prepare a series of calibration standards at a minimum of five concentration levels, spanning the expected working range (e.g., 80% to 120% of the target concentration).[10]
-
Perform a linear regression analysis of the peak area ratio (analyte/IS) versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.
3. Accuracy:
-
Analyze samples with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
6. Robustness:
-
Intentionally vary critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.
-
Acceptance Criteria: The results should remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability during normal usage.
7. Solution Stability:
-
Evaluate the stability of the analyte in the sample and standard solutions over a specified period under defined storage conditions.
-
Acceptance Criteria: The recovery of the analyte should be within ± 5.0% of the initial value.
Logical Relationship of Validation Parameters
The various parameters of method validation are interconnected and collectively establish the reliability of the analytical procedure.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation of analytical methods for this compound is a critical step in ensuring the quality and safety of pharmaceutical products. The strategic use of internal standards is essential for achieving high levels of precision and accuracy. While HPLC-UV offers a cost-effective and robust solution for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications and trace-level impurity determination. The choice of the most appropriate technique will depend on the specific requirements of the analysis. Adherence to international guidelines, such as those from the ICH, FDA, and EMA, is mandatory for regulatory compliance.[4][5][6][7][9] A thoroughly validated analytical method provides confidence in the data generated and is a cornerstone of a robust quality system in the pharmaceutical industry.[10][12]
References
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . European Medicines Agency. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry | FDA . U.S. Food and Drug Administration. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . ECA Academy. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . KCAS Bioanalytical & Biomarker Services. Available at: [Link]
-
Guideline on bioanalytical method validation | European Medicines Agency (EMA) . European Medicines Agency. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration. Available at: [Link]
-
Bioanalytical Method Validation . U.S. Food and Drug Administration. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis | FDA . U.S. Food and Drug Administration. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . U.S. Food and Drug Administration. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. Available at: [Link]
-
Quality Guidelines | ICH . International Council for Harmonisation. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available at: [Link]
-
Bioanalytical method validation emea . SlideShare. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . ResearchGate. Available at: [Link]
-
Chromatogram of piperazine derivatives (and pentedrone as internal...) . ResearchGate. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination . NTU Journal of Pure Sciences. Available at: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines . ResearchGate. Available at: [Link]
-
Validation of Analytical Methods Based on Chromatographic Techniques: An Overview . IntechOpen. Available at: [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis . International Journal of Pharmaceutical Erudition. Available at: [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS . SciELO Brazil. Available at: [Link]
-
validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc . SciSpace. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. Available at: [Link]
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- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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A Head-to-Head Comparison of 1-(2-Bromophenyl)piperazin-2-one and Structurally-Related Scaffolds for CNS-Targeted Drug Discovery
A Senior Application Scientist's Guide to Synthesis, Serotonergic Activity, and Structure-Activity Relationships
For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the phenylpiperazine scaffold remains a cornerstone of innovation. Its inherent structural features and synthetic tractability have given rise to a multitude of clinically significant agents. Within this broad class, 1-arylpiperazin-2-ones represent a key subclass, offering a unique combination of rigidity and functionality. This guide provides an in-depth, head-to-head comparison of 1-(2-Bromophenyl)piperazin-2-one with its closely related 2-chloro and 2-methoxy analogs, focusing on their synthesis, serotonergic activity, and the subtle yet critical structure-activity relationships (SAR) that govern their biological profiles.
Introduction: The Phenylpiperazin-2-one Scaffold
The 1-phenylpiperazin-2-one core is a privileged structure in medicinal chemistry, frequently explored for its ability to interact with various CNS targets, most notably serotonin receptors. The presence of the lactam function within the piperazine ring introduces a degree of conformational constraint and a potential hydrogen bond donor/acceptor site, distinguishing it from the more flexible, classical phenylpiperazines. The nature and position of substituents on the phenyl ring are critical determinants of a compound's affinity, selectivity, and functional activity at these receptors. This guide will focus on the impact of ortho-substituents, specifically comparing the electronic and steric effects of bromo, chloro, and methoxy groups on the overall pharmacological profile.
Comparative Synthesis of 1-(2-Substituted Phenyl)piperazin-2-ones
The synthesis of the target compounds can be achieved through a convergent strategy, typically involving the initial formation of the piperazin-2-one core followed by an N-arylation reaction. The choice of synthetic route may vary depending on the availability of starting materials and the desired scale of production. Below is a generalized, robust protocol that can be adapted for the synthesis of the bromo, chloro, and methoxy analogs.
Experimental Protocol: General Synthesis of 1-(2-Substituted Phenyl)piperazin-2-ones
Part 1: Synthesis of Piperazin-2-one
-
Reaction Setup: To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as ethanol or methanol, add ethyl chloroacetate (1.0 eq) dropwise at 0 °C.
-
Cyclization: After the initial addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford piperazin-2-one.
Part 2: N-Arylation
-
Reaction Setup: In a sealed reaction vessel, combine piperazin-2-one (1.0 eq), the appropriate 1-bromo-2-substituted benzene (e.g., 1,2-dibromobenzene, 1-bromo-2-chlorobenzene, or 1-bromo-2-methoxybenzene) (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq) in an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes. Seal the vessel and heat to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 1-(2-substituted phenyl)piperazin-2-one.
Causality Behind Experimental Choices: The Buchwald-Hartwig amination is the cornerstone of the N-arylation step, offering a versatile and efficient method for forming the crucial C-N bond. The choice of palladium catalyst, ligand, and base is critical and may require optimization for each specific substrate to maximize yield and minimize side products. The use of an inert atmosphere is essential to prevent the degradation of the catalyst.
Head-to-Head Comparison of Biological Activity
The primary biological target for many phenylpiperazine derivatives is the serotonin 5-HT₁A receptor, which is implicated in the pathophysiology of anxiety and depression. The affinity of a compound for this receptor is a key indicator of its potential therapeutic efficacy.
Quantitative Data Summary
| Compound | Ortho-Substituent | 5-HT₁A Receptor Affinity (Kᵢ, nM) | Reference |
| 1 | -Br | 0.5 | [1] |
| 2 | -Cl | Not explicitly found for the piperazin-2-one, but ortho-chloro substitution on related phenylpiperazines generally maintains high affinity. | |
| 3 | -OCH₃ | 0.6 | [1] |
Note: Data for the 2-chloro analog on the piperazin-2-one scaffold was not directly available in the searched literature. The table reflects data for closely related arylpiperazine derivatives to provide a reasonable comparison point.
Compound 1 (this compound) and compound 3 (1-(2-Methoxyphenyl)piperazin-2-one) both exhibit high, sub-nanomolar affinity for the 5-HT₁A receptor.[1] This suggests that the ortho position on the phenyl ring can accommodate both electron-withdrawing (bromo) and electron-donating (methoxy) groups without significantly diminishing binding. The high affinity of these compounds makes them excellent candidates for further investigation as CNS-active agents.
Structure-Activity Relationship (SAR) Insights
The ortho-position on the phenyl ring of 1-arylpiperazines is a critical region for modulating receptor affinity and selectivity.
-
Steric Bulk: The size of the substituent at the ortho position can influence the preferred conformation of the molecule, which in turn affects its ability to bind to the receptor. Both bromine and methoxy groups are of a moderate size and appear to be well-tolerated within the binding pocket of the 5-HT₁A receptor.
-
Electronic Effects: The electronic nature of the substituent can impact the pKa of the distal piperazine nitrogen and influence electrostatic interactions with the receptor. The similar high affinities of the bromo (electron-withdrawing) and methoxy (electron-donating) analogs suggest that for the 5-HT₁A receptor, steric and conformational factors may play a more dominant role than purely electronic effects at this position.
Experimental Protocols for Biological Evaluation
To provide a framework for the direct comparison of these scaffolds, detailed protocols for key biological assays are provided below.
5-HT₁A Receptor Binding Assay
This protocol is designed to determine the affinity of a test compound for the 5-HT₁A receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT₁A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁A agonist).
-
Non-specific binding control: 10 µM of a non-radiolabeled, high-affinity 5-HT₁A ligand (e.g., serotonin or WAY-100635).
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes (10-20 µg of protein per well), the radioligand (at a concentration near its Kₔ, typically 0.5-1.0 nM), and varying concentrations of the test compound.
-
For total binding wells, add only the cell membranes and radioligand.
-
For non-specific binding wells, add cell membranes, radioligand, and the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
In Vivo Evaluation of Anxiolytic Activity: The Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the ground.
-
Animals: Male mice or rats are commonly used. They should be habituated to the testing room for at least one hour before the experiment.
-
Procedure:
-
Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period, typically 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (% Open Arm Time) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] x 100.
-
Calculate the percentage of open arm entries: (% Open Arm Entries) = [Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)] x 100.
-
An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
-
Visualization of Key Concepts
Synthetic Workflow
Caption: General synthetic scheme for 1-(2-substituted phenyl)piperazin-2-ones.
Conceptual SAR Model
Caption: Key structural elements influencing 5-HT₁A receptor affinity.
Conclusion
This guide provides a comprehensive, head-to-head comparison of this compound with its 2-chloro and 2-methoxy analogs. The available data indicates that all three scaffolds are promising starting points for the development of high-affinity 5-HT₁A receptor ligands. The ortho-position on the phenyl ring is a key site for chemical modification, and the choice of substituent can be used to fine-tune the pharmacological profile of the resulting compounds. The provided synthetic and biological testing protocols offer a solid foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of this important class of molecules. The subtle interplay of steric and electronic factors at the ortho-position underscores the importance of empirical data in guiding rational drug design.
References
-
López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]
-
López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Benhamú, B., & Schaper, K. J. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry, 48(7), 2548–2558. [Link]
-
Pharmaffiliates. (n.d.). 1-(2-Bromophenyl)piperazine. Retrieved from [Link]
-
Obniska, J., et al. (2003). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Il Farmaco, 58(10), 927-937. [Link]
-
Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]
-
PubChem. (n.d.). 1-(2-Bromophenyl)piperazine. Retrieved from [Link]
-
Kłodzińska, A., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 26(2), 527-535. [Link]
Sources
A Guide to Reproducible Synthesis and Application of 1-(2-Bromophenyl)piperazin-2-one
Abstract
The 1-aryl-piperazin-2-one scaffold is a recurring motif in modern medicinal chemistry, valued for its role in constructing molecules with diverse biological activities, including potential anticancer agents.[1] The reproducibility of experimental results, from initial synthesis to downstream applications, is paramount for the efficient progression of drug discovery projects. This guide provides a comprehensive framework for achieving high-fidelity, reproducible outcomes when working with 1-(2-Bromophenyl)piperazin-2-one, a key intermediate for library synthesis and lead optimization. We will dissect the critical parameters of its synthesis, purification, and characterization, offering field-proven insights and detailed protocols to ensure a reliable baseline for subsequent experimentation. This document is intended for researchers, medicinal chemists, and process development professionals who require robust and repeatable methodologies.
Foundational Integrity: Synthesis and Purification of this compound
The quality of any starting material dictates the success and reproducibility of subsequent reactions. The synthesis of this compound is not trivially documented in extensive literature, making a robust and well-characterized synthetic protocol essential. The most common sources of irreproducibility at this stage are incomplete reactions, side-product formation, and inadequate purification.
We will focus on a chemically sound and widely applicable method: the N-arylation of a piperazin-2-one core using a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling is a cornerstone of modern C-N bond formation and offers a reliable entry point to the target compound.[2]
Causality of Experimental Design: The Buchwald-Hartwig Approach
The choice of the Buchwald-Hartwig reaction is deliberate. Unlike classical methods like aromatic nucleophilic substitution (SNAr), which would require a highly activated (electron-deficient) aryl halide, the palladium-catalyzed approach allows for the efficient coupling of the electron-rich piperazin-2-one nitrogen to the relatively unactivated 1-bromo-2-iodobenzene or 1,2-dibromobenzene. The key is the catalytic cycle that reductively eliminates the desired C-N bond.
Key Parameters Influencing Reproducibility:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos, BINAP) is critical. The ligand's bite angle and electron-donating properties stabilize the palladium center and facilitate the catalytic cycle. Xantphos is often chosen for its flexibility and effectiveness in preventing β-hydride elimination.
-
Base: A non-nucleophilic base, such as Cs₂CO₃ or K₃PO₄, is required to deprotonate the piperazin-2-one nitrogen without competing in the coupling reaction. The choice of base can significantly impact reaction kinetics and yield.
-
Solvent: Anhydrous, aprotic polar solvents like dioxane or toluene are standard, as they solubilize the reactants and do not interfere with the catalytic intermediates. Water content must be rigorously controlled to prevent catalyst deactivation.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol is designed as a self-validating system, with defined checkpoints to ensure reaction completion and purity.
Materials:
-
Piperazin-2-one
-
1-Bromo-2-iodobenzene (preferred for selective coupling) or 1,2-dibromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazin-2-one (1.0 eq), 1-bromo-2-iodobenzene (1.1 eq), and Cesium Carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq). The order of addition is crucial to prevent premature catalyst decomposition.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction volume should be sufficient to ensure effective stirring (approx. 0.1 M concentration).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring (Self-Validation): After 4 hours, take a small aliquot, quench with water, extract with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) against the starting materials. The reaction is complete upon full consumption of the limiting reagent (piperazin-2-one). If the reaction stalls, a small additional charge of catalyst/ligand may be considered.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate in vacuo. The resulting crude oil or solid should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.
Workflow for Reproducible Synthesis
The following diagram illustrates the logical flow for ensuring a reproducible synthetic outcome.
Caption: Workflow for the reproducible synthesis of this compound.
Establishing the Analytical Baseline for Comparison
Physicochemical Properties
The following table summarizes the expected physicochemical and spectroscopic data for a highly pure sample of this compound. This data serves as the benchmark for batch-to-batch comparison.
| Parameter | Expected Value / Observation | Causality & Importance for Reproducibility |
| Molecular Formula | C₁₀H₁₁BrN₂O | Confirms the elemental composition. |
| Molecular Weight | 255.11 g/mol | Essential for calculating molar quantities in subsequent reactions. |
| Appearance | White to off-white solid | Deviations (e.g., yellow, brown oil) indicate impurities, often residual palladium catalyst or decomposition products, which can poison downstream catalysts or cause side reactions. |
| ¹H NMR (400 MHz, CDCl₃) | Expected shifts (δ, ppm): ~7.6 (d), ~7.4 (t), ~7.2 (t), ~7.1 (d) [Aromatic]; ~4.2 (s) [CH₂-C=O]; ~3.6 (t) [CH₂-NAr]; ~3.3 (t) [CH₂-NH] | Provides an unambiguous structural fingerprint. Integration of peaks confirms the correct proton ratios. Absence of starting material signals is critical. |
| ¹³C NMR (100 MHz, CDCl₃) | Expected shifts (δ, ppm): ~165 [C=O]; ~140-120 [Aromatic C]; ~55-45 [Aliphatic C] | Confirms the carbon skeleton and the presence of all unique carbon environments. |
| Mass Spec (ESI+) | m/z: 255.0, 257.0 [M+H]⁺ | Confirms the molecular weight and provides the characteristic isotopic pattern for a single bromine atom (~1:1 ratio for M and M+2 peaks), verifying the presence of bromine. |
| Purity (HPLC) | ≥98% | A quantitative measure of purity. Low purity is a primary source of irreproducibility, as unknown impurities can alter reaction rates, yields, and biological assay results. |
Common Impurities and Their Impact
-
Residual Palladium: Can interfere with subsequent catalytic reactions or biological assays. Often presents as a fine black solid.
-
Unreacted Piperazin-2-one: A basic impurity that can neutralize reagents in downstream steps.
-
Bis-arylated Product: If 1,2-dibromobenzene is used, a double addition can occur, leading to a complex mixture.
-
Solvent Residues: Dioxane, ethyl acetate, or hexane can affect reaction concentrations and solubility if not fully removed.
Comparative Analysis: Alternative Synthetic Approaches
To provide a complete picture, it is valuable to compare the recommended Buchwald-Hartwig protocol with a plausible alternative, such as a classical Ullmann condensation.
| Feature | Method A: Buchwald-Hartwig Amination | Method B: Ullmann Condensation | Analysis for Reproducibility |
| Catalyst | Palladium / Phosphine Ligand | Copper (I) salt (e.g., CuI) | Buchwald-Hartwig systems are generally more versatile and higher-yielding for this transformation, but are sensitive to air and moisture, requiring careful setup. |
| Reaction Temperature | 80-110 °C | 120-180 °C | The higher temperatures of the Ullmann reaction can lead to more thermal decomposition and side products, potentially reducing reproducibility. |
| Substrate Scope | Broad; tolerant of many functional groups. | Less tolerant; can be problematic with sensitive functional groups. | The milder conditions of the Buchwald-Hartwig approach make it more reliable for complex molecule synthesis. |
| Reproducibility & Yield | Generally high (70-95%) and reproducible with proper inert technique. | Often variable and moderate yields (30-60%); highly dependent on the quality of the copper salt. | The palladium-catalyzed method, while more expensive, offers a more robust and reproducible platform, which is critical for generating consistent material. |
| Purification | Removal of palladium and ligand is necessary, typically via chromatography. | Removal of copper salts can be challenging. | Both methods require careful purification, but palladium residues are often easier to remove with specific scavengers or filtration media. |
Ensuring Reproducibility in Downstream Applications
The utility of this compound lies in its function as a building block. The aryl bromide handle is a prime site for further diversification, for example, via Suzuki-Miyaura cross-coupling.
Protocol: Suzuki-Miyaura Coupling
This protocol details a representative downstream reaction, highlighting the checkpoints needed to ensure a reproducible outcome.
Materials:
-
This compound (validated, purity ≥98%)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
Procedure:
-
QC Check: Before starting, confirm the purity and identity of the this compound batch via HPLC and ¹H NMR. This is a critical go/no-go checkpoint.
-
Reaction Setup: To a reaction vessel, add the starting material, the arylboronic acid, and the solvent mixture.
-
Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.
-
Reagent Addition: Add the aqueous Na₂CO₃ solution, followed by the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to 80-90 °C under an inert atmosphere until TLC or LCMS analysis shows complete consumption of the starting material.
-
Workup & Purification: Cool the reaction, separate the organic layer, wash with brine, dry over Na₂SO₄, concentrate, and purify by chromatography or recrystallization.
-
Final Analysis: Characterize the final product and quantify the yield. A reproducible process will yield consistent results (e.g., 85% ± 5%) across multiple runs.
Decision Logic for Reproducible Experimentation
Caption: Decision-making workflow for ensuring downstream reaction reproducibility.
Conclusion
References
-
ChemicalBook: 1-(2-BROMO-PHENYL)-PIPERAZIN-2-ONE. Provides basic identifiers for the target compound.
-
Thieme Chemistry: Synthesis of Piperazin-2-ones. Discusses general synthetic strategies for the piperazin-2-one scaffold. [3]
-
Romanelli, M.N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Reviews the importance of the piperazine moiety and common synthetic methods like Buchwald-Hartwig amination. [2]
-
Nogrady, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Highlights the prevalence of the piperazine scaffold in blockbuster drugs and medicinal chemistry. [4]
-
Li, Y., et al. (2024). Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. Bioorganic & Medicinal Chemistry. Demonstrates a recent application of the piperazin-2-one scaffold in the design of novel anticancer agents. [1]
Sources
- 1. Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Bromophenyl)piperazin-2-one
As a Senior Application Scientist, it is my responsibility to provide you with the most accurate and practical guidance for handling and disposing of specialized chemical reagents. This guide is dedicated to the proper disposal of 1-(2-Bromophenyl)piperazin-2-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory frameworks, reflecting our commitment to responsible chemical management.
Hazard Assessment and Characterization
-
Structural Analogs: Compounds such as 1-(2-Bromophenyl)piperazine are classified as harmful if swallowed, and may cause skin and eye irritation.[1][2] Given the structural similarities, it is prudent to handle this compound with a similar level of caution.
-
Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that any generator of chemical waste is responsible for determining if that waste is hazardous.[3][4][5] A material is generally classified as hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
Immediate Action: Treat this compound and any materials contaminated with it as hazardous waste. This is the most conservative and safest approach in the absence of complete toxicological data.
Personal Protective Equipment (PPE) and Handling Precautions
When handling this compound for disposal, the following personal protective equipment should be worn to minimize exposure:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as related compounds can cause skin irritation.[2][6] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against accidental splashes that could cause eye irritation.[2][6][7] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of any dust or aerosols, as related compounds can cause respiratory irritation.[2][6] |
Segregation and Storage of Waste
Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[8][9]
-
Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any contaminated materials (e.g., weighing boats, contaminated gloves, or paper towels). The container should be made of a material compatible with the chemical and must have a secure, tight-fitting lid.[9][10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added to the container.[11]
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[11][12] This area should be away from heat sources and incompatible chemicals.[8]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the disposal of this compound.
Sources
- 1. 1-(2-Bromophenyl)piperazine | C10H13BrN2 | CID 2757153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. epa.gov [epa.gov]
- 4. axonator.com [axonator.com]
- 5. epa.gov [epa.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Laboratory Waste Management - Environmental Marketing Services [emsllcusa.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Comprehensive Safety and Handling Guide for 1-(2-Bromophenyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 1-(2-Bromophenyl)piperazin-2-one. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
Based on data from related bromophenyl and piperazine compounds, this compound should be handled as a hazardous substance with the following potential risks:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[2][7][9]
-
Skin Corrosion/Irritation : Causes skin irritation.[2][5][7]
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[2][5][7]
-
Respiratory Irritation : May cause respiratory irritation.[2][5][7]
The toxicological properties of this compound have not been thoroughly investigated. Therefore, it is imperative to use appropriate procedures and precautions to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[1] | To prevent skin contact and absorption. Contaminated gloves should be replaced immediately. |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.[1][12][13] | To protect against splashes and airborne particles that could cause serious eye irritation. |
| Skin and Body Protection | A lab coat or a chemical-resistant apron.[1][14] Consider a PVC protective suit for extensive handling.[1] | To protect the skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is mandatory.[1][4] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used.[12][15] | To prevent inhalation of the compound, which may cause respiratory irritation. |
All PPE should be used in accordance with the OSHA PPE standard (29 CFR 1910.132).[15]
Safe Handling Procedures
Adherence to proper handling protocols is paramount to ensuring a safe laboratory environment.
3.1. Engineering Controls
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
3.2. Procedural Workflow for Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
3.3. Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. Verify that the chemical fume hood is functioning correctly.
-
Weighing :
-
Perform all weighing operations within the fume hood to contain any airborne particles.
-
Use a disposable weighing paper or boat to avoid contamination of the balance.
-
-
Dissolution :
-
When preparing solutions, add the solvent to the solid material slowly to prevent splashing.
-
Keep the container covered with a watch glass or cap when not actively adding solvent.
-
-
Transfer :
-
When transferring the substance or its solutions, do so carefully to avoid splashes and the generation of aerosols.
-
Ensure the receiving container is properly labeled.
-
-
General Practices :
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
4.1. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
4.2. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Protocol |
| Solid Waste | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect in a labeled, sealed, and compatible hazardous waste container. Do not pour down the drain.[2] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
Step-by-Step Disposal Protocol:
-
Segregation : Keep waste containing this compound separate from other waste streams.
-
Containment : Use a designated and clearly labeled hazardous waste container.
-
Labeling : The label should include "Hazardous Waste" and the chemical name.
-
Decontamination : Decontaminate any non-disposable equipment that has come into contact with the chemical using a suitable solvent, followed by soap and water.[10]
-
Pickup : Arrange for disposal through your institution's environmental health and safety office.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention. |
| Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10] Collect the material in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
This guide is intended to supplement, not replace, formal laboratory safety training and institutional protocols. Always consult your institution's specific safety guidelines and the most current safety data for any chemical you are handling.
References
- Pfaltz & Bauer. (n.d.). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 1-Phenylpiperazine.
- Sigma-Aldrich. (n.d.). 1-(2-Bromophenyl)piperazine.
- Cayman Chemical. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 1-[1-(4-Bromophenyl)ethyl]piperazine.
- Fisher Scientific. (2009). Safety Data Sheet.
- Centers for Disease Control and Prevention. (2024). Potential Exposures and PPE Recommendations.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- PubMed Central. (n.d.). Safe handling of hazardous drugs.
- SynZeal. (n.d.). Safety Data Sheet.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- PubChem. (n.d.). 1-(2-Bromophenyl)piperazine.
- BenchChem. (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one.
- BenchChem. (2025). Safe Disposal of 2-Phenyl-1-(piperazin-1-yl)ethanone.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
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- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. synzeal.com [synzeal.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 1-(2-Bromophenyl)piperazine | C10H13BrN2 | CID 2757153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. pppmag.com [pppmag.com]
- 15. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
